molecular formula C9H9FO3 B3027752 Methyl 2-fluoro-5-hydroxy-4-methylbenzoate CAS No. 1378655-77-6

Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Cat. No.: B3027752
CAS No.: 1378655-77-6
M. Wt: 184.16
InChI Key: JKTMRPAVQROBKG-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-hydroxy-4-methylbenzoate is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-fluoro-5-hydroxy-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTMRPAVQROBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743909
Record name Methyl 2-fluoro-5-hydroxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378655-77-6
Record name Methyl 2-fluoro-5-hydroxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a valuable building block in medicinal chemistry and materials science. The synthesis is designed as a multi-step sequence commencing from the readily available starting material, 4-methylphenol (p-cresol). This document offers a detailed exposition of the synthetic strategy, including reaction mechanisms, step-by-step experimental protocols, and critical process parameters. The causality behind experimental choices is elucidated to provide field-proven insights. All protocols are presented as self-validating systems, and key mechanistic claims are supported by authoritative sources from the scientific literature.

Introduction

This compound is a highly functionalized aromatic compound. The presence of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability and binding affinity to protein targets. The strategic placement of the fluoro, hydroxyl, methyl, and methyl ester groups makes this compound a desirable intermediate for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. This guide details a rational and efficient synthetic route to access this target molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step sequence starting from 4-methylphenol. The overall synthetic strategy is depicted in the workflow diagram below.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_intermediate4 Intermediate 4 cluster_final Final Product 4-methylphenol 4-methylphenol 4-methyl-2-nitrophenol 4-methyl-2-nitrophenol 4-methylphenol->4-methyl-2-nitrophenol Nitration 2-amino-4-methylphenol 2-amino-4-methylphenol 4-methyl-2-nitrophenol->2-amino-4-methylphenol Reduction 2-fluoro-4-methylphenol 2-fluoro-4-methylphenol 2-amino-4-methylphenol->2-fluoro-4-methylphenol Diazotization & Fluorination (Schiemann Reaction) 2-fluoro-5-hydroxy-4-methylbenzoic_acid 2-fluoro-5-hydroxy- 4-methylbenzoic acid 2-fluoro-4-methylphenol->2-fluoro-5-hydroxy-4-methylbenzoic_acid Carboxylation (Kolbe-Schmitt Reaction) Target_Molecule Methyl 2-fluoro-5-hydroxy- 4-methylbenzoate 2-fluoro-5-hydroxy-4-methylbenzoic_acid->Target_Molecule Esterification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Nitration of 4-Methylphenol to 4-Methyl-2-nitrophenol

The initial step involves the regioselective nitration of 4-methylphenol. The hydroxyl and methyl groups are both ortho-, para-directing. Nitration is expected to occur primarily at the positions ortho to the strongly activating hydroxyl group. Steric hindrance from the methyl group will favor nitration at the C2 position.[1]

Reaction Scheme:

Nitration Start 4-methylphenol Product 4-methyl-2-nitrophenol Start->Product Nitration Reagents HNO₃, H₂SO₄ Reagents->Product

Caption: Nitration of 4-methylphenol.

Protocol:

  • To a stirred solution of 4-methylphenol (1.0 eq.) in a suitable solvent such as glacial acetic acid, slowly add a nitrating mixture of concentrated nitric acid (1.05 eq.) and concentrated sulfuric acid (catalytic amount) at a controlled temperature, typically 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified duration, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum to yield 4-methyl-2-nitrophenol.

ParameterValueReference
Starting Material4-methylphenol[2]
ReagentsNitric Acid, Sulfuric Acid[1]
Temperature0-5 °C[2]
SolventGlacial Acetic Acid[2]

Expertise & Experience: The controlled low temperature is crucial to minimize the formation of dinitrated byproducts and oxidation of the phenol. The choice of a mild nitrating system is key to achieving the desired regioselectivity.

Step 2: Reduction of 4-Methyl-2-nitrophenol to 2-Amino-4-methylphenol

The nitro group of 4-methyl-2-nitrophenol is reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.[3]

Reaction Scheme:

Reduction Start 4-methyl-2-nitrophenol Product 2-amino-4-methylphenol Start->Product Reduction Reagents H₂, Pd/C Reagents->Product

Caption: Reduction of 4-methyl-2-nitrophenol.

Protocol:

  • Dissolve 4-methyl-2-nitrophenol (1.0 eq.) in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain 2-amino-4-methylphenol.

ParameterValueReference
Starting Material4-methyl-2-nitrophenol[3]
ReagentsH₂, 10% Pd/C[3]
Pressure~50 psi[3]
SolventEthanol[3]

Trustworthiness: The progress of the reaction can be visually monitored by the disappearance of the yellow color of the nitrophenol. The use of a Celite pad for filtration ensures complete removal of the pyrophoric palladium catalyst.

Step 3: Diazotization and Fluorination (Schiemann Reaction) to 2-Fluoro-4-methylphenol

This step involves the conversion of the amino group to a diazonium salt, followed by a Schiemann reaction to introduce the fluorine atom.[4][5] The diazonium salt is prepared by treating the aminophenol with nitrous acid (generated in situ from sodium nitrite and an acid) at low temperatures.[6] The subsequent thermal decomposition of the diazonium tetrafluoroborate salt yields the desired aryl fluoride.

Reaction Scheme:

Schiemann Start 2-amino-4-methylphenol Product 2-fluoro-4-methylphenol Start->Product Schiemann Reaction Reagents1 1. NaNO₂, HBF₄ (0-5 °C) Reagents1->Product Reagents2 2. Heat Reagents2->Product

Caption: Schiemann reaction of 2-amino-4-methylphenol.

Protocol:

  • Dissolve 2-amino-4-methylphenol (1.0 eq.) in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite (1.05 eq.) while maintaining the temperature below 5 °C.

  • Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • The resulting diazonium tetrafluoroborate salt often precipitates and can be collected by filtration.

  • Gently heat the isolated salt (or the reaction mixture directly) to induce decomposition and formation of the aryl fluoride.

  • The product can be purified by steam distillation or extraction followed by column chromatography.

ParameterValueReference
Starting Material2-amino-4-methylphenol[5]
ReagentsNaNO₂, HBF₄[5]
Temperature (Diazotization)0-5 °C[6]
Temperature (Decomposition)Varies, gentle heating[5]

Authoritative Grounding: The Sandmeyer and Schiemann reactions are well-established methods for the conversion of aromatic amines to a wide range of substituted arenes.[4]

Step 4: Carboxylation (Kolbe-Schmitt Reaction) to 2-Fluoro-5-hydroxy-4-methylbenzoic Acid

The Kolbe-Schmitt reaction is employed to introduce a carboxylic acid group ortho to the hydroxyl group. The phenoxide ion, being more nucleophilic than the phenol itself, attacks carbon dioxide in an electrophilic aromatic substitution.

Reaction Scheme:

Kolbe_Schmitt Start 2-fluoro-4-methylphenol Product 2-fluoro-5-hydroxy- 4-methylbenzoic acid Start->Product Kolbe-Schmitt Reaction Reagents1 1. NaOH Reagents1->Product Reagents2 2. CO₂, high pressure, heat Reagents2->Product Reagents3 3. H₃O⁺ Reagents3->Product

Caption: Kolbe-Schmitt reaction of 2-fluoro-4-methylphenol.

Protocol:

  • Prepare the sodium salt of 2-fluoro-4-methylphenol by treating it with an equimolar amount of sodium hydroxide.

  • Thoroughly dry the sodium phenoxide.

  • Heat the dry sodium phenoxide under a high pressure of carbon dioxide (e.g., 100 atm) at an elevated temperature (e.g., 125 °C) in an autoclave.

  • After the reaction period, cool the mixture and dissolve it in water.

  • Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the product, wash with cold water, and dry to obtain 2-fluoro-5-hydroxy-4-methylbenzoic acid.

ParameterValueReference
Starting Material2-fluoro-4-methylphenol
ReagentsNaOH, CO₂, H₃O⁺
PressureHigh pressure (e.g., 100 atm)[7]
TemperatureHigh temperature (e.g., 125 °C)[7]

Expertise & Experience: The dryness of the phenoxide is critical for the success of the Kolbe-Schmitt reaction. The regioselectivity (ortho vs. para carboxylation) can be influenced by the reaction temperature and the nature of the alkali metal cation.[7]

Step 5: Esterification to this compound

The final step is a Fischer esterification of the carboxylic acid with methanol in the presence of an acid catalyst.[8]

Reaction Scheme:

Esterification Start 2-fluoro-5-hydroxy- 4-methylbenzoic acid Product Methyl 2-fluoro-5-hydroxy- 4-methylbenzoate Start->Product Fischer Esterification Reagents Methanol, H₂SO₄ (cat.), heat Reagents->Product

Caption: Fischer esterification to the target molecule.

Protocol:

  • Suspend 2-fluoro-5-hydroxy-4-methylbenzoic acid (1.0 eq.) in an excess of methanol, which acts as both the solvent and the reagent.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude ester by column chromatography or recrystallization to obtain this compound.

ParameterValueReference
Starting Material2-fluoro-5-hydroxy-4-methylbenzoic acid[8]
ReagentsMethanol, Sulfuric Acid[8]
ConditionReflux[8]
SolventMethanol[8]

Trustworthiness: The workup with sodium bicarbonate is essential to remove the acid catalyst and any remaining carboxylic acid, facilitating the purification of the neutral ester product.

Conclusion

This guide has outlined a robust and logical synthetic route for the preparation of this compound from 4-methylphenol. Each step is based on well-established and reliable chemical transformations. The provided protocols, along with the mechanistic insights and expert commentary, are intended to equip researchers with the necessary information to successfully synthesize this valuable compound in a laboratory setting. The self-validating nature of the described protocols, supported by citations to authoritative literature, ensures a high degree of scientific integrity.

References

  • Hunt, I. (n.d.). Ch24: Phenols + CO2. University of Calgary. Retrieved from [Link]

  • Aresta, M., et al. (2016). Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. Organic Letters, 18(15), 3886–3889.
  • Li, Z., et al. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. ACS Omega, 1(1), 1-1.
  • MDPI. (2021). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.
  • Ito, Y., et al. (2016). Carboxylation of Phenols with CO2 at Atmospheric Pressure.
  • MDPI. (2021). First Phenol Carboxylation with CO2 on Carbon Nanostructured C@Fe-Al2O3 Hybrids in Aqueous Media under Mild Conditions.
  • PubMed. (2016). Carboxylation of Phenols with CO2 at Atmospheric Pressure. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2-Fluoro-4-methylphenol: Synthesis and Purification Explained. Retrieved from [Link]

  • Google Patents. (n.d.). Esterification of hydroxybenzoic acids.
  • ACS Publications. (2020). Effective Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Etched Halloysite Nanotubes@α-Ni(OH)2. ACS Applied Materials & Interfaces, 12(18), 20567–20577.
  • Google Patents. (n.d.). Process for the preparation of -halogenated cresol esters.
  • Google Patents. (n.d.). Stepwise reduction of p-nitrophenol.
  • ACS Publications. (2019). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies. Industrial & Engineering Chemistry Research, 58(42), 19357–19365.
  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Baeyer-Villiger oxidation, Baeyer-Villiger reaction. Retrieved from [Link]

  • Yakhak Hoeji. (2011). Synthetic Studies Directed Toward an ortho-Fluorination of Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). Method for directly fluorinating ortho-position of phenol compound.
  • University of Canterbury. (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol. Retrieved from [Link]

  • Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • Google Patents. (n.d.). 4-methyl-3-nitrophenols and preparation method thereof.
  • ResearchGate. (2015). The Baeyer-Villiger oxidation versus aromatic ring hydroxylation: Competing organic peracid oxidation mechanisms explored by multivariate modelling of designed multi-response experiments. Retrieved from [Link]

  • ResearchGate. (2008). Substituent effects in the Baeyer-Villiger reaction of acetophenones: A theoretical study. Retrieved from [Link]

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]

  • ACS Publications. (2018). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society, 140(35), 10984–10988.
  • ACS Publications. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development, 18(7), 862–872.
  • Google Patents. (n.d.). Esters of polyhydroxy-benzoic acids and method for their preparation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of Hydroxybenzoic Acids and Their Esters by Reaction of Phenols with Carbon Tetrachloride and Alcohols in the Presence of Iron Catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-methyl-3-nitrophenol. Retrieved from [Link]

  • 4College.co.uk. (n.d.). Esters. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 4-Methyl-3-nitrophenol in Chemical Applications. Retrieved from [Link]

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Sources

A Technical Guide to Methyl 2-fluoro-5-hydroxy-4-methylbenzoate (CAS 1378655-77-6): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-fluoro-5-hydroxy-4-methylbenzoate is a functionalized aromatic compound of significant interest to the fields of medicinal chemistry and organic synthesis. As a substituted hydroxybenzoate, its structure incorporates several key features—a fluorine atom, a phenolic hydroxyl group, a methyl group, and a methyl ester—that make it a versatile building block for creating more complex molecules. The strategic placement of these functionalities provides multiple reaction sites and modulates the electronic properties of the benzene ring, influencing the compound's reactivity and the physiological properties of its derivatives.

The incorporation of fluorine into pharmaceutical candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] Similarly, the phenolic hydroxyl group serves as a crucial handle for forming hydrogen bonds with biological targets and as a point for synthetic elaboration. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, reactivity profile, and potential applications of this compound, designed for researchers and drug development professionals.

Core Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational for its use in a research setting. This compound is a solid at room temperature and requires storage in a dark, inert atmosphere to maintain its integrity.

Identifier Value Reference(s)
CAS Number 1378655-77-6[5]
Molecular Formula C₉H₉FO₃[6][7]
Molecular Weight 184.16 g/mol [6][7]
IUPAC Name This compound
InChI Key JKTMRPAVQROBKG-UHFFFAOYSA-N
MDL Number MFCD19440272[5][6]
Physical Form Solid
Purity Typically ≥98%
Storage Conditions Room temperature, keep in dark place, inert atmosphere

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis involves the acid-catalyzed esterification of 2-fluoro-5-hydroxy-4-methylbenzoic acid using methanol, which serves as both the reactant and the solvent.

Synthesis cluster_start Starting Material cluster_product Final Product start 2-Fluoro-5-hydroxy-4-methylbenzoic acid product This compound start->product  Methanol (CH₃OH)  H₂SO₄ (catalyst)  Reflux (Fischer Esterification)  

Caption: Proposed synthesis of the title compound via Fischer esterification.

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system; reaction progress can be monitored by Thin-Layer Chromatography (TLC), and the final product's identity and purity must be confirmed by analytical methods as described in Section 4.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-fluoro-5-hydroxy-4-methylbenzoic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: Cool the mixture in an ice bath (0°C). Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-5 mol%).

    • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium, and using a large excess of methanol as the solvent drives the reaction toward the ester product according to Le Châtelier's principle.

  • Reaction Execution: Allow the mixture to warm to room temperature, then heat to reflux (approx. 65°C). Monitor the reaction for completion (typically 4-16 hours) using TLC, visualizing with UV light and/or a potassium permanganate stain.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Causality: Neutralization quenches the reaction and converts the excess acid catalyst into a salt, facilitating its removal during the subsequent extraction.

  • Extraction: Reduce the volume of methanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by its three primary functional regions: the phenolic hydroxyl group, the methyl ester, and the substituted aromatic ring.

Caption: Key reactive sites on this compound.

  • Phenolic Hydroxyl (-OH): This group is acidic and can be deprotonated by a base to form a phenoxide, which is a potent nucleophile. This allows for straightforward O-alkylation (e.g., Williamson ether synthesis) or O-acylation to introduce diverse side chains, a common strategy in drug analog synthesis.

  • Methyl Ester (-COOCH₃): The ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions.[9] Treatment with amines can convert it into the corresponding amides, which are prevalent functionalities in pharmaceuticals due to their metabolic stability and hydrogen bonding capabilities.

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methyl groups. The fluorine atom is deactivating via induction but is an ortho-, para-director. The overall regioselectivity of a substitution reaction will depend on the interplay of these electronic and steric effects, with the position ortho to the powerful hydroxyl directing group being a likely site of reaction.

Analytical Characterization

While comprehensive spectral data is not publicly available, a standard suite of analytical techniques would be required to confirm the identity and purity of a synthesized batch. Chemical suppliers can often provide a Certificate of Analysis with this data upon request.[6]

Standard Analytical Protocols
  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent like CDCl₃ or DMSO-d₆, one would expect to see distinct signals for the two aromatic protons, a singlet for the ester methyl group, a singlet for the aromatic methyl group, and a broad singlet for the phenolic hydroxyl proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show nine distinct carbon signals, including those for the carbonyl carbon, the aromatic carbons (with C-F coupling visible for the carbon bonded to fluorine and its neighbors), and the two methyl carbons.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance would be expected, confirming the presence of the single fluorine atom.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 184.16.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad peak for the O-H stretch (around 3300 cm⁻¹), a sharp peak for the C=O stretch of the ester (around 1700 cm⁻¹), and peaks for C-F and aromatic C-H/C=C bonds.

Applications in Research and Drug Development

This compound is a valuable intermediate for synthesizing pharmaceutical compounds, particularly those built around a benzene core.[7] Its utility stems from the strategic combination of functional groups that can be used to modulate biological activity and pharmacokinetic properties.

  • Scaffold for Bioactive Molecules: The compound serves as a foundational scaffold. The hydroxyl and ester groups are handles for diversification, allowing chemists to build a library of derivatives for screening against biological targets such as enzymes or receptors.[7]

  • Modulation of Physicochemical Properties: The fluorine atom can significantly enhance a drug candidate's profile by blocking metabolic oxidation at the ortho position, increasing lipophilicity to improve membrane permeability, and lowering the pKa of the adjacent phenolic hydroxyl group.[2][3]

  • Intermediate in Multi-Step Syntheses: This molecule is an ideal starting point for producing more complex APIs. For example, the ester can be converted to a hydroxamic acid or an amide, while the phenol can be coupled with other moieties to build inhibitors for various therapeutic targets.

Applications cluster_derivatives Synthetic Diversification cluster_targets Potential Therapeutic Areas Core This compound (Core Scaffold) Ether Ethers Core->Ether  O-Alkylation (-OH site)   Amide Amides / Hydrazides Core->Amide  Amidation (-COOCH₃ site)   Biaryl Biaryl Compounds Core->Biaryl  Cross-Coupling (e.g., after converting -OH to -OTf)   T1 Anti-inflammatory Agents Ether->T1 T2 Analgesics Amide->T2 T3 Enzyme Inhibitors Biaryl->T3

Caption: Role as a versatile building block in drug discovery workflows.

Safety and Handling

Proper handling of all laboratory chemicals is essential. This compound is classified as an irritant and is harmful if swallowed.

Safety Aspect Information Reference(s)
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.
Precautionary Statements P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Handling Recommendations:

  • Work in a well-ventilated fume hood to avoid inhalation of dust.

  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-5-hydroxy-4-methylbenzoate is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals.[1] Its structure, featuring a fluorine atom, a hydroxyl group, and a methyl ester on a benzene ring, presents a unique combination of functional groups that can influence its biological activity and physicochemical properties. The presence of a fluorine atom can significantly alter properties such as metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and identity.

Chemical Identity

Property Value Source
CAS Number 1378655-77-6 [2][3]
Molecular Formula C₉H₉FO₃ [1][2]
Molecular Weight 184.16 g/mol [1][2]

| SMILES | COC(=O)C1=C(F)C=C(O)C(C)=C1 |[2] |

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in the public domain. However, we can infer likely properties based on its structural analogs and provide a framework for their experimental determination.

PropertyPredicted/Reported ValueComments
Physical Form White to yellow solidBased on the similar compound, Methyl 2-fluoro-4-hydroxybenzoate.
Melting Point Not reportedExpected to be a solid at room temperature. The melting point of the isomer Methyl 5-fluoro-2-hydroxybenzoate is 30-34 °C.[4]
Boiling Point Not reportedThe boiling point of the isomer Methyl 5-fluoro-2-hydroxybenzoate is 50 °C at 0.15 mmHg.[4]
Solubility Slightly soluble in waterThe related compound Methyl 2-fluoro-4-hydroxybenzoate is slightly soluble in water.[5] Expected to be soluble in organic solvents like methanol, ethanol, and acetone.
Storage Room temperature, in a dark place under an inert atmosphereRecommended storage conditions to prevent degradation.[1][2]

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point

The melting point is a crucial indicator of purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. A sharp melting range (e.g., < 1 °C) is indicative of high purity.

Spectroscopic Analysis

Spectroscopic methods are essential for structural elucidation and confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Two singlets or doublets in the aromatic region (typically 6.5-8.0 ppm), with coupling constants influenced by the fluorine atom.

  • Methyl Protons (on ring): A singlet around 2.0-2.5 ppm.

  • Methyl Protons (ester): A singlet around 3.5-4.0 ppm.

  • Hydroxyl Proton: A broad singlet that can appear over a wide chemical shift range and is exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (ester): A peak in the range of 165-175 ppm.

  • Aromatic Carbons: Several peaks in the aromatic region (110-160 ppm). The carbon attached to the fluorine will show a large coupling constant (J-coupling).

  • Methyl Carbons: Peaks for the two methyl groups will appear in the aliphatic region (around 15-25 ppm for the ring methyl and 50-55 ppm for the ester methyl).

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

  • O-H Stretch (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

  • C=O Stretch (ester): A strong, sharp peak around 1680-1730 cm⁻¹.

  • C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A peak at m/z = 184.16, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Structural Elucidation cluster_data Data Analysis & Reporting synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp Melting Point purification->mp solubility Solubility purification->solubility pka pKa Determination purification->pka nmr NMR (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms report Comprehensive Technical Report mp->report solubility->report pka->report nmr->report ir->report ms->report

Caption: Workflow for the synthesis and characterization of this compound.

Synthesis Outline

Proposed Synthetic Route: Fischer Esterification

  • Starting Material: 2-Fluoro-5-hydroxy-4-methylbenzoic acid.

  • Reagents: Methanol (as both solvent and reactant) and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction: The mixture is typically heated under reflux to drive the reaction to completion.

  • Workup: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a weak base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid, followed by a brine wash.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Safety and Handling

Specific safety and toxicity data for this compound are not available. However, based on its structural analogs, general precautions should be taken. The isomer Methyl 5-fluoro-2-hydroxybenzoate is known to cause skin and eye irritation, and may cause respiratory irritation.[8]

General Handling Precautions:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a compound of interest for synthetic and medicinal chemistry. While comprehensive experimental data on its physicochemical properties are sparse, this guide provides a framework for its characterization based on established analytical techniques and data from its isomers. The outlined protocols for determining its melting point, spectroscopic profile, and other properties will aid researchers in fully characterizing this compound for its potential applications in drug discovery and development.

References

  • Methyl 5-fluoro-2-hydroxybenzoate | C8H7FO3 | CID 2783186 - PubChem. (n.d.). Retrieved from [Link]

  • General experimental procedures - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Methyl 4-hydroxy-2-methylbenzoate | C9H10O3 | CID 12351986 - PubChem. (n.d.). Retrieved from [Link]

  • Methyl 2,6-dihydroxy-4-methylbenzoate - NIST WebBook. (n.d.). Retrieved from [Link]

  • methy 2-fluoro-5-hydroxy-4-methyl benezoate - ChemBK. (n.d.). Retrieved from [Link]

  • Understanding the Synthesis and Specifications of Methyl 4-Fluoro-2-hydroxybenzoate. (2025). Retrieved from [Link]

  • methyl2-fluoro-5-hydroxy-4-nitrobenzoate - MySkinRecipes. (n.d.). Retrieved from [Link]

  • ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... - ResearchGate. (n.d.). Retrieved from [Link]

  • Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem. (n.d.). Retrieved from [Link]

  • METHYL 4-HYDROXYBENZOATE - Ataman Kimya. (n.d.). Retrieved from [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.).

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An In-depth Technical Guide to Methyl 2-fluoro-5-hydroxy-4-methylbenzoate: A Versatile Building Block for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Intermediate in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular entities are paramount. Central to this endeavor is the availability of versatile chemical building blocks that offer handles for molecular diversity and optimization of pharmacological properties. Methyl 2-fluoro-5-hydroxy-4-methylbenzoate, a substituted aromatic ester, represents one such key intermediate. Its unique constellation of functional groups—a reactive ester, a nucleophilic hydroxyl group, a bioisosteric fluorine atom, and a space-occupying methyl group—makes it a valuable precursor for the synthesis of a wide array of potentially therapeutic agents. This technical guide provides a comprehensive overview of the chemical identity, structure, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structural Elucidation

The unambiguous identification of a chemical compound is the bedrock of reproducible scientific research. This section details the fundamental identifiers and structural representation of this compound.

IUPAC Nomenclature and CAS Registry

The systematic name for this compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name precisely describes the arrangement of all functional groups on the benzene ring.

It is registered under the CAS Number: 1378655-77-6 . This unique identifier is crucial for database searches and procurement.

Molecular Formula, Weight, and SMILES Notation

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
SMILES COC(=O)C1=C(F)C=C(C)C(O)=C1
Chemical Structure

The two-dimensional structure of this compound is depicted below. The numbering of the benzene ring follows IUPAC conventions, with the ester group's attachment point designated as carbon 1.

Caption: 2D Structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is conceptually straightforward, typically involving the esterification of its corresponding carboxylic acid precursor, 2-fluoro-5-hydroxy-4-methylbenzoic acid. This section outlines the logical synthetic pathway.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies the key disconnection at the ester linkage, pointing to 2-fluoro-5-hydroxy-4-methylbenzoic acid and methanol as the immediate precursors.

retrosynthesis target This compound disconnection Ester Disconnection target->disconnection precursors 2-Fluoro-5-hydroxy-4-methylbenzoic Acid + Methanol disconnection->precursors

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: Fischer Esterification

Reaction:

2-fluoro-5-hydroxy-4-methylbenzoic acid + CH₃OH --[H⁺ catalyst]--> this compound + H₂O

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-hydroxy-4-methylbenzoic acid in an excess of anhydrous methanol. The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the product side.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

    • Remove the excess methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to obtain a product of high purity.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not widely published, we can predict the salient features of its ¹H NMR, ¹³C NMR, and Mass spectra based on the known effects of its constituent functional groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, the ring-substituted methyl protons, and the hydroxyl proton.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling
Aromatic-H (position 3)6.8 - 7.2DoubletJ(H,F)
Aromatic-H (position 6)7.5 - 7.9Singlet
-OCH₃3.8 - 4.0Singlet
Ar-CH₃2.2 - 2.5Singlet
-OH5.0 - 6.0 (variable)Broad Singlet
  • The fluorine atom at position 2 will deshield the adjacent proton at position 3 and cause splitting (a doublet).

  • The hydroxyl and methyl groups will also influence the chemical shifts of the aromatic protons.

  • The hydroxyl proton's chemical shift is variable and depends on the solvent and concentration due to hydrogen bonding.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Notes
C=O (ester)165 - 175
C-F150 - 165Strong C-F coupling
C-OH145 - 155
C-COOCH₃115 - 125
C-CH₃120 - 130
Aromatic C-H110 - 130
-OCH₃50 - 55
Ar-CH₃15 - 25
  • The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • Other aromatic carbons will show smaller two- and three-bond C-F couplings.[2]

Predicted Mass Spectrum

In an electron ionization mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ at m/z = 184. Key fragmentation patterns for methyl benzoates include the loss of the methoxy radical (•OCH₃) to give an [M-31]⁺ ion, and the loss of the methoxycarbonyl radical (•COOCH₃) to give an [M-59]⁺ ion.[3][4]

Predicted Fragmentation Pathway:

fragmentation M [M]⁺ m/z = 184 M_minus_31 [M - •OCH₃]⁺ m/z = 153 M->M_minus_31 - •OCH₃ M_minus_59 [M - •COOCH₃]⁺ m/z = 125 M->M_minus_59 - •COOCH₃

Caption: Predicted major fragmentation pathways in mass spectrometry.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. One source suggests its utility in the synthesis of anti-inflammatory or analgesic drugs.[5] The strategic placement of its functional groups allows for a variety of chemical transformations.

The Role of Fluorine in Medicinal Chemistry

The introduction of a fluorine atom into a drug candidate can have profound effects on its pharmacokinetic and pharmacodynamic properties. These include:

  • Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the drug's half-life.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions.

  • Modulation of pKa: The presence of a fluorine atom can alter the acidity or basicity of nearby functional groups, which can be crucial for drug absorption and distribution.

  • Improved Membrane Permeability: In some cases, the lipophilicity of a molecule can be fine-tuned by the addition of fluorine.

Synthetic Utility and Potential Therapeutic Targets

The functional groups of this compound offer multiple avenues for synthetic elaboration:

  • The Hydroxyl Group: This group can be alkylated, acylated, or used as a nucleophile in various coupling reactions to introduce diverse side chains.

  • The Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to an alcohol.

  • The Aromatic Ring: The aromatic ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.

Given the structural motifs present in this molecule, it could serve as a key intermediate in the synthesis of inhibitors for various enzyme classes or as a scaffold for the development of receptor agonists or antagonists. For instance, fluorinated and hydroxylated benzoic acid derivatives are found in a range of bioactive compounds, including those with anti-cancer and anti-inflammatory properties.[6]

Hypothetical Synthetic Application:

synthetic_application start This compound step1 Alkylation of -OH start->step1 intermediate1 O-Alkylated Intermediate step1->intermediate1 step2 Ester Hydrolysis intermediate1->step2 intermediate2 Carboxylic Acid Intermediate step2->intermediate2 step3 Amide Coupling intermediate2->step3 final_product Bioactive Amide Derivative step3->final_product

Sources

Spectroscopic Data for Methyl 2-fluoro-5-hydroxy-4-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 2-fluoro-5-hydroxy-4-methylbenzoate, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental data for this specific molecule, this document serves as a predictive guide based on established spectroscopic principles and data from structurally related compounds. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven insights into the methodologies for acquiring and interpreting key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to be an authoritative resource for the characterization of this and similar fluorinated aromatic compounds.

Introduction

This compound (Figure 1) is a substituted aromatic compound with potential applications in pharmaceutical development and as an intermediate in organic synthesis. Its structure, featuring a fluorine atom, a hydroxyl group, a methyl group, and a methyl ester on a benzene ring, suggests a range of chemical properties and potential biological activities. The strategic placement of a fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate structural elucidation and characterization are paramount for any further development, and this is primarily achieved through a combination of spectroscopic techniques.

This guide provides a detailed, predictive analysis of the spectroscopic data for this compound. While experimental spectra for this specific molecule are not widely published, the principles of NMR, MS, and IR spectroscopy allow for a robust prediction of its spectral characteristics. The methodologies and interpretations presented herein are grounded in established scientific literature and are designed to be broadly applicable to the characterization of novel small organic molecules.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for a complete characterization.

¹H NMR Spectroscopy (Proton NMR)

2.1.1 Experimental Protocol

A standard ¹H NMR spectrum would be acquired using a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for compounds with exchangeable protons like the hydroxyl group, as it slows down the exchange rate, often allowing the -OH proton to be observed as a distinct signal.

  • Instrument Setup:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments), which uses a 30° pulse angle to allow for a shorter relaxation delay between scans without significant signal saturation.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • The number of scans can be adjusted based on the sample concentration, with 8 to 16 scans usually being sufficient for a sample of this size.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the protons between scans.

2.1.2 Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show five distinct signals:

  • Aromatic Protons (2H): There are two protons on the aromatic ring. Due to the substitution pattern, they are in different chemical environments and will likely appear as two separate signals. The proton at position 6 will be a doublet due to coupling with the fluorine atom, and the proton at position 3 will also be a doublet due to coupling with the fluorine. Their chemical shifts are expected in the range of 6.5-7.5 ppm.

  • Hydroxyl Proton (1H): The phenolic -OH proton will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent and concentration, but in DMSO-d₆, it could be in the range of 9-10 ppm.

  • Methyl Ester Protons (3H): The three protons of the methyl ester group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

  • Ring Methyl Protons (3H): The three protons of the methyl group attached to the aromatic ring (-CH₃) will also be a sharp singlet, expected in the range of 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2d1HAr-H (position 6)
~6.8d1HAr-H (position 3)
~9.5br s1H-OH
~3.9s3H-OCH
~2.3s3HAr-CH
¹³C NMR Spectroscopy (Carbon-13 NMR)

2.2.1 Experimental Protocol

A standard ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.

Step-by-Step Methodology:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup:

    • Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans (e.g., 128 to 1024) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • A relaxation delay of 2 seconds is generally sufficient.

2.2.2 Predicted Data and Interpretation

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups and the fluorine atom, which will also cause splitting of the signals of nearby carbons (C-F coupling).

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal, around 165-170 ppm.

  • Aromatic Carbons (6C): The six aromatic carbons will appear in the range of 110-160 ppm. The carbons directly bonded to fluorine and oxygen will be significantly shifted. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • Methyl Ester Carbon (-OCH₃): This carbon will appear around 50-55 ppm.

  • Ring Methyl Carbon (-CH₃): This aliphatic carbon will be the most upfield signal, around 15-20 ppm.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~168C =O
~158 (d)C -F
~155C -OH
~135C -CH₃
~125C -COOCH₃
~120 (d)C -H (position 6)
~115 (d)C -H (position 3)
~52-OC H₃
~18Ar-C H₃

(d) indicates a doublet due to C-F coupling.

¹⁹F NMR Spectroscopy (Fluorine-19 NMR)

2.3.1 Experimental Protocol

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope.

Step-by-Step Methodology:

  • Sample Preparation: The same sample can be used.

  • Instrument Setup:

    • A specific ¹⁹F probe or a broadband probe tuned to the ¹⁹F frequency is required.

    • A standard single-pulse experiment is used.

    • The chemical shift range for ¹⁹F is much larger than for ¹H, so a wider spectral width is necessary. Chemical shifts are typically referenced to CFCl₃.

2.3.2 Predicted Data and Interpretation

The ¹⁹F NMR spectrum will show a single signal for the one fluorine atom in the molecule. This signal will likely be a multiplet due to coupling with the two neighboring aromatic protons. The chemical shift will be in the characteristic range for aromatic fluorides, typically between -110 and -140 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

3.1 Experimental Protocol (Electrospray Ionization - ESI)

ESI is a soft ionization technique suitable for polar molecules like the target compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a low flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable signal.

    • Acquire the spectrum in either positive or negative ion mode. For this compound, both modes could be effective. In positive mode, the protonated molecule [M+H]⁺ would be observed. In negative mode, the deprotonated molecule [M-H]⁻ would be seen.

3.2 Predicted Data and Interpretation

  • Molecular Ion: The molecular weight of this compound is 184.16 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass of the molecular ion would be observed, confirming the elemental formula (C₉H₉FO₃).

    • Positive Ion Mode: A prominent peak at m/z 185.0554 corresponding to [M+H]⁺.

    • Negative Ion Mode: A prominent peak at m/z 183.0401 corresponding to [M-H]⁻.

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for this molecule could include the loss of the methyl group from the ester (-15 Da) or the loss of the entire methoxy group (-31 Da).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

4.1 Experimental Protocol (Attenuated Total Reflectance - ATR)

ATR is a convenient technique for solid samples, requiring minimal sample preparation.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

  • Instrument Setup:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans.

4.2 Predicted Data and Interpretation

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) will be just below 3000 cm⁻¹.

  • C=O Stretch: A very strong and sharp absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

  • C=C Stretches: Aromatic ring C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretches: Two C-O stretching bands are expected: one for the ester (around 1200-1300 cm⁻¹) and one for the phenol (around 1150-1250 cm⁻¹).

  • C-F Stretch: A strong absorption band in the 1000-1100 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200-3500Strong, BroadO-H stretch (phenol)
>3000MediumAromatic C-H stretch
<3000MediumAliphatic C-H stretch
1700-1730Strong, SharpC=O stretch (ester)
1450-1600Medium-StrongAromatic C=C stretch
1200-1300StrongC-O stretch (ester)
1000-1100StrongC-F stretch

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation start Synthesized Compound dissolve_nmr Dissolve in Deuterated Solvent start->dissolve_nmr dissolve_ms Dilute in MS Grade Solvent start->dissolve_ms solid_ir Use Solid Sample start->solid_ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) dissolve_nmr->nmr ms Mass Spectrometry (ESI-MS) dissolve_ms->ms ir IR Spectroscopy (ATR-FTIR) solid_ir->ir process_nmr Process NMR Data (FT, Phasing, Baseline Correction) nmr->process_nmr process_ms Analyze Mass Spectrum (Molecular Ion, Fragmentation) ms->process_ms process_ir Analyze IR Spectrum (Functional Group Identification) ir->process_ir interpretation Structural Elucidation process_nmr->interpretation process_ms->interpretation process_ir->interpretation end end interpretation->end Final Structure Confirmation

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By outlining the standard experimental protocols and the expected data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR Spectroscopy, this document serves as a valuable resource for scientists working on the synthesis and analysis of this and related compounds. The principles of data interpretation discussed herein are fundamental to the structural elucidation of small organic molecules and underscore the importance of a multi-technique approach for unambiguous characterization.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press. [Link]

A Technical Guide to the 13C NMR Structural Elucidation of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The unequivocal structural determination of novel chemical entities is a cornerstone of modern drug discovery and development. Methyl 2-fluoro-5-hydroxy-4-methylbenzoate, a substituted aromatic compound, presents a unique analytical challenge due to the complex interplay of its functional groups. This technical guide provides an in-depth methodology for the analysis of this molecule using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. We will explore the foundational principles governing its spectral features, including substituent-induced chemical shifts and characteristic carbon-fluorine (C-F) coupling constants. This document details a robust, self-validating experimental protocol, integrating broadband decoupled ¹³C NMR with Distortionless Enhancement by Polarization Transfer (DEPT) experiments to ensure unambiguous resonance assignment and complete structural verification. This guide is intended for researchers and scientists who require a practical and theoretically grounded approach to the NMR analysis of complex, fluorinated small molecules.

Introduction: The Analytical Imperative

This compound is a polysubstituted benzene derivative. Molecules of this class are pivotal building blocks in medicinal chemistry, where the precise arrangement of substituents can drastically alter pharmacological activity. The fluorine atom, in particular, is a powerful modulator of metabolic stability, lipophilicity, and binding affinity. Therefore, rigorous confirmation of the substitution pattern is not merely a procedural step but a critical prerequisite for advancing a compound in the development pipeline.

¹³C NMR spectroscopy offers a direct, non-destructive window into the carbon skeleton of a molecule. For a compound like this compound, a standard proton-decoupled ¹³C NMR spectrum provides two crucial layers of information: the chemical shift (δ) of each unique carbon atom and the through-bond scalar coupling (J-coupling) between carbon and fluorine nuclei. When combined with advanced techniques like DEPT, a complete and unambiguous structural portrait can be assembled.

Foundational Principles for Spectral Interpretation

A predictive understanding of the ¹³C NMR spectrum is essential before entering the laboratory. This involves considering the electronic effects of each substituent on the aromatic ring and the predictable nature of C-F J-coupling.

The Influence of Substituents on Chemical Shifts

The chemical shift of each aromatic carbon is a direct reflection of its local electronic environment. The benzene ¹³C chemical shift of 128.5 ppm serves as a baseline, which is then modified by the electron-donating or electron-withdrawing nature of the substituents.[1]

  • -OH (Hydroxy): A strong electron-donating group (EDG) through resonance, it significantly shields the ortho and para carbons, shifting their signals upfield (to lower ppm values). The ipso-carbon (the carbon directly attached to the -OH) is strongly deshielded and shifted downfield.[2][3]

  • -CH₃ (Methyl): A weak electron-donating group through induction and hyperconjugation, it causes modest shielding at the ortho and para positions.

  • -F (Fluoro): A unique case. Fluorine is highly electronegative, causing a strong deshielding inductive effect. However, it also possesses lone pairs that can participate in resonance, acting as an electron-donating group. The most pronounced effect is a very large downfield shift of the ipso-carbon to which it is attached.

  • -COOCH₃ (Methyl Ester): An electron-withdrawing group (EWG) through both induction and resonance. It deshields the ipso and para carbons, shifting them downfield. The effect on the carbonyl and methoxy carbons is highly characteristic.[4][5]

The interplay of these effects determines the final chemical shift for each of the six aromatic carbons.[6][7][8]

Carbon-Fluorine (¹³C-¹⁹F) J-Coupling

The presence of a spin-½ ¹⁹F nucleus causes observable splitting in the signals of nearby carbon atoms. The magnitude of this coupling constant (J), measured in Hertz (Hz), is highly dependent on the number of bonds separating the two nuclei.[9]

  • ¹JCF (One-bond coupling): This is a very large coupling, typically in the range of 160-350 Hz, observed for the carbon directly attached to the fluorine atom. The signal appears as a doublet.[10][11]

  • ²JCF (Two-bond coupling): Coupling through two bonds is also significant, generally ranging from 15-50 Hz. Carbons ortho to the fluorine will appear as doublets.[11]

  • ³JCF (Three-bond coupling): Coupling through three bonds is smaller, typically 2-15 Hz. The carbon meta to the fluorine will show this splitting.[11][12]

  • ⁴JCF (Four-bond coupling): This long-range coupling is often small (< 4 Hz) but can be observable. The carbon para to the fluorine may appear as a narrow doublet or a broadened singlet.[13]

Observing this distinct pattern of C-F coupling provides definitive evidence for the position of the fluorine atom on the aromatic ring.[14][15]

DEPT for Multiplicity Assignment

Distortionless Enhancement by Polarization Transfer (DEPT) is an indispensable technique for determining the number of protons attached to each carbon.[16][17] A series of DEPT experiments are run to differentiate carbon types:[18]

  • DEPT-90: Only signals from methine (CH) carbons are observed as positive peaks.

  • DEPT-135: Methine (CH) and methyl (CH₃) carbons appear as positive peaks, while methylene (CH₂) carbons appear as negative (inverted) peaks.

  • Quaternary Carbons (C): These carbons bear no protons and are absent from all DEPT spectra. They can be identified by comparing the standard broadband-decoupled spectrum with the DEPT spectra.

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of any analytical result hinges on a meticulous experimental protocol. The following steps are designed to yield high-quality, reproducible data.

Sample Preparation

The quality of the NMR spectrum is directly proportional to the quality of the sample preparation.

  • Analyte Quantity: For ¹³C NMR, a higher concentration is generally better due to the low natural abundance of the ¹³C isotope. Aim for 15-30 mg of this compound.[19]

  • Solvent Selection: Choose a suitable deuterated solvent. For this molecule, DMSO-d₆ is an excellent choice as it will readily dissolve the compound and the hydroxyl proton will be observable. CDCl₃ is another common option. Ensure the solvent volume is appropriate for the NMR tube, typically 0.5-0.6 mL for a standard 5 mm tube.[20]

  • Dissolution & Transfer: Dissolve the sample completely in the chosen solvent in a separate small vial. Gentle warming or vortexing can aid dissolution.

  • Filtration (Critical Step): To avoid spectral artifacts from suspended microparticles, filter the solution directly into a clean, dry NMR tube. A Pasteur pipette with a small, tightly packed plug of glass wool is effective. Do not use cotton wool, as it can leach impurities.[21]

  • Labeling: Clearly label the NMR tube with the sample identity.

Common NMR Solvent¹³C Chemical Shift (δ, ppm)Multiplicity
Chloroform-d (CDCl₃)77.16Triplet
Dimethyl sulfoxide-d₆ (DMSO-d₆)39.52Septet
Acetone-d₆206.26, 29.84Septet, Septet
Methanol-d₄49.00Septet
Table 1: Properties of common deuterated solvents used in ¹³C NMR spectroscopy. Data sourced from published compilations.[22][23][24]
NMR Data Acquisition

The following is a representative acquisition workflow. Instrument-specific parameters should be optimized by the operator.

G Figure 1: ¹³C NMR Experimental Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Verification SamplePrep Sample Preparation (15-30 mg in 0.5 mL Solvent) Broadband Standard ¹³C NMR (Proton Decoupled) SamplePrep->Broadband DEPT90 DEPT-90 Experiment DEPT135 DEPT-135 Experiment Analysis Combine & Analyze Spectra: - Chemical Shifts - C-F Couplings - DEPT Multiplicities DEPT135->Analysis Verification Final Structure Verification Analysis->Verification

Caption: ¹³C NMR experimental and analytical workflow.

Predicted Spectral Analysis

To interpret the resulting spectra, we must first predict the expected signals based on the molecular structure.

Caption: Structure of this compound.

Predicted ¹³C NMR Data

The following table summarizes the predicted chemical shifts, C-F coupling patterns, and DEPT-135 phases for each carbon atom. These predictions are derived from established substituent effects and typical coupling constant ranges.[25][26][27]

Carbon Atom #DescriptionPredicted Shift (δ, ppm)Expected Multiplicity (J-coupling)Predicted DEPT-135 Phase
C7Carbonyl (Ester)165-170d, ⁴JCF ≈ 2-4 HzAbsent
C2Aromatic, C-F158-162d, ¹JCF ≈ 240-260 HzAbsent
C5Aromatic, C-OH150-155d, ⁴JCF ≈ 1-3 HzAbsent
C4Aromatic, C-CH₃125-130d, ³JCF ≈ 3-5 HzAbsent
C1Aromatic, C-COOR118-123d, ²JCF ≈ 15-25 HzAbsent
C6Aromatic, CH115-120d, ³JCF ≈ 5-10 HzPositive
C3Aromatic, CH112-117d, ²JCF ≈ 20-30 HzPositive
C8Methoxy (-OCH₃)51-53sPositive
C9Methyl (-CH₃)15-20sPositive
Table 2: Predicted ¹³C NMR data for this compound.

Data Interpretation: A Self-Validating Approach

The power of this analytical strategy lies in cross-validation. No single piece of data is interpreted in isolation.

  • Count the Signals: The broadband ¹³C spectrum should display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

  • Identify Quaternary Carbons: The DEPT-135 spectrum will show four positive peaks (C3, C6, C8, C9). By subtracting these from the nine total peaks in the broadband spectrum, the five quaternary carbons (C1, C2, C4, C5, C7) are unequivocally identified.

  • Assign the CH Carbons: The DEPT-90 spectrum will show only two peaks, corresponding to C3 and C6.

  • Pinpoint the Fluorine Position: The signal with the largest chemical shift in the aromatic region (predicted ~158-162 ppm) should exhibit a very large doublet splitting (¹JCF ≈ 240-260 Hz). This immediately identifies C2.

  • Confirm Neighboring Carbons: The signals for C1 and C3 should both appear as doublets with a large two-bond coupling constant (²JCF ≈ 15-30 Hz). This confirms their proximity to the fluorine atom.

  • Assign Remaining Aromatic Carbons: The remaining aromatic signals can be assigned based on their predicted chemical shifts and smaller ³JCF and ⁴JCF coupling constants. The DEPT data confirms which are protonated (C3, C6) and which are not (C1, C4, C5).

  • Assign Aliphatic Carbons: The two remaining positive peaks in the DEPT-135 spectrum in the upfield region are C8 (-OCH₃) and C9 (-CH₃), assigned based on their characteristic chemical shifts.

By systematically applying these logical steps, each piece of data validates the others, leading to a highly confident and unambiguous structural assignment.

Conclusion

The ¹³C NMR analysis of this compound is a prime example of how modern spectroscopic techniques can be leveraged for definitive structural elucidation. A thorough understanding of fundamental principles—substituent effects and C-F coupling—allows for accurate prediction of the spectrum. A meticulous experimental workflow, incorporating both standard broadband decoupling and advanced DEPT sequences, generates a rich dataset. Finally, a systematic, cross-validating approach to data interpretation ensures that the final structure is assigned with the highest degree of scientific certainty. This robust methodology is essential for ensuring the integrity of chemical entities in research and development.

References

An In-depth Technical Guide to the FTIR Spectroscopy of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental choices, offers a self-validating protocol for spectral acquisition, and provides a detailed interpretation of the vibrational signatures inherent to the molecule's unique combination of functional groups. By integrating theoretical principles with practical application, this guide serves as an authoritative resource for leveraging FTIR as a powerful tool for structural elucidation and quality control in a pharmaceutical context.

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis

In the landscape of analytical chemistry, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly specific technique for identifying chemical compounds.[1] The power of FTIR lies in its ability to probe the vibrational transitions within a molecule.[2] When infrared radiation interacts with a sample, its energy is absorbed at specific frequencies corresponding to the vibrations of the molecule's chemical bonds—such as stretching, bending, and rocking.[3] The resulting spectrum is a unique "molecular fingerprint," providing invaluable qualitative and quantitative information about the sample's chemical composition and structure.[1]

This compound (CAS 1378655-77-6) is a substituted aromatic compound that serves as an excellent model for demonstrating the analytical power of FTIR.[4][5] It contains a rich assembly of functional groups—a phenolic hydroxyl, an aromatic ester, a carbon-fluorine bond, and a methyl group on a benzene ring—each with characteristic vibrational frequencies. This guide will systematically explore the theoretical basis for its spectrum, detail a robust experimental protocol, and interpret the resulting spectral data.

Molecular Blueprint: Predicting the Spectrum of this compound

Before any analysis, a theoretical prediction of the FTIR spectrum based on the molecule's structure is a critical first step. This approach allows for a more targeted and accurate interpretation of the experimental data. The key functional groups present are the hydroxyl (-OH), the methyl ester (-COOCH₃), the aromatic ring, and the carbon-fluorine (C-F) bond.

M This compound OH Phenolic -OH Group M->OH Broad O-H Stretch Ester Aromatic Ester (-COOCH3) M->Ester Strong C=O Stretch Aromatic Substituted Benzene Ring M->Aromatic C=C & C-H Stretches CF C-F Bond M->CF Strong C-F Stretch

Caption: Key functional groups of the target molecule.

  • Phenolic Hydroxyl (-OH): This group is expected to produce a very strong and characteristically broad absorption band in the 3550-3200 cm⁻¹ region due to intermolecular hydrogen bonding.[6] A C-O stretching vibration is also anticipated around 1220 cm⁻¹.[6][7]

  • Aromatic Ester (-COOCH₃): Aromatic esters are known to exhibit a pattern of three strong peaks.[8][9] The most prominent is the carbonyl (C=O) stretch, which appears at a lower wavenumber than saturated esters (typically 1730-1715 cm⁻¹) due to conjugation with the aromatic ring.[8][10] This is complemented by two distinct C-O stretching bands: an asymmetric C-C-O stretch between 1310-1250 cm⁻¹ and a symmetric O-C-C stretch from 1130-1100 cm⁻¹.[8]

  • Substituted Aromatic Ring: The benzene ring will contribute several bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[11] Carbon-carbon double bond (C=C) stretching vibrations within the ring produce a series of medium to strong peaks in the 1620-1400 cm⁻¹ region.[11] Furthermore, C-H out-of-plane bending vibrations in the 1000-700 cm⁻¹ "fingerprint region" are highly diagnostic of the ring's substitution pattern.[12]

  • Carbon-Fluorine (C-F) Bond: The C-F bond gives rise to one of the strongest absorptions in an infrared spectrum. The C-F stretching vibration typically falls within the 1400-1000 cm⁻¹ range.[13] Its high intensity is due to the large change in dipole moment during the vibration.

  • Alkyl C-H Bonds: The methyl groups (from the ester and on the ring) will show C-H stretching vibrations just below 3000 cm⁻¹ (3000-2840 cm⁻¹).[14]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

For a solid powder like this compound, Attenuated Total Reflectance (ATR) is an excellent sampling technique due to its simplicity, speed, and lack of sample preparation.[15]

Caption: Standard workflow for ATR-FTIR analysis.

Step-by-Step Methodology for ATR-FTIR
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • Crystal Cleaning (Self-Validation Step 1): The ATR crystal (commonly diamond or zinc selenide) must be impeccably clean. Wipe the crystal surface with a lint-free swab soaked in a volatile solvent like isopropanol. Record a "clean crystal" spectrum to ensure no residual peaks from previous samples or solvent are present. This validates the cleanliness of the measurement surface.

  • Background Acquisition (Self-Validation Step 2): With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the instrumental and environmental (e.g., atmospheric CO₂ and H₂O) contributions. The instrument software will automatically ratio the sample spectrum against this background, removing these interferences from the final data.[3]

  • Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed.

  • Applying Pressure (Causality Check): Lower the integrated anvil and apply firm, consistent pressure to the sample. This is a critical step. Good contact between the sample and the ATR crystal is essential for the evanescent wave to penetrate the sample effectively, ensuring a strong, high-quality spectrum.[16] Insufficient pressure will result in weak, noisy data.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typical parameters for a high-quality spectrum are a spectral range of 4000-600 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 32 scans to improve the signal-to-noise ratio.

  • Post-Acquisition: Retract the anvil, and clean the sample powder from the crystal surface using the same method described in Step 2.

Spectral Interpretation: Decoding the Molecular Fingerprint

The resulting FTIR spectrum should be analyzed by correlating the observed absorption bands with the predicted vibrational modes of the molecule's functional groups.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment Associated Functional Group Reference
3550 - 3200Strong, BroadO-H Stretch (H-bonded)Phenolic Hydroxyl[6][7][17]
3100 - 3000Medium-WeakC-H StretchAromatic Ring[11]
3000 - 2850MediumC-H StretchMethyl Groups (-CH₃)[18]
1730 - 1715Strong, SharpC=O StretchAromatic Ester[8][10]
1620 - 1450Medium-Strong (multiple bands)C=C StretchAromatic Ring[6][11]
1400 - 1200StrongC-F StretchFluoro Group[13]
1310 - 1250StrongC-C-O Asymmetric StretchAromatic Ester[8]
~1220StrongC-O StretchPhenolic Hydroxyl[6]
1130 - 1100StrongO-C-C Symmetric StretchAromatic Ester[8]
1000 - 700Medium-StrongC-H Out-of-Plane BendingAromatic Ring[12]
Analysis of Key Spectral Regions:
  • High-Frequency Region (4000-2500 cm⁻¹): The most dominant feature here will be the broad O-H stretching band, confirming the presence of the hydroxyl group and indicating hydrogen bonding.[17] Just to the right of this, sharper, weaker peaks for aromatic (~3050 cm⁻¹) and aliphatic (~2960 cm⁻¹) C-H stretches will be visible. The clear separation of peaks above and below 3000 cm⁻¹ is a classic diagnostic for the presence of both unsaturated and saturated C-H bonds.[11]

  • Carbonyl Region (1800-1650 cm⁻¹): An intense, sharp peak between 1730-1715 cm⁻¹ is the unmistakable signature of the ester's carbonyl (C=O) group.[8] Its position confirms conjugation with the aromatic system. The absence of a broad carboxylic acid O-H stretch (which would overlap the C-H region) and a C=O band around 1700 cm⁻¹ definitively rules out the corresponding carboxylic acid impurity.

  • Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of structural information. The "Rule of Three" for esters is completed here with two very strong bands for the C-C-O and O-C-C stretches.[8][9] Overlapping with these will be an exceptionally strong C-F stretching band and the phenolic C-O stretch. The aromatic C=C stretching bands will also be prominent. Finally, the specific pattern of C-H "wagging" bands between 850-750 cm⁻¹ can provide confirmation of the 1,2,4,5-tetrasubstitution pattern on the benzene ring.

Conclusion

The FTIR analysis of this compound is a prime example of the technique's utility in modern chemical and pharmaceutical analysis. Through a systematic approach involving theoretical prediction, validated experimental protocol, and detailed spectral interpretation, a complete vibrational profile of the molecule can be established. Each functional group provides a distinct and verifiable signature, from the broad O-H stretch and sharp ester C=O peak to the strong C-F absorption and the complex patterns of the fingerprint region. This molecular fingerprint is not only invaluable for structural confirmation and identification but also serves as a robust benchmark for quality control, purity assessment, and stability studies in drug development.

References

An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. Methyl 2-fluoro-5-hydroxy-4-methylbenzoate, a substituted aromatic compound, represents a class of molecules frequently encountered as intermediates or scaffolds in medicinal chemistry. Its unique combination of a fluorinated ring, a phenolic hydroxyl group, and a methyl ester moiety presents a distinct analytical challenge and requires a nuanced approach for characterization. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound, grounded in fundamental principles and field-proven methodologies. We will dissect the causality behind experimental choices, from sample preparation to data interpretation, to equip researchers with the expertise to develop robust and reliable analytical methods for this and structurally related molecules.

Analyte Characteristics: A Strategic Overview

Before developing a mass spectrometric method, a thorough understanding of the analyte's physicochemical properties is essential. These properties dictate the optimal analytical strategy.

Structure and Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1378655-77-6[1][2][3][4][5]
Molecular Formula C₉H₉FO₃[1][2]
Average Molecular Weight 184.16 Da[1][2]
Monoisotopic Mass 184.05357 DaCalculated

The structure contains three key functional groups that govern its behavior in a mass spectrometer:

  • Phenolic Hydroxyl (-OH) Group : This is the most influential group. It is acidic and will readily deprotonate, making it highly suitable for negative mode electrospray ionization (ESI).

  • Methyl Ester (-COOCH₃) Group : This group is susceptible to characteristic fragmentation patterns, including the loss of the methoxy group or methanol.

  • Fluoro (-F) Group : The fluorine atom provides a stable substitution and its presence is confirmed by the characteristic mass of the fragments.

Ionization Technique Selection: The Rationale

The choice of ionization technique is the most critical parameter in mass spectrometry. For a polar, non-volatile, and thermally labile molecule like this compound, electrospray ionization (ESI) is the premier choice, particularly when coupled with liquid chromatography (LC).[5][6]

Why ESI? ESI is a soft ionization technique that imparts minimal energy to the analyte, preserving the molecular ion and enabling the analysis of intact molecules.[5] This is crucial for obtaining the primary molecular weight information.

Negative vs. Positive Ion Mode:

  • Negative Ion Mode ([M-H]⁻) : This is the recommended primary mode of analysis. The phenolic hydroxyl group is acidic and easily loses a proton to form a stable [M-H]⁻ ion at m/z 183.0463. This process is highly efficient, leading to excellent sensitivity.[1][2][5]

  • Positive Ion Mode ([M+H]⁺) : While less efficient than negative mode for this specific structure, positive ion analysis can provide valuable, complementary fragmentation data.[1] Protonation would likely occur on the carbonyl oxygen of the ester group, forming an [M+H]⁺ ion at m/z 185.0618.

Experimental Protocol: A Validated LC-MS/MS Workflow

This section details a robust, step-by-step protocol for the analysis of this compound using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Such systems are workhorses in drug development for their sensitivity and selectivity.[7]

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution using a 50:50 mixture of acetonitrile and water to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the standard to ensure accuracy and reproducibility.

Liquid Chromatography Parameters

The goal of the LC method is to achieve good retention and sharp peak shape, separating the analyte from any potential matrix interferences.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmA C18 column provides excellent retention for moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a common additive that aids in protonation for positive mode and helps create good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 5 minA standard gradient to ensure elution of the compound with good peak shape.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes peak distortion.
Mass Spectrometry Parameters

These parameters should be optimized by infusing a standard solution of the analyte directly into the mass spectrometer.

ParameterNegative Mode SettingPositive Mode Setting
Ionization Mode ESI (-)ESI (+)
Precursor Ion (Q1) m/z 183.05m/z 185.06
Capillary Voltage -3.0 kV+3.5 kV
Source Temperature 150 °C150 °C
Desolvation Temp. 400 °C400 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)800 L/hr (Nitrogen)
Collision Gas ArgonArgon

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the LC-MS/MS experiment from sample to data.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock 1. Stock Solution (1 mg/mL in MeOH) Working 2. Working Standards (Serial Dilution) Stock->Working QC 3. QC Samples (Low, Med, High) Working->QC LC 4. LC Separation (C18 Column) QC->LC ESI 5. Electrospray Ionization (ESI) LC->ESI MS1 6. Precursor Selection (Q1 Scan) ESI->MS1 CID 7. Fragmentation (Collision Cell - q2) MS1->CID MS2 8. Fragment Detection (Q3 Scan) CID->MS2 Quant 9. Quantification (Peak Area vs. Conc.) MS2->Quant Confirm 10. Structural Confirmation (Fragment Ions) Quant->Confirm

Caption: High-level workflow for LC-MS/MS analysis.

Data Interpretation: Predicting Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the selected precursor ion. The resulting product ions are characteristic of the molecule's structure. Understanding these pathways is key to confirming the analyte's identity.

Predicted Negative Mode ESI Fragmentation

In negative mode, the precursor ion is the deprotonated molecule, [M-H]⁻ at m/z 183.05 . Fragmentation is initiated from the resulting phenoxide ion.

  • Loss of Methyl Radical (•CH₃): A primary fragmentation is the loss of a methyl radical from the ester, resulting in a stable carboxylate anion.

    • [C₉H₈FO₃]⁻ → [C₈H₅FO₃]⁻ + •CH₃

    • Expected m/z: 168.02 (183.05 - 15.02)

  • Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion can lose carbon monoxide.

    • [C₈H₅FO₃]⁻ → [C₇H₅FO₂]⁻ + CO

    • Expected m/z: 140.03 (168.02 - 28.00)

Predicted Positive Mode ESI Fragmentation

In positive mode, the precursor ion is the protonated molecule, [M+H]⁺ at m/z 185.06 . Fragmentation pathways are different and often more numerous.

  • Loss of Methanol (CH₃OH): A very common fragmentation for methyl esters is the neutral loss of methanol.

    • [C₉H₁₀FO₃]⁺ → [C₈H₆FO₂]⁺ + CH₃OH

    • Expected m/z: 153.04 (185.06 - 32.04)

  • Loss of Methoxy Radical (•OCH₃): Alpha-cleavage can result in the loss of the methoxy radical, forming a stable acylium ion.

    • [C₉H₁₀FO₃]⁺ → [C₈H₇FO₂]⁺ + •OCH₃

    • Expected m/z: 154.04 (185.06 - 31.02)

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway in negative ESI mode, which is the preferred ionization mode for this analyte.

fragmentation Precursor [M-H]⁻ m/z 183.05 Frag1 [M-H-•CH₃]⁻ m/z 168.02 Precursor->Frag1 - •CH₃ Frag2 [M-H-•CH₃-CO]⁻ m/z 140.03 Frag1->Frag2 - CO

Caption: Proposed ESI(-) fragmentation pathway.

Conclusion and Best Practices

The mass spectrometric analysis of this compound is most effectively achieved using LC-MS/MS with electrospray ionization. The presence of the acidic phenolic hydroxyl group makes negative ion mode the superior choice for achieving high sensitivity and generating simple, interpretable fragmentation patterns, with the loss of a methyl radical (m/z 168.02) being a key diagnostic ion. While positive mode can offer complementary data, it is likely to be less sensitive. The detailed protocol and predicted fragmentation pathways provided in this guide serve as a robust starting point for method development and routine analysis in a drug discovery and development setting. As with any analytical method, validation using certified reference standards and appropriate quality controls is essential to ensure data integrity and compliance with regulatory standards.

References

  • de Rijke, E., et al. (2003). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. Journal of Chromatography A, 855(2), 529-37. [Link]

  • Määttä-Riihinen, K. R., et al. (2004). High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection: Ribes Species. Journal of Agricultural and Food Chemistry, 52(20), 6178–6186. [Link]

  • Chemistry Learner. (2021). Mass Spectrum Fragmentation Pattern of Aromatic Esters. YouTube. [Link]

  • Szeremeta, M., et al. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules, 27(14), 4584. [Link]

  • Zuo, Y., et al. (2002). Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection. Rapid Communications in Mass Spectrometry, 16(7), 655-62. [Link]

  • Parejo, I., et al. (2004). Separation and Characterization of Phenolic Compounds in Fennel (Foeniculum vulgare) Using Liquid Chromatography−Negative Electrospray Ionization Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 52(12), 3679–3687. [Link]

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  • Alachem Co., Ltd. (n.d.). 1378655-77-6 | methy 2-fluoro-5-hydroxy-4-methyl benezoate. Retrieved January 5, 2026, from [Link]

  • Arctom. (n.d.). CAS NO. 1378655-77-6 | METHYL 2-FLUORO-4-METHYL-5-HYDROXYBENZOATE. Retrieved January 5, 2026, from [Link]

  • TSEALINE. (n.d.). Fluorine-containing Benzoic Acids Price. Retrieved January 5, 2026, from [Link]

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"solubility of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not widely published, this document serves as a foundational resource, offering a robust framework for its empirical determination and theoretical understanding. By integrating established principles of organic chemistry with detailed, field-proven experimental protocols, this guide equips researchers with the necessary tools to accurately assess and predict the solubility of this and structurally related molecules in a variety of organic solvents. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for applications in medicinal chemistry, process development, and materials science.

Introduction: The Critical Role of Solubility in Scientific Advancement

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a cornerstone of its developability and application. It is a critical physicochemical parameter that influences bioavailability, formulation, purification, and reaction kinetics. This compound, a substituted aromatic ester, presents a unique combination of functional groups—a hydroxyl group, a fluorine atom, a methyl group, and a methyl ester—that collectively dictate its interactions with various solvents.

Understanding the solubility of this molecule is paramount for its effective use in drug discovery, where it may serve as a building block for more complex bioactive compounds, and in process chemistry, where solvent selection is crucial for optimizing reaction yields and purity. This guide will delve into the theoretical underpinnings of its expected solubility and provide a detailed, practical framework for its experimental determination.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between the solute and solvent molecules.[1] The overall polarity of a molecule, resulting from the interplay of its nonpolar and polar regions, is a key determinant of its solubility.

Molecular Structure Analysis:

The structure of this compound features:

  • A polar hydroxyl (-OH) group: This group is capable of acting as both a hydrogen bond donor and acceptor, which is expected to enhance solubility in polar, protic solvents like alcohols.

  • A polar methyl ester (-COOCH₃) group: This group can act as a hydrogen bond acceptor and contributes to the overall polarity of the molecule.

  • A lipophilic benzene ring and a methyl (-CH₃) group: These nonpolar moieties contribute to the molecule's solubility in less polar or nonpolar solvents.

  • A fluoro (-F) group: The high electronegativity of fluorine introduces a dipole moment, influencing the molecule's polarity.

Based on these structural features, it is qualitatively understood that this compound is soluble in organic solvents such as ethers and alcohols and has low solubility in water.[2]

Predictive Insights from Structurally Related Compounds:

The solubility of structurally similar compounds can provide valuable predictive insights. For instance, methyl 4-hydroxybenzoate is known to be freely soluble in alcohol, ether, and acetone, but only slightly soluble in water. This suggests that this compound will likely exhibit a similar trend, with good solubility in polar aprotic and protic organic solvents.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, step-by-step methodology for the quantitative determination of the solubility of this compound. The shake-flask method is presented as the gold standard for determining thermodynamic equilibrium solubility.[3][4]

Safety and Handling Precautions

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used.

Key Hazards:

  • Methyl 2-fluoro-4-hydroxybenzoate (a related isomer): Causes skin and serious eye irritation, and may cause respiratory irritation.[5]

  • General Handling: Handle in a well-ventilated area, preferably a fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.[5]

The Shake-Flask Method: A Step-by-Step Guide

This protocol is designed to establish equilibrium between the undissolved solute and a saturated solution, followed by accurate quantification of the dissolved solute.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical or HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC)

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent prep_vial Combine in sealed vial prep_solvent->prep_vial equilibration Agitate at constant temperature (e.g., 24-48 hours) prep_vial->equilibration sampling_settle Allow solids to settle equilibration->sampling_settle sampling_aliquot Withdraw supernatant sampling_settle->sampling_aliquot sampling_filter Filter through syringe filter sampling_aliquot->sampling_filter sampling_dilute Dilute to known concentration sampling_filter->sampling_dilute analysis_instrument Analyze via UV-Vis or HPLC sampling_dilute->analysis_instrument analysis_calc Calculate solubility analysis_instrument->analysis_calc caption Figure 1: Shake-Flask Solubility Determination Workflow

Figure 1: Shake-Flask Solubility Determination Workflow (Max Width: 760px)

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a vial to ensure that a saturated solution is achieved. Record the exact mass added.

  • Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is essential.

  • Sampling: Remove the vial from the shaker and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis

Using UV-Vis Spectrophotometry:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of each standard solution at the λmax and construct a calibration curve (Absorbance vs. Concentration).

  • Measure the absorbance of the diluted sample solution at the same λmax.

  • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.

Data Presentation and Interpretation

All experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

Organic SolventDielectric ConstantSolubility (mg/mL)Molar Solubility (mol/L)
Hexane1.88[Experimental Data][Experimental Data]
Toluene2.38[Experimental Data][Experimental Data]
Diethyl Ether4.34[Experimental Data][Experimental Data]
Ethyl Acetate6.02[Experimental Data][Experimental Data]
Dichloromethane9.08[Experimental Data][Experimental Data]
Acetone20.7[Experimental Data][Experimental Data]
Ethanol24.5[Experimental Data][Experimental Data]
Methanol32.7[Experimental Data][Experimental Data]
Dimethyl Sulfoxide (DMSO)46.7[Experimental Data][Experimental Data]

This table should be populated with data obtained from the experimental protocol outlined in Section 3.

Conclusion: A Pathway to Understanding

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical analysis of its molecular structure with a detailed, validated experimental protocol, researchers are empowered to generate the high-quality, reliable data necessary for advancing their work in drug development and chemical synthesis. The principles and methodologies outlined herein are broadly applicable to a wide range of organic molecules, serving as a valuable resource for the scientific community.

References

"crystal structure of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzoic acid derivatives are fundamental scaffolds in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within a crystal lattice dictates a molecule's macroscopic properties, including solubility, stability, and bioavailability. This guide focuses on the structural elucidation of this compound and its derivatives. By examining the interplay of functional groups—specifically the fluoro, hydroxyl, and methyl substituents—we can gain a deeper understanding of the non-covalent interactions that govern crystal packing. This knowledge is paramount for the rational design of novel therapeutic agents and functional materials.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to determining a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Pathways

The synthesis of this compound typically involves a multi-step process. A common approach begins with the appropriate fluorinated and methylated toluene or benzoic acid precursor. The carboxyl group can be introduced via methods such as Grignard reactions with carbon dioxide, followed by esterification.[1] For instance, a plausible route could involve the formylation and subsequent oxidation of a corresponding fluoromethylphenol, followed by esterification.

A general procedure for the esterification of a substituted hydroxybenzoic acid is as follows:

  • Dissolution: The parent carboxylic acid (e.g., 2-fluoro-5-hydroxy-4-methylbenzoic acid) is dissolved in an excess of methanol, which serves as both the solvent and a reactant.[2]

  • Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is added dropwise to the solution at a reduced temperature (e.g., 0°C) to prevent unwanted side reactions.[2]

  • Reaction: The mixture is then heated to reflux (around 60-70°C) for several hours to drive the equilibrium towards the formation of the methyl ester.[2]

  • Work-up: Upon completion, the excess methanol is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[2]

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield the crude methyl ester, which can be further purified by column chromatography or recrystallization.

The Art of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution.

  • Solvent Selection: The choice of solvent is critical. The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature. A screening of various solvents with different polarities (e.g., ethanol, acetone, ethyl acetate, hexane) is typically performed.

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent in a loosely covered vial. As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of crystals.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Elucidating the Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[3] The technique relies on the principle that electrons in a crystal lattice diffract X-rays in a predictable pattern.

The Workflow of Structure Determination

The process can be broken down into several key stages, from data collection to the final refined structure.

workflow crystal Single Crystal Selection & Mounting data_collection X-ray Data Collection crystal->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation cif Crystallographic Information File (CIF) validation->cif

Caption: Workflow for single-crystal X-ray diffraction analysis.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and thousands of diffraction spots are recorded by a detector.[4]

  • Data Processing: The raw diffraction data is integrated to determine the intensities and positions of the reflections. These are then corrected for various experimental factors.

  • Structure Solution: This is the "phase problem" of crystallography. While intensities are measured, the phase information is lost.[3] Computational methods, such as direct methods or Patterson functions, are used to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions and thermal parameters until the calculated and observed diffraction patterns match as closely as possible.[5]

  • Validation: The final structure is validated using various crystallographic metrics and checked for geometric sensibility. The results are typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).[6]

Structural Analysis and Intermolecular Interactions

The crystal structure of a this compound derivative is dictated by a delicate balance of non-covalent interactions.[7] The presence of a hydroxyl group (a strong hydrogen bond donor), a carbonyl group (a hydrogen bond acceptor), and a fluorine atom allows for a rich variety of interactions.

Key Crystallographic Parameters

While the specific crystal structure for the title compound is not publicly available, we can anticipate its key features based on related benzoate structures.[8][9][10]

ParameterExpected Value/FeatureSignificance
Crystal System Likely Monoclinic or TriclinicThese systems have lower symmetry, which is common for complex organic molecules.[8]
Space Group P2₁/c or P-1These are among the most common space groups for organic compounds.
Hydrogen Bonding Strong O-H···O=C interactions forming dimers or catemers.[9]This is a primary directing force in the crystal packing, significantly influencing melting point and solubility.
Weak Interactions C-H···O, C-H···F, and potential π-π stacking.[11][12]These weaker forces provide additional stabilization to the crystal lattice and fine-tune the packing arrangement.
Molecular Conformation The ester group may be slightly twisted out of the plane of the benzene ring.[13]The conformation affects how molecules can pack together efficiently.
The Role of Non-Covalent Interactions in Crystal Packing

The supramolecular assembly in the crystal is a consequence of multiple stabilizing interactions.[14]

  • Hydrogen Bonding: The primary and most influential interaction is expected to be the hydrogen bond between the hydroxyl group of one molecule and the carbonyl oxygen of the ester group of a neighboring molecule. This can lead to the formation of centrosymmetric dimers or extended chains.[9] An intramolecular O-H···O hydrogen bond between the hydroxyl and the ester carbonyl is also possible.[13]

  • Fluorine Interactions: The electronegative fluorine atom can participate in weak C-H···F hydrogen bonds or dipole-dipole interactions, further guiding the crystal packing.[11]

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the electron-rich π system of one ring interacts with the π system of an adjacent ring, contributing to the overall stability of the structure.[12]

interactions cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C cluster_3 Molecule D A [Molecule A] -O-H... ...C-H B [Molecule B] ...O=C- ...F A->B O-H···O=C H-Bond A->B C-H···F Interaction C [Molecule C] (Aromatic Ring) D [Molecule D] (Aromatic Ring) C->D π-π Stacking

Caption: Key intermolecular interactions in benzoate derivatives.

Implications for Drug Development

Understanding the crystal structure is not merely an academic exercise; it has profound implications for drug development.

  • Polymorphism: A single compound can often crystallize in multiple forms, known as polymorphs, each with a unique crystal structure and different physical properties.[14] One polymorph might be more soluble and have better bioavailability than another. Identifying and controlling polymorphism is a critical aspect of pharmaceutical development.

  • Solubility and Dissolution Rate: The strength of the intermolecular interactions in the crystal lattice directly affects how easily the crystal dissolves. Stronger interactions, such as extensive hydrogen bonding, generally lead to lower solubility.

  • Rational Drug Design: Knowledge of the three-dimensional structure of a lead compound can inform the design of new derivatives with improved properties. By modifying functional groups, scientists can alter the intermolecular interactions to optimize solubility, stability, and ultimately, therapeutic efficacy.

Conclusion

The crystal structure of this compound derivatives provides a window into the complex world of supramolecular chemistry. The interplay of strong hydrogen bonds and weaker interactions directed by the fluoro, hydroxyl, and methyl functional groups governs the crystal packing and, consequently, the material's physical properties. A thorough crystallographic analysis, from synthesis and crystal growth to detailed structural refinement, is an indispensable tool for researchers in drug discovery and materials science, enabling the rational design of molecules with tailored functionalities.

References

  • Ishchenko, A., et al. (2021). Heavy Atom Detergent/Lipid Combined X-ray Crystallography for Elucidating the Structure-Function Relationships of Membrane Proteins. PMC - NIH. Retrieved from [Link]

  • Caira, M. R., et al. (1995). X-ray structural characterization of anhydrous metronidazole benzoate and metronidazole benzoate monohydrate. PubMed. Retrieved from [Link]

  • Boggess, Z. A., et al. (2021). Interrogation of the Intermolecular Forces That Drive Bulk Properties of Molecular Crystals with Terahertz Spectroscopy and Density Functional Theory. NIH. Retrieved from [Link]

  • Bruno, G., et al. (2018). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-fluoro-2-hydroxybenzoate. Retrieved from [Link]

  • Gushchin, P., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. Retrieved from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Kamel, S. M., et al. (2015). Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate. Acta Crystallographica Section E. Retrieved from [Link]

  • Kamel, S. M., et al. (2015). Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate. IUCrData. Retrieved from [Link]

  • Li, Y., et al. (2014). Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate. PMC - NIH. Retrieved from [Link]

  • CCDC. (n.d.). Access Structures. Retrieved from [Link]

  • Baumbach, L. (1948). X-RAY STRUCTURJS. OF BENZOATES. AND SALICYLATES. datapdf.com. Retrieved from [Link]

  • Spackman, M. A., et al. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions. Retrieved from [Link]

  • Karlsson, A., et al. (2002). X-ray crystal structure of benzoate 1,2-dioxygenase reductase from Acinetobacter sp. strain ADP1. PubMed. Retrieved from [Link]

  • Fu, X., et al. (2012). Non-Covalent Interactions in the Crystal Structure of Methyl 4-Hydroxy-3-Nitrobenzoate. ResearchGate. Retrieved from [Link]

  • Fu, X., et al. (2012). Non-Covalent Interactions in the Crystal Structure of Methyl 4-Hydroxy-3-Nitrobenzoate. Semantic Scholar. Retrieved from [Link]

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An In-Depth Technical Guide to the Theoretical Investigation of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate: A Computational Chemistry Approach for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Phenolic Esters in Medicinal Chemistry

In the landscape of modern drug discovery, halogenated organic molecules, particularly those containing fluorine, have garnered significant attention. The strategic incorporation of fluorine atoms into a drug candidate's molecular structure can profoundly influence its physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Methyl 2-fluoro-5-hydroxy-4-methylbenzoate is a novel compound of interest, combining the structural features of a fluorinated aromatic ring, a phenolic hydroxyl group, and a methyl ester. These functional groups are prevalent in a wide array of pharmacologically active agents. The "magic methyl" effect, for instance, can enhance potency and modulate solubility and metabolic pathways.[2]

This technical guide provides a comprehensive framework for the theoretical investigation of this compound using computational chemistry methods. As experimental data for this specific molecule is not yet widely available, this document serves as a predictive study, outlining the methodologies to elucidate its structural, electronic, and spectroscopic properties. The insights derived from such in silico analyses are invaluable for researchers, scientists, and drug development professionals in predicting molecular behavior, guiding synthetic efforts, and accelerating the drug discovery pipeline. This guide is structured to not only present the "how" but also the "why" behind the computational choices, ensuring a deep understanding of the underlying principles.

I. Computational Methodology: A Self-Validating System

The cornerstone of any theoretical study is a robust and well-justified computational methodology. For a molecule like this compound, Density Functional Theory (DFT) stands out as a powerful and cost-effective method for obtaining accurate electronic structure information.[3][4]

A. The Choice of Theoretical Model and Basis Set

Our approach utilizes the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, offering a balanced description of electronic correlation effects for a wide range of organic molecules. For the basis set, we will employ the 6-311++G(d,p) Pople-style basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs of electrons on the oxygen and fluorine atoms, while the polarization functions (d,p) are essential for capturing the anisotropic nature of the electron density in the aromatic system. This level of theory has been successfully used in numerous studies of substituted aromatic compounds.[5][6]

B. Computational Workflow

The theoretical investigation follows a logical and stepwise progression, ensuring that each subsequent calculation is built upon a reliable foundation.

Computational Workflow Computational Workflow for this compound A 1. Geometry Optimization B 2. Vibrational Frequency Analysis A->B Confirmation of a true minimum C 3. Electronic Property Calculation A->C Optimized Geometry D 4. Spectroscopic Property Prediction A->D Optimized Geometry E 5. Molecular Orbital Analysis C->E Electronic Structure

Caption: A streamlined workflow for the theoretical analysis of the target molecule.

Experimental Protocols: Step-by-Step Methodologies

1. Geometry Optimization:

  • Objective: To find the lowest energy (most stable) three-dimensional conformation of this compound.

  • Protocol:

    • Construct the initial molecular structure using a molecular builder.

    • Perform an initial geometry optimization using a lower-level theory (e.g., semi-empirical PM7) to obtain a reasonable starting geometry.[7]

    • Submit the structure for a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory.

    • The optimization is considered complete when the forces on the atoms and the displacement for the next optimization step are close to zero, indicating a stationary point on the potential energy surface.

2. Vibrational Frequency Analysis:

  • Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) spectrum.

  • Protocol:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory.

    • Verify that there are no imaginary frequencies. The presence of an imaginary frequency would indicate a saddle point (a transition state) rather than a minimum.

    • The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum.

3. Electronic Property and Molecular Orbital Analysis:

  • Objective: To understand the electronic nature of the molecule, including its reactivity and charge distribution.

  • Protocol:

    • From the optimized geometry, perform a single-point energy calculation.

    • Analyze the output to obtain key electronic descriptors (see Table 2).

    • Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the regions of electron donation and acceptance.

4. Spectroscopic Property Prediction:

  • Objective: To predict the NMR (¹H and ¹³C) chemical shifts to aid in experimental structure elucidation.

  • Protocol:

    • Perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation at the B3LYP/6-311++G(d,p) level of theory.

    • The calculated isotropic shielding values are then referenced against a standard (e.g., Tetramethylsilane, TMS, calculated at the same level of theory) to obtain the predicted chemical shifts. The accuracy of predicting 19F NMR chemical shifts can also be achieved with DFT calculations.[8][9]

II. Predicted Results and In-Depth Discussion

This section details the expected outcomes of the theoretical calculations for this compound, providing insights into its molecular characteristics.

A. Optimized Molecular Geometry

The geometry optimization is predicted to yield a planar aromatic ring, with the substituents lying in or close to the plane of the ring. The bond lengths and angles will be influenced by the electronic effects of the substituents. For instance, the C-F and C-O bond lengths are expected to be consistent with those observed in similar fluorinated and hydroxylated aromatic compounds.

Table 1: Predicted Key Geometric Parameters

ParameterPredicted Value (Å or °)Rationale
C-F Bond Length~1.35 ÅTypical for a C(sp²)-F bond, influenced by the aromatic system.
C-OH Bond Length~1.36 ÅShorter than a typical C-O single bond due to resonance with the ring.
C=O Bond Length~1.21 ÅCharacteristic of a carbonyl group in an ester.
O-CH₃ Bond Length~1.43 ÅStandard for a C(sp³)-O single bond.
Dihedral Angle (Ring-Ester)~0-10°The ester group is expected to be nearly coplanar with the ring to maximize conjugation.
B. Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are crucial for understanding its reactivity, stability, and potential as a drug candidate.

Table 2: Predicted Electronic Properties

PropertyPredicted ValueSignificance in Drug Discovery
Dipole Moment ~2.5 - 3.5 DInfluences solubility and interactions with polar biological targets.
HOMO Energy ~ -6.5 eVRelated to the ionization potential and the ability to donate electrons.
LUMO Energy ~ -1.5 eVRelated to the electron affinity and the ability to accept electrons.
HOMO-LUMO Gap ~ 5.0 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.[4][10]
Ionization Potential ~ 7.0 eVThe energy required to remove an electron; indicates resistance to oxidation.
Electron Affinity ~ 1.0 eVThe energy released upon gaining an electron.

The calculated HOMO-LUMO gap will provide insights into the molecule's stability. A significant gap suggests that the molecule is likely to be stable under physiological conditions, a desirable trait for a drug candidate.

C. Molecular Orbital Analysis

Visualizing the frontier molecular orbitals (HOMO and LUMO) is essential for understanding the molecule's reactivity.

Molecular Orbitals Predicted Frontier Molecular Orbitals cluster_0 HOMO cluster_1 LUMO HOMO_desc Highest Occupied Molecular Orbital - Electron-rich regions - Susceptible to electrophilic attack - Predicted to be localized on the  aromatic ring and the hydroxyl oxygen. LUMO_desc Lowest Unoccupied Molecular Orbital - Electron-deficient regions - Susceptible to nucleophilic attack - Predicted to be distributed over the  aromatic ring and the carbonyl group.

Caption: A conceptual representation of the HOMO and LUMO characteristics.

The HOMO is expected to be primarily located on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the aromatic ring and the electron-withdrawing carbonyl group of the ester, suggesting these as potential sites for nucleophilic attack.

D. Predicted Spectroscopic Data

The theoretical prediction of spectroscopic data is a powerful tool for confirming the identity of a synthesized compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, referenced to TMS)

AtomPredicted ¹H ShiftPredicted ¹³C ShiftNotes
Aromatic CH6.5 - 7.5110 - 130The specific shifts will be influenced by the electronic effects of the substituents.
O-CH₃~3.8~52Typical values for a methyl ester.
Ar-CH₃~2.2~18Characteristic of a methyl group attached to an aromatic ring.
C-F-155 - 165 (d)The carbon attached to fluorine will show a large chemical shift and a characteristic splitting pattern (doublet) due to C-F coupling.
C-OH-150 - 160The phenolic carbon will be deshielded.
C=O-~168Typical for an ester carbonyl carbon.

Table 4: Predicted Key IR Vibrational Frequencies (in cm⁻¹)

VibrationPredicted FrequencyIntensity
O-H Stretch (phenolic)3200 - 3500Broad, Strong
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=O Stretch (ester)1700 - 1725Strong
C=C Stretch (aromatic)1500 - 1600Medium-Strong
C-F Stretch1100 - 1250Strong

III. Potential Applications in Drug Discovery and Development

The theoretical data generated for this compound can be leveraged in several ways within the drug discovery process:

  • Structure-Activity Relationship (SAR) Studies: The calculated electronic properties and molecular orbital distributions can help rationalize the binding of this molecule to a biological target and guide the design of analogs with improved activity.

  • Pharmacokinetic (ADME) Prediction: Properties like the dipole moment and the distribution of electrostatic potential can be used as inputs for models that predict absorption, distribution, metabolism, and excretion (ADME) properties.

  • Synthetic Strategy: Understanding the molecule's reactivity from its electronic structure can inform the design of efficient synthetic routes.

  • Spectroscopic Reference: The predicted NMR and IR spectra serve as a valuable reference for chemists to confirm the successful synthesis of the target compound.

IV. Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound using state-of-the-art computational chemistry techniques. By employing Density Functional Theory, we can predict with a high degree of confidence the molecule's geometric, electronic, and spectroscopic properties. These in silico derived insights are not merely academic; they provide actionable intelligence for medicinal chemists and drug development professionals. The predictive data presented herein serves as a foundational dataset to guide the synthesis, characterization, and further development of this promising fluorinated phenolic ester and its derivatives for therapeutic applications.

References

  • Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220-3225. [Link]

  • Al-Amiery, A. A., et al. (2022). Computational investigation of anticorrosion properties in Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl)Methyleneamino]Benzoate and its pyrrole substituted variant on mild steel. Scientific Reports, 12(1), 1-16. [Link]

  • Hanson, R. M. (2010). Nitration of Methyl Benzoate. An Experimental and Computational Investigation. Journal of Chemical Education, 87(10), 1098-1100. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Wang, Y., et al. (2022). The effects of fluorine-substituted benzene rings in dimeric liquid crystal compounds: A DFT study. Liquid Crystals, 49(10), 1365-1375. [Link]

  • PubChem. (n.d.). Methyl 5-fluoro-2-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Sayed, Y. S., et al. (2022). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Molecules, 27(19), 6543. [Link]

  • Babiker, M. E. M. (2024). Computational Study of the Antioxidative Potential of Substituted Hydroxy-2-arylbenzothiazole Derivatives. Asian Journal of Chemistry, 36, 1113-1118. [Link]

  • ResearchGate. (2024). Computational Study of the Antioxidative Potential of Substituted Hydroxy-2-arylbenzothiazole Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. ResearchGate. [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols for Methyl 2-fluoro-5-hydroxy-4-methylbenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile but Under-Documented Building Block

Methyl 2-fluoro-5-hydroxy-4-methylbenzoate (CAS No. 1378655-77-6) is a substituted aromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science.[1] Its trifunctional nature, featuring a nucleophilic hydroxyl group, an electrophilic methyl ester, and a fluorine-substituted benzene ring, offers multiple avenues for chemical modification. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of derivative molecules, making it an attractive starting material for drug discovery programs.[2]

Despite its potential, a comprehensive review of the scientific literature and patent databases reveals that specific, published applications and detailed synthetic protocols for this compound are not widely available. Much of the documented research focuses on its constitutional isomers, such as methyl 2-fluoro-4-hydroxybenzoate and methyl 5-fluoro-2-hydroxybenzoate.[3]

This guide, therefore, serves a dual purpose. First, it consolidates the known properties of this compound. Second, it provides a series of projected applications and generalized protocols based on the established reactivity of its functional groups and analogies to its better-documented isomers. These notes are intended to provide researchers with a solid theoretical and practical foundation for incorporating this promising but under-explored reagent into their synthetic workflows.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is critical for its safe and effective use. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1378655-77-6[1][4]
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.16 g/mol [2]
Appearance White solid[1]
Storage Conditions Room temperature, in a dark place under an inert atmosphere.[2]

Safety Information:

While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related isomers suggest that it should be handled with care. Isomers are typically classified as irritants. Standard laboratory safety protocols should be strictly followed.

  • Hazard Statements (presumed based on isomers): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements (presumed based on isomers): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Always consult the specific supplier's Safety Data Sheet before handling this chemical.

Core Reactivity and Potential Applications

The synthetic utility of this compound is dictated by the reactivity of its three main functional regions: the phenolic hydroxyl group, the methyl ester, and the aromatic ring.

G cluster_molecule This compound cluster_reactivity Potential Reaction Sites cluster_applications Projected Applications mol Structure OH Phenolic -OH (Nucleophilic) App1 O-Alkylation / O-Acylation (Ether/Ester Synthesis) OH->App1 Reacts with electrophiles Ester Methyl Ester (Electrophilic) App2 Saponification / Amidation (Carboxylic Acid / Amide Synthesis) Ester->App2 Reacts with nucleophiles Ring Aromatic Ring (Electrophilic Substitution) App3 Further Ring Functionalization (e.g., Nitration, Halogenation) Ring->App3 Ortho/para directing

Caption: Key reactive sites and potential synthetic applications.

Reactions at the Hydroxyl Group: Access to Ethers and Esters

The phenolic hydroxyl group is arguably the most versatile handle for derivatization. It can be readily deprotonated with a mild base to form a phenoxide, a potent nucleophile.

  • Williamson Ether Synthesis: Reaction of the corresponding phenoxide with alkyl halides (R-X) or other alkylating agents will yield a variety of aryl ethers. This is a foundational reaction for modifying the steric and electronic properties of the molecule and is widely used in the synthesis of pharmaceutical intermediates.

  • O-Acylation: Esterification of the hydroxyl group with acyl chlorides or anhydrides under basic conditions provides access to a different class of esters. This can be used to install protecting groups or to introduce new functionalities.

Reactions at the Methyl Ester: Saponification and Amidation

The methyl ester provides a handle for modifying the carboxylic acid functionality.

  • Saponification (Ester Hydrolysis): Treatment with a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidic workup will hydrolyze the methyl ester to the corresponding carboxylic acid (2-fluoro-5-hydroxy-4-methylbenzoic acid). This acid can then be used in a wide range of subsequent reactions, such as amide bond formation. A similar protocol has been documented for the hydrolysis of the isomer Methyl 2-fluoro-5-hydroxybenzoate.[6]

  • Amidation: Direct reaction with amines to form amides is also possible, though it may require harsh conditions or activation of the ester. A more common route is the saponification to the carboxylic acid, followed by a standard peptide coupling reaction (e.g., using HATU or EDC/HOBt) with an amine.

Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution

The existing substituents on the aromatic ring will direct any further electrophilic substitution reactions. The hydroxyl group is a strong activating and ortho-, para-directing group. The fluorine and methyl groups are also ortho-, para-directing. The positions ortho and para to the powerful hydroxyl group are already substituted. The remaining open position (C6) is ortho to the fluorine and meta to the hydroxyl group, making it a likely site for further functionalization under carefully controlled conditions.

Protocols (Generalized)

The following protocols are generalized procedures based on standard organic chemistry transformations and should be considered starting points. Optimization will likely be necessary for this specific substrate.

Protocol 1: General Procedure for O-Alkylation of the Phenolic Hydroxyl Group (Williamson Ether Synthesis)

This protocol describes the synthesis of a methyl ether as a representative example.

Reaction Scheme:

G reactant This compound reagents 1. K₂CO₃, Acetone 2. CH₃I reactant->reagents product Methyl 2-fluoro-5-methoxy-4-methylbenzoate reagents->product

Caption: General scheme for O-alkylation of the hydroxyl group.

Materials:

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)

  • Methyl iodide (CH₃I) (1.2 - 1.5 eq)

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

  • Add anhydrous acetone or DMF to the flask to create a stirrable suspension (approx. 0.1-0.5 M concentration of the starting material).

  • Begin stirring the suspension at room temperature.

  • Add methyl iodide (1.2-1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (for acetone) or to 50-60 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 4-16 hours), cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts and rinse the filter cake with a small amount of acetone or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.

Causality and Experimental Choices:

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol but not so strong as to promote unwanted side reactions like ester hydrolysis.

  • Solvent: Acetone is a good choice due to its appropriate boiling point and ability to dissolve the reactants. DMF can be used for less reactive alkylating agents as it is more polar and has a higher boiling point.

  • Workup: The aqueous washes are crucial to remove any remaining base, unreacted methyl iodide, and inorganic salts.

Protocol 2: General Procedure for Saponification of the Methyl Ester

This protocol outlines the hydrolysis of the ester to the corresponding carboxylic acid.

Reaction Scheme:

G reactant This compound reagents 1. LiOH·H₂O, THF/H₂O 2. HCl (aq) reactant->reagents product 2-Fluoro-5-hydroxy-4-methylbenzoic acid reagents->product

Caption: General scheme for saponification of the methyl ester.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 - 3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • To this solution, add lithium hydroxide monohydrate (2.0-3.0 eq) at room temperature.

  • Stir the reaction mixture vigorously at room temperature. Monitor the progress by TLC or LC-MS until the starting material is no longer detectable (typically 2-16 hours).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product.

  • The product can be further purified by recrystallization if necessary.

Causality and Experimental Choices:

  • Base: Lithium hydroxide is often preferred for ester hydrolysis as it is less likely to cause side reactions compared to NaOH or KOH in some systems. Using it in excess ensures the reaction goes to completion.

  • Solvent System: The THF/water mixture ensures that both the organic starting material and the inorganic base are soluble, allowing for a homogeneous reaction.

  • Acidification: This step is critical to protonate the carboxylate salt formed during the reaction, precipitating the desired neutral carboxylic acid, which can then be extracted into an organic solvent.

Conclusion

This compound is a building block with clear potential for the synthesis of complex and potentially bioactive molecules. While specific examples of its application are currently scarce in the literature, its functional group arrangement allows for predictable and versatile reactivity. The generalized protocols provided here for O-alkylation and saponification represent fundamental transformations that can unlock a wide range of downstream products. Researchers are encouraged to use these notes as a foundation for exploring the synthetic utility of this compound, with the understanding that optimization and adaptation will be key to success.

References

  • MySkinRecipes. This compound. [Link]

  • PubChem. Methyl 5-fluoro-2-hydroxybenzoate. [Link]

  • Understanding the Synthesis and Specifications of Methyl 4-Fluoro-2-hydroxybenzoate. [Link]

  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • MDPI. Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. [Link]

  • PubMed. Biosourced Functional Hydroxybenzoate- co-Lactide Polymers with Antimicrobial Activity. [Link]

  • ChemBK. methy 2-fluoro-5-hydroxy-4-methyl benezoate. [Link]

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Application Notes & Protocols: Methyl 2-fluoro-5-hydroxy-4-methylbenzoate as a Versatile Synthon for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and methyl groups into aromatic scaffolds is a proven strategy for modulating molecular properties. These modifications can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity. Methyl 2-fluoro-5-hydroxy-4-methylbenzoate is an exemplary building block, presenting a unique convergence of reactive sites that serve as a gateway to diverse and highly functionalized heterocyclic systems.

This molecule, with CAS Number 1378655-77-6[1][2], features a phenol, a methyl ester, and a fluorine-activated aromatic ring. The hydroxyl group is a potent nucleophile and directing group, the ester offers a handle for further derivatization (e.g., amidation or reduction), and the fluorine atom at the C2 position, ortho to the ester, activates the ring for specific transformations. This guide provides detailed protocols for leveraging this synthon in the construction of high-value benzofuran and benzoxazole cores, which are prevalent motifs in pharmacologically active compounds.[3][4][5]

Physicochemical Properties of the Core Building Block

A thorough understanding of the starting material's properties is critical for successful reaction planning and execution.

PropertyValueSource
CAS Number 1378655-77-6[1]
Molecular Formula C₉H₉FO₃[2][6]
Molecular Weight 184.16 g/mol [1][2][6]
Appearance SolidN/A
Storage Room temperature, inert atmosphere, protected from light[1][6]

Synthetic Strategy Overview

The strategic positioning of the hydroxyl and fluoro groups on the benzene ring allows for directed synthesis of distinct heterocyclic systems. This guide will detail two primary synthetic pathways originating from this compound.

G cluster_0 Core Building Block cluster_1 Pathway A: Benzofuran Synthesis cluster_2 Pathway B: Benzoxazole Synthesis start This compound step1A 1. O-Alkylation / O-Arylation start->step1A Electrophile step1B 1. Nitration at C6 start->step1B HNO₃/H₂SO₄ step2A 2. Intramolecular Cyclization step1A->step2A Catalyst/Base productA Substituted Benzofurans step2A->productA step2B 2. Reduction of Nitro Group step1B->step2B Reducing Agent step3B 3. Condensation/Cyclization step2B->step3B Aldehyde/Carboxylic Acid productB Substituted Benzoxazoles step3B->productB

Caption: Synthetic pathways from the core building block.

Application I: Synthesis of Substituted Benzofurans

Benzofurans are a cornerstone of many natural products and pharmaceuticals, exhibiting a wide array of biological activities.[3] The synthesis of benzofurans often proceeds from phenolic precursors.[7] Here, we describe a protocol for a palladium-catalyzed intramolecular cyclization, a robust method for constructing the benzofuran ring.

Protocol 1: Pd-Catalyzed Synthesis of a 2-Substituted Benzofuran Derivative

This protocol involves an initial O-alkylation of the phenolic hydroxyl group with a propargyl halide, followed by a palladium-catalyzed intramolecular cyclization.

Step 1: O-Propargylation

  • Causality: The phenolic proton is acidic and must be removed by a base (K₂CO₃) to generate the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic propargyl bromide in an Sₙ2 reaction to form the ether linkage. Acetone is a suitable polar aprotic solvent that solubilizes the reactants without interfering with the reaction.

  • Procedure:

    • To a solution of this compound (1.0 eq) in dry acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

    • Stir the suspension vigorously for 15 minutes at room temperature.

    • Add propargyl bromide (80% solution in toluene, 1.2 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the propargyl ether intermediate.

Step 2: Intramolecular Cyclization

  • Causality: The palladium catalyst, in conjunction with a ligand, facilitates the cyclization. The reaction likely proceeds via an oxidative addition of the palladium(0) species into the C-F bond, followed by carbopalladation onto the alkyne and subsequent reductive elimination to form the benzofuran ring and regenerate the catalyst. The base is required to neutralize the H-F generated during the reaction.

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the propargyl ether intermediate (1.0 eq) in a suitable solvent (e.g., DMF or dioxane).

    • Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., Cs₂CO₃, 2.0 eq).

    • Degas the mixture with a stream of nitrogen or argon for 15 minutes.

    • Heat the reaction to 100-120 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the mixture, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to afford the desired benzofuran derivative.

G Phenoxide Phenoxide Intermediate Palladacycle Intermediate Phenoxide->Intermediate Intramolecular Attack Pd(0) Pd(0) Pd(0)->Intermediate Oxidative Addition Alkyne C≡C-R Alkyne->Intermediate Benzofuran Benzofuran Intermediate->Benzofuran Reductive Elimination

Caption: Simplified Pd-catalyzed benzofuran formation.

Application II: Synthesis of Substituted Benzoxazoles

Benzoxazoles are another privileged heterocyclic scaffold found in many biologically active molecules.[4][8] Their synthesis typically involves the condensation of an o-aminophenol with a carboxylic acid or its equivalent.[9][10] This pathway demonstrates the multi-step utility of our building block by first installing a nitro group, which is then reduced to the key amine functionality.

Protocol 2: Multi-step Synthesis of a Benzoxazole Derivative

Step 1: Regioselective Nitration

  • Causality: The hydroxyl group is a strong ortho-, para-director. With the para-position (C4) blocked by a methyl group and the ortho-position (C6) sterically unhindered and electronically activated, nitration is expected to occur selectively at the C6 position. A mixture of nitric and sulfuric acid is the classic reagent for electrophilic aromatic nitration.

  • Procedure:

    • Cool a solution of concentrated sulfuric acid to 0 °C in an ice bath.

    • Slowly add this compound (1.0 eq) with stirring, ensuring the temperature remains below 10 °C.

    • Once dissolved, add a pre-cooled mixture of concentrated sulfuric acid and nitric acid (1:1, 1.1 eq) dropwise, maintaining the low temperature.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄.

    • Concentrate and purify by column chromatography to isolate the 6-nitro derivative.

Step 2: Reduction of the Nitro Group

  • Causality: The nitro group is readily reduced to an amine using various methods. Catalytic hydrogenation (H₂ over Pd/C) is a clean and efficient method. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in an acidic medium provide a robust alternative.

  • Procedure (using SnCl₂):

    • Dissolve the 6-nitro derivative (1.0 eq) in ethanol or ethyl acetate.

    • Add a solution of SnCl₂·2H₂O (4.0-5.0 eq) in concentrated HCl.

    • Heat the mixture to reflux for 1-3 hours until the starting material is consumed.

    • Cool the reaction and carefully neutralize with a saturated solution of NaHCO₃ or NaOH until the pH is basic.

    • Extract the product with ethyl acetate.

    • Dry the organic phase, concentrate, and purify if necessary to yield the o-aminophenol intermediate.

Step 3: Condensation and Cyclization to form the Benzoxazole

  • Causality: The o-aminophenol intermediate is now poised for cyclization. Condensation with an aldehyde first forms a Schiff base (imine), which then undergoes intramolecular cyclization and subsequent aromatization (often via oxidation) to furnish the benzoxazole ring.

  • Procedure:

    • Dissolve the o-aminophenol intermediate (1.0 eq) and a selected aldehyde (e.g., benzaldehyde, 1.1 eq) in a solvent like ethanol or DMF.

    • A catalyst may be added, such as a Lewis acid (e.g., samarium triflate) or an oxidizing agent (e.g., I₂), depending on the specific literature method chosen.[9]

    • Heat the reaction mixture (temperature will vary based on the chosen method, typically 80-140 °C).

    • Monitor the reaction for completion.

    • After cooling, perform an appropriate aqueous work-up.

    • Extract the product, dry the organic layer, and concentrate.

    • Purify by column chromatography or recrystallization to obtain the final benzoxazole product.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. The protocols outlined in this guide provide a framework for constructing benzofuran and benzoxazole cores, which are of significant interest in drug discovery and materials science. The strategic placement of functional groups on this synthon allows for controlled and regioselective reactions, enabling chemists to rapidly access novel and diverse chemical libraries.

References

"synthesis of antiviral drug intermediates from Methyl 2-fluoro-5-hydroxy-4-methylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Synthesis of a Tricyclic Pyridotriazine Intermediate for Antiviral Drug Baloxavir Marboxil Utilizing Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The emergence of novel and drug-resistant viral strains necessitates the continuous development of new antiviral agents. Baloxavir marboxil (sold under the brand name Xofluza®) represents a significant advancement in influenza treatment, acting as a first-in-class cap-dependent endonuclease inhibitor that effectively halts viral mRNA synthesis and proliferation.[1][2][3] The core of Baloxavir marboxil is a complex, chiral polycyclic scaffold. The efficient and scalable synthesis of its key intermediates is a critical challenge in its manufacturing and development.

This application note details a robust synthetic strategy for a key tricyclic pyridotriazine intermediate of Baloxavir marboxil. Our approach is distinguished by its use of This compound as a readily available and highly functionalized starting material. The fluorine atom and the strategically positioned hydroxyl and methyl ester groups on this scaffold provide essential handles for the sequential construction of the complex heterocyclic system.

The narrative of this guide follows the logic of process development, beginning with a retrosynthetic analysis to deconstruct the target molecule, followed by a detailed, step-by-step protocol for the forward synthesis. We will elaborate on the causality behind key experimental choices, from reagent selection to reaction conditions, providing a field-proven guide for researchers in antiviral drug development.

Retrosynthetic Analysis and Strategy

A sound synthetic plan begins with a logical deconstruction of the target molecule. Our target is the advanced tricyclic intermediate, (R)-7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[1][4]oxazino[3,4-c]pyrido[2,1-f][1][4][5]triazine-6,8-dione , a core component in many reported syntheses of Baloxavir marboxil.[5][6] The retrosynthetic analysis reveals a convergent strategy where the molecule is broken down into key synthons, ultimately leading back to our specified starting material.

The primary disconnection points are the C-N and C-O bonds forming the oxazino and triazine rings, revealing a substituted pyridinone precursor. This precursor, in turn, can be constructed from our starting benzoate through a series of functional group interconversions and cyclizations.

G cluster_target Target Intermediate cluster_precursor1 Key Precursors cluster_precursor2 Core Building Block cluster_start Starting Material target Tricyclic Pyridotriazine Core (Baloxavir Intermediate) precursor1 Substituted Pyridinone target->precursor1 C-N / C-O Disconnection precursor3 O-Alkylated Benzoate Derivative precursor1->precursor3 Amidation & Cyclization precursor2 Functionalized Morpholine Derivative start This compound precursor3->start O-Alkylation (Williamson Ether Synthesis) G SM Starting Material Methyl 2-fluoro-5-hydroxy- 4-methylbenzoate INT1 Intermediate 1 O-Alkylated Product SM->INT1 Step 1: Williamson Ether Synthesis INT2 Intermediate 2 N-Substituted Amide INT1->INT2 Step 2: Amidation INT3 Intermediate 3 Pyridinone Core INT2->INT3 Step 3: Intramolecular Cyclization TARGET Final Intermediate Tricyclic Pyridotriazine Core INT3->TARGET Step 4: Final Ring Formation

References

The Strategic Application of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Fluorinated Phenolic Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to enhance pharmacological properties. The presence of fluorine can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to improved drug candidates. Methyl 2-fluoro-5-hydroxy-4-methylbenzoate, a polysubstituted aromatic compound, emerges as a highly valuable, yet under-explored, building block in this context. Its unique arrangement of a nucleophilic hydroxyl group, a modifiable methyl ester, and a strategically positioned fluorine atom on a methylated benzene ring presents a rich platform for chemical elaboration and diversification.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a versatile synthetic intermediate and a potential fragment in fragment-based drug discovery (FBDD). The subsequent sections will offer detailed, field-proven protocols for the key chemical transformations of this molecule, enabling researchers to unlock its full potential in their drug discovery programs.

Part 1: this compound as a Privileged Scaffold

The intrinsic chemical features of this compound make it a compelling starting point for the synthesis of complex, biologically active molecules. The fluorine atom at the 2-position, ortho to the ester, exerts a strong electron-withdrawing inductive effect, which can modulate the acidity of the phenolic proton and influence the reactivity of the aromatic ring. The hydroxyl group at the 5-position is a key handle for introducing a wide array of substituents through reactions such as O-alkylation and etherification. The methyl ester at the 1-position can be readily converted into other functional groups, including amides and carboxylic acids, providing further avenues for structural diversification.

A Valuable Fragment in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has gained significant traction as a powerful method for identifying novel lead compounds. This approach relies on screening small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. With a molecular weight of 184.16 g/mol , this compound fits the profile of a typical fragment. Its diverse functional handles allow for subsequent fragment linking or growing strategies to enhance binding affinity and selectivity.

Part 2: Core Synthetic Transformations and Protocols

The utility of this compound as a building block is defined by the chemical transformations that can be reliably performed on its functional groups. The following protocols are designed to be robust and reproducible, providing a solid foundation for the synthesis of a diverse library of derivatives.

Protocol: Hydrolysis of the Methyl Ester to the Corresponding Carboxylic Acid

The conversion of the methyl ester to a carboxylic acid is a fundamental transformation that opens up a plethora of subsequent reactions, most notably amide bond formation.

Reaction Scheme:

start This compound reagents LiOH·H₂O THF/H₂O start->reagents product 2-Fluoro-5-hydroxy-4-methylbenzoic acid reagents->product caption Ester Hydrolysis

Caption: Hydrolysis of the methyl ester.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound1378655-77-6184.161.0 g (5.43 mmol)
Lithium hydroxide monohydrate (LiOH·H₂O)1310-66-341.960.68 g (16.29 mmol)
Tetrahydrofuran (THF), anhydrous109-99-972.1120 mL
Deionized water7732-18-518.0210 mL
1 M Hydrochloric acid (HCl)7647-01-036.46As needed
Ethyl acetate (EtOAc)141-78-688.113 x 30 mL
Brine (saturated NaCl solution)N/AN/A20 mL
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04As needed

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 5.43 mmol).

  • Add a magnetic stir bar and dissolve the starting material in a mixture of THF (20 mL) and deionized water (10 mL).

  • Add lithium hydroxide monohydrate (0.68 g, 16.29 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with 20 mL of deionized water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired carboxylic acid as a solid.

Protocol: O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for modification. O-alkylation introduces an ether linkage, which can be used to modulate solubility, lipophilicity, and to block the hydrogen-bonding capability of the phenol.

Reaction Scheme:

start This compound reagents K₂CO₃, Alkyl halide (R-X) DMF start->reagents product Methyl 2-fluoro-5-(alkoxy)-4-methylbenzoate reagents->product caption O-Alkylation of Phenol

Caption: O-Alkylation of the phenolic hydroxyl.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound1378655-77-6184.161.0 g (5.43 mmol)
Potassium carbonate (K₂CO₃), anhydrous584-08-7138.211.50 g (10.86 mmol)
Alkyl halide (e.g., Benzyl bromide)100-39-0171.040.74 mL (6.24 mmol)
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0920 mL
Deionized water7732-18-518.0250 mL
Ethyl acetate (EtOAc)141-78-688.113 x 30 mL
Brine (saturated NaCl solution)N/AN/A20 mL
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04As needed

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 5.43 mmol) and anhydrous potassium carbonate (1.50 g, 10.86 mmol).

  • Add a magnetic stir bar and anhydrous DMF (20 mL).

  • Add the alkyl halide (e.g., benzyl bromide, 0.74 mL, 6.24 mmol) to the suspension.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into deionized water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired O-alkylated product.

Protocol: Amide Bond Formation from the Methyl Ester

Direct amidation of the methyl ester with an amine is a key step in creating a diverse library of compounds with varying substituents at this position. This transformation is often crucial for modulating the pharmacokinetic properties of a drug candidate.

Reaction Scheme:

start This compound reagents Amine (R-NH₂) Heat start->reagents product N-(Alkyl)-2-fluoro-5-hydroxy-4-methylbenzamide reagents->product caption Amide Formation

Caption: Direct amidation of the methyl ester.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound1378655-77-6184.161.0 g (5.43 mmol)
Amine (e.g., Benzylamine)100-46-9107.151.76 mL (16.29 mmol)
Toluene108-88-392.1410 mL

Procedure:

  • To a sealed tube, add this compound (1.0 g, 5.43 mmol) and the desired amine (e.g., benzylamine, 1.76 mL, 16.29 mmol).

  • Add toluene (10 mL) and a magnetic stir bar.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess amine.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.

Part 3: Application in the Synthesis of Kinase Inhibitors

The "2-fluoro-5-hydroxy-4-methylphenyl" moiety is a valuable pharmacophore in the design of kinase inhibitors. Patents have disclosed its use in quinazoline and quinoline derivatives targeting Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.[1][2] The following is a representative, albeit hypothetical, protocol for the synthesis of a quinazoline-based kinase inhibitor using this compound as a key precursor.

Overall Synthetic Workflow:

A This compound B Nitration (HNO₃, H₂SO₄) A->B C Methyl 2-fluoro-5-hydroxy-4-methyl-X-nitrobenzoate B->C D Reduction (Fe, NH₄Cl) C->D E Methyl 5-amino-2-fluoro-4-methylbenzoate D->E F Hydrolysis (LiOH) E->F G 5-Amino-2-fluoro-4-methylbenzoic acid F->G H Condensation with 4-Chloro-6,7-dimethoxyquinazoline G->H I Final Kinase Inhibitor H->I caption Kinase Inhibitor Synthesis

Caption: Synthetic route to a kinase inhibitor.

Protocol: Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor

This multi-step protocol outlines the conversion of this compound into a key aniline intermediate, followed by its coupling with a quinazoline core.

Step 1: Nitration of the Aromatic Ring

Note: The regioselectivity of nitration will be directed by the existing substituents. This is a representative protocol and may require optimization.

  • Carefully add this compound to a mixture of concentrated sulfuric acid and nitric acid at 0 °C.

  • Stir for a short period, then pour onto ice and extract the product.

  • Purify by chromatography to isolate the desired nitro-substituted intermediate.

Step 2: Reduction of the Nitro Group to an Amine

  • Dissolve the nitro-intermediate in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride.

  • Heat the mixture to reflux for several hours.

  • Filter the hot solution through celite and concentrate the filtrate.

  • Extract the product and purify to obtain the corresponding aniline.

Step 3: Coupling with a Quinazoline Core

  • To a solution of the aniline intermediate in isopropanol, add a commercially available 4-chloroquinazoline derivative (e.g., 4-chloro-6,7-dimethoxyquinazoline).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Cool the reaction and collect the precipitated product by filtration.

  • Wash the solid with isopropanol and dry to obtain the final kinase inhibitor.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry. Its unique combination of functional groups allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this fluorinated scaffold in the discovery and development of novel therapeutics. The demonstrated application in the synthesis of kinase inhibitors underscores its relevance in contemporary drug design.

References

Application Notes and Protocols: Strategic Derivatization of the Hydroxyl Group in Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-fluoro-5-hydroxy-4-methylbenzoate is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other high-value chemical entities. The strategic modification of its hydroxyl group is a critical step in elaborating the core structure to achieve desired physicochemical properties and biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the phenolic hydroxyl group in this molecule. We will explore various methodologies, delving into the mechanistic rationale behind procedural choices and offering detailed, field-proven protocols.

The reactivity of the hydroxyl group in this compound is influenced by the electronic effects of the other substituents on the benzene ring. The methyl group at the para position and the ester group at the meta position to the hydroxyl group act as activating groups, increasing the electron density of the ring through inductive and resonance effects, respectively.[1][2][3][4] Conversely, the fluorine atom at the ortho position is an electron-withdrawing group, which deactivates the ring.[5] The interplay of these activating and deactivating effects governs the nucleophilicity of the phenolic oxygen and dictates the optimal conditions for its derivatization.[6]

This guide will cover three primary classes of derivatization:

  • O-Acylation: The formation of esters, which can serve as protecting groups or introduce new functionalities.

  • O-Silylation: The introduction of silyl ethers, common as protecting groups in multi-step synthesis.

  • O-Alkylation (Etherification): The formation of ethers, a stable linkage for introducing a wide variety of substituents.

I. O-Acylation: Synthesis of Aryl Esters

O-acylation is a fundamental transformation for converting phenols to their corresponding esters. This can be achieved using various acylating agents, such as acyl chlorides or anhydrides, often in the presence of a base to enhance the nucleophilicity of the phenolic oxygen.

Protocol 1: Acetylation using Acetic Anhydride and Pyridine

This protocol describes a classic and efficient method for the acetylation of the hydroxyl group. Pyridine acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct.

Experimental Workflow:

reagents This compound Acetic Anhydride Pyridine reaction Stir at room temperature reagents->reaction 1. Combine workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup 2. Quench extraction Extraction with Ethyl Acetate workup->extraction 3. Separate drying Dry over Na2SO4 extraction->drying 4. Isolate purification Column Chromatography drying->purification 5. Purify product Methyl 5-acetoxy-2-fluoro-4-methylbenzoate purification->product

Caption: Workflow for O-acetylation.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold 1 M HCl (aq) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired methyl 5-acetoxy-2-fluoro-4-methylbenzoate.

ParameterValueRationale
Solvent PyridineActs as both a catalyst and a base to neutralize the acetic acid byproduct.
Acylating Agent Acetic AnhydrideA readily available and effective acetylating agent.
Temperature 0 °C to RTInitial cooling controls the exothermic reaction, followed by stirring at RT for completion.
Workup Acid/Base WashesRemoves pyridine and unreacted starting materials.
Protocol 2: Acylation using Acyl Chlorides under Phase-Transfer Catalysis

For more sterically hindered or less reactive acylating agents, a phase-transfer catalyst (PTC) can be employed to facilitate the reaction between the aqueous and organic phases.[7]

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in a 10% aqueous sodium hydroxide solution.

  • In a separate flask, dissolve the desired acyl chloride (1.1 eq) and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.1 eq) in dichloromethane.

  • Cool both solutions to 0 °C and then combine them, stirring vigorously for 1-3 hours.

  • Monitor the reaction by TLC. Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent to yield the crude product, which can be purified by recrystallization or column chromatography.

II. O-Silylation: Formation of Silyl Ethers

Silyl ethers are widely used as protecting groups for hydroxyl functions due to their ease of formation and selective removal under specific conditions.[8]

Protocol 3: Silylation with Tert-Butyldimethylsilyl Chloride (TBDMSCl)

TBDMS ethers are robust and stable to a wide range of reaction conditions, making them a popular choice for protection.[9]

Reaction Mechanism:

cluster_1 Deprotonation Ar-OH This compound Imidazole Imidazole Ar-OH->Imidazole + Ar-O- Ar-O⁻ Imidazole->Ar-O- Base TBDMSCl TBDMS-Cl Product Methyl 2-fluoro-5-(tert-butyldimethylsilyloxy)-4-methylbenzoate TBDMSCl->Product Ar-O-->TBDMSCl SN2 attack Imidazole-H+ Imidazole-H⁺

Caption: Silylation mechanism.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at room temperature.

  • Stir the mixture for 12-16 hours at room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be used without further purification. If necessary, purify by column chromatography.

ParameterValueRationale
Silylating Agent TBDMSClForms a stable silyl ether.
Base ImidazoleActivates the hydroxyl group and scavenges the HCl byproduct.
Solvent Anhydrous DMFA polar aprotic solvent that dissolves the reactants well.
Temperature Room TemperatureSufficient for the reaction to proceed to completion.

III. O-Alkylation: Ether Synthesis

The formation of an ether linkage provides a stable modification to the hydroxyl group. The Williamson ether synthesis and the Mitsunobu reaction are two powerful methods for achieving this transformation.[10]

Protocol 4: Williamson Ether Synthesis

This classic method involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[11][12][13]

Step-by-Step Protocol:

  • To a suspension of anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in acetone or acetonitrile, add this compound (1.0 eq).

  • Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide; 1.2 eq).

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 5: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of alcohols to a variety of functional groups, including ethers, under mild conditions with inversion of stereochemistry if a chiral alcohol is used (not applicable here, but a key feature of the reaction).[14][15][16][17] It is particularly useful for the etherification of phenols with primary or secondary alcohols.

Reaction Overview:

start This compound + Alcohol (R-OH) + PPh3 + DEAD/DIAD intermediate Formation of Betaine and Alkoxyphosphonium salt start->intermediate attack Nucleophilic attack by Phenoxide intermediate->attack product Ether Product + Ph3P=O + Hydrazine byproduct attack->product

Caption: Mitsunobu reaction overview.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.

ParameterValueRationale
Reagents PPh₃ and DEAD/DIADThe classic reagent combination for the Mitsunobu reaction.[16]
Solvent Anhydrous THFA common aprotic solvent for this reaction.
Temperature 0 °C to RTInitial cooling is crucial to control the exothermic reaction.
Purification Column ChromatographyNecessary to remove the reaction byproducts.

Conclusion

The derivatization of the hydroxyl group in this compound opens a gateway to a diverse array of novel compounds. The choice of derivatization strategy—be it O-acylation, O-silylation, or O-alkylation—should be guided by the overall synthetic plan, the desired properties of the final product, and the compatibility of the reaction conditions with other functional groups in the molecule. The protocols detailed herein provide robust and reproducible methods for achieving these transformations, empowering researchers to advance their synthetic endeavors.

References

  • Vertex AI Search. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Vertex AI Search. (n.d.). The Williamson Ether Synthesis.
  • Vertex AI Search. (n.d.). What Are The Activating and Deactivating Groups? | PDF | Aromaticity | Chemical Reactions.
  • Quora. (2020, November 23). How do activating and deactivating groups affect the reactivity of a benzene ring?
  • Chemistry Steps. (n.d.). Activating and Deactivating Groups.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Grokipedia. (n.d.). Mitsunobu reaction.
  • Vertex AI Search. (n.d.). Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Phenol ether.
  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction.
  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • University of Calgary. (n.d.). Ch24 - Acylation of phenols.
  • Simion, C., et al. (2011). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions. Synthetic Communications, 42(6), 921-931.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Kroflič, A., et al. (2015). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Atmosphere, 6(11), 1696-1714.
  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA.
  • Wikipedia. (n.d.). Silylation.

Sources

Application Note and Protocols for Researchers in Synthetic Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Ester Hydrolysis of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Introduction: Strategic Importance of the Hydrolysis

This compound serves as a valuable precursor. Its hydrolysis to 2-fluoro-5-hydroxy-4-methylbenzoic acid unlocks a versatile intermediate. The resulting carboxylic acid is a key building block where the fluoro, hydroxyl, and methyl groups provide specific steric and electronic properties that can enhance metabolic stability or binding affinity in drug candidates[1][2]. The carboxylic acid moiety itself offers a handle for further synthetic modifications, such as amide bond formation. Understanding and mastering its hydrolysis is therefore of significant practical importance.

This guide will explore the two primary pathways for this transformation: base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis. Each method presents distinct advantages and challenges, and the choice of protocol often depends on the scale of the reaction, the presence of other sensitive functional groups, and desired purity of the final product[3].

Mechanistic Insights: The Role of Substituents

The hydrolysis of an ester is a classic example of nucleophilic acyl substitution[3]. The rate and efficiency of this reaction for this compound are significantly influenced by the electronic and steric effects of the substituents on the aromatic ring.

  • Fluorine (at C2): As a strongly electron-withdrawing group, the ortho-fluoro substituent increases the electrophilicity of the carbonyl carbon. This makes the ester more susceptible to nucleophilic attack by either a hydroxide ion (in base-catalyzed hydrolysis) or water (in acid-catalyzed hydrolysis), generally leading to a faster reaction rate compared to non-fluorinated analogs[4][5].

  • Hydroxyl (at C5): The para-hydroxyl group is an electron-donating group by resonance. This effect can slightly counteract the activating effect of the fluorine. Under basic conditions, this hydroxyl group will be deprotonated to a phenoxide, which is a much stronger electron-donating group and could potentially slow down the rate of hydroxide attack.

  • Methyl (at C4): The meta-methyl group is a weak electron-donating group, which has a minor electronic influence on the reaction rate.

Base-Catalyzed Hydrolysis (Saponification)

This is the most common and often preferred method for ester hydrolysis as it is an irreversible process, driving the reaction to completion[6][7]. The reaction proceeds via a well-established BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular)[8][9].

The key steps are:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate[10][11].

  • Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.

  • Acid-Base Reaction: The released methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and forms a carboxylate salt and methanol, which prevents the reverse reaction from occurring[7]. A final acidification step during the workup is required to protonate the carboxylate and yield the desired carboxylic acid[3].

G Reactants Ester + OH⁻ Intermediate Tetrahedral Intermediate Reactants->Intermediate Step 1: Nucleophilic Attack Products1 Carboxylic Acid + ⁻OCH₃ Intermediate->Products1 Step 2: Elimination Products2 Carboxylate + CH₃OH Products1->Products2 Step 3: Deprotonation (Irreversible)

Caption: Base-catalyzed ester hydrolysis (Saponification) mechanism.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction, and its mechanism is the microscopic reverse of the Fischer esterification[6][12][13]. To drive the reaction towards the products (carboxylic acid and alcohol), a large excess of water is typically used[14].

The key steps are:

  • Protonation: The acid catalyst (e.g., H₃O⁺) protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic[14].

  • Nucleophilic Attack: A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy group, converting it into a good leaving group (methanol).

  • Elimination: The lone pair on the hydroxyl group assists in eliminating the methanol molecule.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product[12].

G Ester Ester + H₃O⁺ ProtonatedEster Protonated Ester Ester->ProtonatedEster Step 1: Protonation TetrahedralInt Tetrahedral Intermediate ProtonatedEster->TetrahedralInt Step 2: Water Attack MethanolLeaves Protonated Carboxylic Acid + CH₃OH TetrahedralInt->MethanolLeaves Steps 3 & 4: Proton Transfer & Elimination FinalProduct Carboxylic Acid + H₃O⁺ MethanolLeaves->FinalProduct Step 5: Deprotonation

Caption: Acid-catalyzed ester hydrolysis mechanism.

Protocol Selection: A Comparative Analysis

The choice between a base- or acid-catalyzed approach depends on several factors.

ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Reversibility Irreversible, proceeds to completion[6].Reversible, requires excess water to drive equilibrium[14].
Reaction Rate Generally faster due to the strong nucleophile (OH⁻).Can be slow; often requires heating (reflux)[14].
Substrate Scope May not be suitable for substrates with base-sensitive functional groups.Preferred for substrates with acid-stable, base-labile groups.
Workup Requires a separate acidification step to isolate the carboxylic acid[3].Simpler workup, catalyst is regenerated.
Recommendation Generally preferred for this substrate due to high efficiency and irreversibility[3].A viable alternative if base-catalyzed methods fail or are incompatible with other functionalities.

Detailed Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis with Lithium Hydroxide (High Yield)

This protocol is adapted from a reliable procedure for a closely related substrate and is expected to give high yields[15]. Lithium hydroxide is often used as it has good solubility in mixed aqueous/organic solvent systems and is less harsh than NaOH or KOH in some applications[16].

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1.5 N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 3:1 mixture of THF and deionized water.

  • Base Addition: Add lithium hydroxide monohydrate (3.0 eq.) to the solution at room temperature with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Dilution & Acidification: Dilute the remaining aqueous residue with cold deionized water. Cool the mixture in an ice bath and carefully acidify to a pH of ~3 using 1.5 N HCl. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 times).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2-fluoro-5-hydroxy-4-methylbenzoic acid, typically as an off-white solid[15]. The product can be further purified by recrystallization from hot water if necessary[17][18].

Protocol 2: Acid-Catalyzed Hydrolysis with Sulfuric Acid

This protocol is a general method for acid-catalyzed ester hydrolysis[14][19].

Materials:

  • This compound

  • Sulfuric Acid (H₂SO₄), concentrated

  • Dioxane or Acetonitrile (optional co-solvent)

  • Deionized Water

  • Ethyl Acetate or Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq.) and a large excess of water (e.g., 10-20 volumes). If solubility is an issue, a co-solvent like dioxane can be used.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 10-20 mol%).

  • Reaction: Heat the mixture to reflux (100 °C) and maintain for several hours to overnight. Monitor the reaction by TLC.

  • Cooling & Extraction: Cool the reaction mixture to room temperature. Extract the product into ethyl acetate or diethyl ether (3 times).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.

  • Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by recrystallization.

Caption: General experimental workflow for ester hydrolysis.

Conclusion

The hydrolysis of this compound is a straightforward yet crucial transformation. For most applications, the base-catalyzed saponification method (Protocol 1) is recommended due to its high, irreversible conversion to the desired carboxylate salt, leading to excellent yields of the final carboxylic acid after acidic workup. The provided protocols offer robust starting points for researchers, and a solid understanding of the underlying mechanisms will aid in troubleshooting and optimization for specific synthetic campaigns.

References

Application Notes and Protocols for the Synthesis of a Key Kinase Inhibitor Intermediate Using Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, Methyl 2-fluoro-5-hydroxy-4-methylbenzoate stands as a pivotal starting material in the synthesis of complex pharmaceutical agents. Its unique trifunctional aromatic core, featuring a fluorine atom, a hydroxyl group, and a methyl ester, offers a versatile platform for constructing molecules with significant biological activity. The fluorine substituent, in particular, can enhance metabolic stability and binding affinity to biological targets, making this compound a valuable building block in medicinal chemistry.

This document provides a comprehensive guide to the synthetic utilization of this compound, focusing on its application in the preparation of a key intermediate for potent kinase inhibitors, particularly those targeting the RAF kinase pathway. The protocols detailed herein are designed to be robust and reproducible, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValue
CAS Number 1378655-77-6
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, ethyl acetate, and other common organic solvents.

Core Synthetic Application: Synthesis of 2-Fluoro-5-((2-(trifluoromethyl)pyridin-4-yl)oxy)-4-methylbenzoic Acid

The primary application detailed in this guide is the synthesis of 2-fluoro-5-((2-(trifluoromethyl)pyridin-4-yl)oxy)-4-methylbenzoic acid. This molecule is a key intermediate in the development of RAF kinase inhibitors, which are crucial in the treatment of various cancers. The synthetic strategy involves a two-step process:

  • Williamson Ether Synthesis: Formation of the critical aryl-pyridyl ether linkage.

  • Ester Hydrolysis: Conversion of the methyl ester to the final carboxylic acid, a common pharmacophore in kinase inhibitors.

This overall transformation is depicted in the workflow below:

G start Methyl 2-fluoro-5-hydroxy- 4-methylbenzoate step1 Williamson Ether Synthesis (O-Arylation) start->step1 intermediate Methyl 2-fluoro-5-((2-(trifluoromethyl)pyridin- 4-yl)oxy)-4-methylbenzoate step1->intermediate step2 Ester Hydrolysis intermediate->step2 product 2-Fluoro-5-((2-(trifluoromethyl)pyridin- 4-yl)oxy)-4-methylbenzoic Acid step2->product

Caption: Synthetic workflow for the preparation of the target kinase inhibitor intermediate.

Part 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an organohide.[1][2] In this protocol, the phenolic hydroxyl group of this compound is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a chloride from 4-chloro-2-(trifluoromethyl)pyridine.

The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the phenol without competing side reactions. Potassium carbonate is an effective and economical choice for this transformation. Dimethylformamide (DMF) is an excellent polar aprotic solvent that facilitates the SNAr reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide.

Experimental Protocol: Synthesis of Methyl 2-fluoro-5-((2-(trifluoromethyl)pyridin-4-yl)oxy)-4-methylbenzoate

Materials:

  • This compound (1.0 eq)

  • 4-chloro-2-(trifluoromethyl)pyridine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension (approximately 10-15 mL per gram of the starting benzoate).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 4-chloro-2-(trifluoromethyl)pyridine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with water and then brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, Methyl 2-fluoro-5-((2-(trifluoromethyl)pyridin-4-yl)oxy)-4-methylbenzoate, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Yield: 75-85%

Data Presentation: Expected Spectroscopic Data
AnalysisExpected Results for Methyl 2-fluoro-5-((2-(trifluoromethyl)pyridin-4-yl)oxy)-4-methylbenzoate
¹H NMR Signals corresponding to the aromatic protons of both the benzoate and pyridine rings, the methyl ester protons (~3.9 ppm), and the methyl group on the benzoate ring (~2.2 ppm).
¹³C NMR Signals for the aromatic carbons, the ester carbonyl carbon (~165 ppm), the methyl ester carbon (~52 ppm), the methyl group carbon (~16 ppm), and the trifluoromethyl carbon (quartet, ~122 ppm, J ≈ 274 Hz).
Mass Spec (ESI) Calculated m/z for C₁₆H₁₁F₄NO₃ [M+H]⁺, observed m/z should be in agreement.

Part 2: Ester Hydrolysis

The final step in the synthesis of the target intermediate is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, followed by an acidic workup. Lithium hydroxide is a commonly used reagent for this purpose as it provides good yields and can often be used under mild conditions.[2]

Experimental Protocol: Synthesis of 2-Fluoro-5-((2-(trifluoromethyl)pyridin-4-yl)oxy)-4-methylbenzoic Acid

Materials:

  • Methyl 2-fluoro-5-((2-(trifluoromethyl)pyridin-4-yl)oxy)-4-methylbenzoate (1.0 eq)

  • Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Dissolve Methyl 2-fluoro-5-((2-(trifluoromethyl)pyridin-4-yl)oxy)-4-methylbenzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add Lithium Hydroxide monohydrate (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C to facilitate hydrolysis.

  • Monitor the reaction by TLC or HPLC until the starting ester is completely consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

  • A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product, 2-Fluoro-5-((2-(trifluoromethyl)pyridin-4-yl)oxy)-4-methylbenzoic Acid.

Expected Yield: >90%

Data Presentation: Expected Spectroscopic Data
AnalysisExpected Results for 2-Fluoro-5-((2-(trifluoromethyl)pyridin-4-yl)oxy)-4-methylbenzoic Acid
¹H NMR Disappearance of the methyl ester signal (~3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR A slight shift in the chemical shift of the carbonyl carbon.
Mass Spec (ESI) Calculated m/z for C₁₅H₉F₄NO₃ [M-H]⁻, observed m/z should be in agreement.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. The protocols detailed in these application notes provide a robust and efficient pathway to a key intermediate for RAF kinase inhibitors. By understanding the underlying chemical principles and carefully executing these procedures, researchers can effectively utilize this starting material to advance their drug discovery and development programs.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guides - Bases. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate (CAS No. 1378655-77-6), a critical fluorinated building block in modern medicinal chemistry. We will explore its pivotal role in the synthesis of potent kinase inhibitors, with a specific focus on the FDA-approved MEK inhibitor, Trametinib. This document furnishes researchers, scientists, and drug development professionals with detailed synthetic protocols, mechanistic insights, and the strategic rationale behind its application, underscoring its importance in constructing complex therapeutic agents.

Introduction: The Imperative for Precision in Kinase Inhibition

The mitogen-activated protein kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1] Aberrant activation of this pathway through mutations, most notably in BRAF and RAS genes, is a well-established driver of various human cancers, including melanoma, non-small cell lung cancer, and thyroid cancer.[2][3] Consequently, the development of targeted inhibitors for key nodes in this pathway has become a paradigm of modern oncology.

Trametinib (GSK1120212), an allosteric, non-ATP-competitive inhibitor of MEK1 and MEK2, represents a significant therapeutic advancement.[3][4] Its high potency and specificity have led to its approval for treating BRAF V600E/K mutant metastatic melanoma and other malignancies.[2][4] The chemical architecture of Trametinib is a testament to the power of strategic molecular design, where specific structural motifs are installed to optimize pharmacological properties.

A key feature in many modern kinase inhibitors is the incorporation of fluorine atoms.[5][6][7] Fluorinated building blocks are leveraged to enhance metabolic stability, modulate lipophilicity (logP), and improve binding affinity through unique electronic interactions.[5][7] this compound has emerged as a high-value starting material, providing a strategically functionalized aromatic core for the efficient construction of the Trametinib scaffold and its analogs.[8] This guide will detail its application, providing actionable protocols for its use in synthesis.

Physicochemical Properties & Handling

Proper handling and storage of starting materials are foundational to reproducible and successful synthesis.

PropertyValueReference
IUPAC Name This compound
CAS Number 1378655-77-6[9][10]
Molecular Formula C₉H₉FO₃[9][10]
Molecular Weight 184.16 g/mol [10]
Appearance Solid
Storage Keep in a dark place, inert atmosphere, room temperature.[10]

Safety & Handling: As with all laboratory reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Synthetic Application: A Key Step Towards the Trametinib Core

The primary utility of this compound in the Trametinib synthesis is as the precursor to the substituted aniline core. The key transformation is the etherification of its phenolic hydroxyl group. This reaction is critical as it introduces the side chain that will ultimately be elaborated into the pharmacologically active pyridopyrimidine structure.

Below is a general workflow for the initial synthetic steps commencing from this key building block.

G A Methyl 2-fluoro-5-hydroxy- 4-methylbenzoate B Etherification (Williamson Synthesis) A->B Reagent: N-(2-amino-5-iodophenyl)acetamide (or similar precursor) C Methyl 5-(2-acetamidoanilino)-2-fluoro- 4-methylbenzoate intermediate B->C D Saponification C->D Reagent: LiOH or NaOH E Carboxylic Acid Intermediate D->E F Amidation & Cyclization E->F Series of steps G Trametinib Core Structure F->G

Caption: High-level synthetic workflow from the starting benzoate to the Trametinib core.

Protocol 1: Synthesis of Methyl 5-(2-amino-5-iodophenyl)oxy-2-fluoro-4-methylbenzoate

This protocol details a representative etherification reaction, a crucial step in forming the diaryl ether linkage present in Trametinib. This is an adaptation of a nucleophilic aromatic substitution (SNAr) reaction, where the phenoxide of the starting material displaces a leaving group on an aniline derivative.

Rationale:

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenol to its more nucleophilic phenoxide form without causing hydrolysis of the methyl ester.

  • Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion more reactive. Its high boiling point is suitable for reactions requiring elevated temperatures.

  • Reactant: A suitable partner, such as 2-fluoro-4-iodo-1-nitrobenzene, is used. The nitro group activates the ring towards nucleophilic attack, and is later reduced to the amine.

Materials:

  • This compound

  • 2-Fluoro-4-iodo-1-nitrobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Water (deionized)

  • Magnesium sulfate (MgSO₄), anhydrous

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification A 1. Charge flask with Methyl 2-fluoro-5-hydroxy- 4-methylbenzoate and K₂CO₃ in DMF. B 2. Stir under N₂ atmosphere. A->B C 3. Add 2-fluoro-4-iodo-1-nitrobenzene. B->C D 4. Heat reaction to 80-90 °C. C->D E 5. Monitor reaction by TLC or LC-MS (typically 4-8 hours). D->E F 6. Cool reaction to room temperature. E->F Upon completion G 7. Pour mixture into ice-water. F->G H 8. Extract with Ethyl Acetate (3x). G->H I 9. Combine organic layers, wash with water, then brine. H->I J 10. Dry over anhydrous MgSO₄. I->J K 11. Filter and concentrate in vacuo. J->K L 12. Purify crude product via column chromatography (e.g., Hexanes:EtOAc gradient). K->L M 13. Isolate pure ether product. L->M

Caption: Step-by-step workflow for the etherification protocol.

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 20 minutes.

  • Add 2-fluoro-4-iodo-1-nitrobenzene (1.1 eq) to the mixture.

  • Heat the reaction mixture to 85 °C and maintain for 4-8 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the reaction to ambient temperature and pour it into a beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate three times.

  • Combine the organic extracts and wash sequentially with water and then a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude solid is then purified by flash column chromatography on silica gel to afford the desired diaryl ether intermediate.

Elaboration to the Kinase Inhibitor Core

Following the successful synthesis of the diaryl ether, the molecule is further elaborated to construct the pyridopyrimidine core of Trametinib. This involves a series of standard but critical transformations.

Protocol 2: Saponification of the Methyl Ester

Rationale: The methyl ester must be converted to a carboxylic acid to enable subsequent amidation. Saponification using a strong base like lithium hydroxide (LiOH) is a standard and high-yielding method.

Step-by-Step Procedure:

  • Dissolve the diaryl ether intermediate from Protocol 1 in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, ~3.0 eq) and stir the mixture at room temperature overnight.[11]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH ~3 using 1.5 N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.[11]

Protocol 3: Amide Coupling and Final Cyclization

The final steps involve coupling the carboxylic acid with an appropriate aniline derivative, followed by cyclization and functionalization to yield the final Trametinib molecule. These steps are often found in patent literature.[12][13]

  • Amide Formation: The carboxylic acid is coupled with N-(3-aminophenyl)acetamide using a standard peptide coupling reagent (e.g., HATU, HOBt, EDC) in a suitable solvent like DMF.

  • Reduction: The nitro group is reduced to an amine, typically using a reducing agent like sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.[13]

  • Cyclization and Functionalization: The resulting intermediate undergoes a series of reactions, including cyclization with a malonic acid derivative and subsequent functionalization, to form the final pyridopyrimidine trione structure of Trametinib.[12][13]

Conclusion and Future Directions

This compound is a quintessential example of a modern building block designed for purpose. Its pre-installed fluorine, methyl, and reactive hydroxyl and ester groups provide an efficient entry point into the synthesis of complex drug targets like Trametinib. The protocols outlined here demonstrate a robust pathway for its utilization.

Furthermore, this building block serves as a versatile scaffold for creating novel analogs of Trametinib. By modifying the ether linkage partner or other functionalities, medicinal chemists can conduct detailed structure-activity relationship (SAR) studies.[14] This exploration can lead to the discovery of next-generation MEK inhibitors with improved potency, selectivity, or resistance profiles, ultimately contributing to the advancement of targeted cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate. This valuable intermediate possesses a unique combination of functional groups—a phenolic hydroxyl, a fluoro substituent, and a methyl ester—which present specific challenges during its isolation from complex reaction mixtures. This document provides in-depth, experience-driven guidance to navigate these challenges, ensuring high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification strategy for this compound.

Q1: What are the key physicochemical properties of this compound that influence purification?

The purification strategy is dictated by the compound's structure. The phenolic -OH group can form hydrogen bonds and imparts acidic character, while the methyl ester and the aromatic ring provide some non-polar character.

PropertyInfluence on Purification
Phenolic Hydroxyl (-OH) Group Imparts significant polarity and acidity. Can lead to strong interactions with polar stationary phases like silica gel, potentially causing tailing or streaking in chromatography.[1][2]
Methyl Ester (-COOCH₃) Group Moderately polar. Compounds that are exclusively methyl esters often crystallize well.[3]
Fluorine (-F) and Methyl (-CH₃) Groups These substituents modify the overall electronics and solubility of the aromatic ring but have a less direct impact on the purification method compared to the hydroxyl group.
Aromatic Ring The planar, rigid structure generally favors crystallization.[3] Aromatic compounds can also have specific interactions with certain chromatography solvents like toluene.[1]
Q2: What are the most common impurities I might encounter?

Impurities are typically derived from the synthetic route. Common possibilities include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be a precursor like 5-fluoro-2-methylbenzoic acid or a related phenol.[4]

  • Regioisomers: Acylation or other electrophilic substitution reactions on substituted phenols can sometimes yield ortho- and para-isomers as byproducts.[5]

  • Hydrolyzed Product: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic workup conditions.

  • Solvent Residues: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO).

Q3: Which purification technique is best suited for this compound?

The choice between chromatography and recrystallization depends on the nature and quantity of the crude material and its impurities. The following workflow provides a general decision-making framework.

G start Crude Reaction Mixture is_solid Is the crude material a solid? start->is_solid is_high_purity Does TLC show >90% purity with minor, well-separated impurities? is_solid->is_high_purity Yes liquid_or_oil Material is an oil or intractable solid is_solid->liquid_or_oil No recrystallize Attempt Recrystallization is_high_purity->recrystallize Yes chromatography Purify via Flash Column Chromatography is_high_purity->chromatography No liquid_or_oil->chromatography

Caption: Purification Method Selection Workflow.

Q4: How do I effectively monitor the purification process?

Thin-Layer Chromatography (TLC) is the most indispensable tool. Due to the compound's UV activity (from the benzene ring), it can be easily visualized under a UV lamp.[6] A well-developed TLC system is crucial not only for monitoring the reaction but also for developing a successful column chromatography method.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during purification experiments in a question-and-answer format.

Chromatography Issues
Q: My compound is streaking or tailing on the TLC plate. What's causing this and how do I fix it?

Cause: This is a classic sign of a strong, non-ideal interaction between an analyte and the stationary phase. For this molecule, the acidic phenolic -OH group is strongly interacting with the slightly acidic silica gel (SiO₂).[1][6]

Solution:

  • Modify the Mobile Phase: Add a small amount (0.5-1%) of a polar, acidic modifier like acetic acid or formic acid to the eluent.[2] This modifier protonates the silica surface and competes for hydrogen bonding sites, allowing your compound to travel as a more compact spot.

  • Check Compound Concentration: Overloading the TLC spot can also cause streaking. Ensure you are applying a dilute solution.

Q: My compound won't move off the baseline (Rf ≈ 0) on my silica column, even with high concentrations of ethyl acetate.

Cause: The polarity of your eluent is insufficient to displace the highly polar compound from the silica gel. The hydrogen bonding between the phenolic -OH and the silica is too strong for an ethyl acetate/hexane system alone.[7]

Solution:

  • Introduce a Stronger Solvent: Switch to a more polar solvent system. A gradient of methanol (MeOH) in dichloromethane (DCM) is an excellent choice for polar phenolic compounds.[1] Start with 1-2% MeOH in DCM and gradually increase the concentration.

  • Alternative Solvent Systems: For aromatic compounds, incorporating toluene into the mobile phase can sometimes dramatically improve separation compared to hexane-based systems. A trial of ethyl acetate in toluene may be effective.[1]

Q: I'm seeing poor separation between my product and an impurity. How can I improve the resolution?

Cause: The chosen solvent system is not adequately differentiating between the polarities of your product and the impurity.

Solution:

  • Optimize the Solvent System with TLC: The goal is to find a solvent system that gives your product an Rf value between 0.2 and 0.4 and maximizes the difference in Rf (ΔRf) between it and the impurity.[7] Systematically test different ratios of solvents (e.g., 10%, 20%, 30% ethyl acetate in hexane; 1%, 2%, 5% methanol in DCM).

  • Change Solvent Selectivity: If varying ratios doesn't work, change the solvents entirely. For example, if you are using an ethyl acetate (H-bond acceptor) / hexane system, try a DCM (dipolar) / methanol (H-bond donor/acceptor) system. Different solvent properties can alter the interactions and improve separation.

  • Ensure Proper Column Packing and Loading: A poorly packed column with air bubbles or channels will lead to a bad separation. Similarly, loading the sample in a large volume of strong solvent will ruin the resolution. Always dry-load the sample or load it in a minimum volume of the initial, weak mobile phase.

Recrystallization Issues
Q: I can't find a suitable single solvent for recrystallization. What are my options?

Cause: The ideal single solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Many compounds do not have a solvent with this perfect profile.

Solution:

  • Use a Two-Solvent System: This is a very powerful technique. Find a pair of miscible solvents where your compound is highly soluble in one ("solvent A") and poorly soluble in the other ("solvent B").

    • Dissolve the crude solid in the minimum amount of boiling "solvent A".

    • Slowly add "solvent B" dropwise to the hot solution until it just begins to turn cloudy (the saturation point).

    • Add a drop or two of "solvent A" to make the solution clear again.

    • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

    • Common pairs include Ethanol/Water, Ethyl Acetate/Hexane, and Toluene/Hexane.

Q: My compound is "oiling out" instead of crystallizing. How do I fix this?

Cause: Oiling out occurs when the compound's solubility limit is exceeded at a temperature above its melting point, or if the solution is supersaturated and cooling too quickly. Impurities can also suppress crystallization.

Solution:

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add slightly more of the solvent (or "solvent A" in a two-solvent system) to reduce the saturation level.

  • Cool More Slowly: Slow cooling is critical for forming a well-ordered crystal lattice.[8] Let the flask cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.

  • Scratch the Glass: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8]

Q: Crystal formation is not starting, even after cooling. What can I do to induce crystallization?

Cause: The solution is supersaturated, but there are no nucleation sites to initiate crystal growth.

Solution:

  • Scratching: As mentioned above, scratching the flask is often effective.[8]

  • Seed Crystals: If you have a small amount of the pure compound from a previous batch, add a single tiny crystal to the cold, supersaturated solution. This "seed" will act as a template for further crystal growth.

  • Reduce the Temperature: If cooling to room temperature is not enough, place the flask in an ice bath (0 °C) or even a freezer for a period of time.

Section 3: Protocols and Methodologies

Protocol 1: TLC Method Development
  • Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like ethyl acetate or DCM.

  • Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Developing: Place the plate in a sealed chamber containing a pre-screened solvent system (see table below). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Optimization: Adjust the solvent ratio until the desired product spot has an Rf of ~0.3 and is well-separated from impurities.

Suggested Starting Solvent Systems for Screening
20% Ethyl Acetate in Hexane
40% Ethyl Acetate in Hexane
2% Methanol in Dichloromethane (DCM)
5% Methanol in Dichloromethane (DCM)
30% Toluene in Hexane (with 10% Ethyl Acetate)
Protocol 2: Flash Column Chromatography

This protocol assumes a suitable solvent system (e.g., a gradient of 1-5% MeOH in DCM) has been identified via TLC.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_slurry 1. Prepare Silica Slurry in initial eluent (e.g., 1% MeOH/DCM) pack_column 2. Pack Column Ensure no air bubbles prep_slurry->pack_column dry_load 3. Prepare Sample Adsorb crude product onto a small amount of silica gel ('dry loading') pack_column->dry_load load_sample 4. Load Sample Carefully add the dry-loaded sample to the top of the column dry_load->load_sample run_column 5. Elute Run the solvent gradient, starting with weak eluent and slowly increasing polarity load_sample->run_column collect 6. Collect Fractions Collect small, equally sized fractions in test tubes run_column->collect spot_tlc 7. Analyze Fractions by TLC collect->spot_tlc combine 8. Combine Pure Fractions spot_tlc->combine evaporate 9. Evaporate Solvent Use a rotary evaporator to obtain the pure product combine->evaporate

Caption: Standard Flash Column Chromatography Workflow.

Protocol 3: Two-Solvent Recrystallization

This protocol uses the example of an Ethanol/Water solvent system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid at a gentle boil.

  • Saturation: While the solution is still hot, add water dropwise until the solution remains faintly cloudy.

  • Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Crystallization: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent B (in this case, water) to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals thoroughly, either air-drying or in a vacuum oven.

References

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P
  • Methyl 2-fluoro-4-hydroxybenzo
  • 391-92-4 Cas No.
  • 1378655-77-6|Methyl 2-fluoro-5-hydroxy-4-methylbenzo
  • Recrystallization and Crystallization. University of Illinois Urbana-Champaign.
  • Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester.
  • Thin Layer Chromatography.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candid
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit.
  • Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry - Reddit.
  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google P
  • Thin Layer Chrom
  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separ

Sources

Technical Support Center: Synthesis of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address specific challenges encountered during the multi-step synthesis of this valuable chemical intermediate. Our focus is on anticipating and resolving issues related to common impurities, reaction selectivity, and yield optimization.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process where the control of regioselectivity and the prevention of side reactions are paramount. The following diagram outlines a plausible and common synthetic route, which will serve as the framework for our troubleshooting guide. Each stage presents unique challenges and potential for impurity generation.

G cluster_0 Stage 1: Electrophilic Aromatic Substitution cluster_1 Stage 2: Oxidation & Rearrangement cluster_2 Stage 3: Hydrolysis cluster_3 Stage 4: Carboxylation (Example: Formylation & Oxidation) cluster_4 Stage 5: Esterification A 2-Fluorotoluene B 4-Acetyl-2-fluorotoluene A->B Friedel-Crafts Acylation (e.g., AcCl, AlCl₃) C 4-Acetoxy-2-fluorotoluene B->C Baeyer-Villiger Oxidation (e.g., m-CPBA) D 4-Hydroxy-2-fluorotoluene C->D Base or Acid Hydrolysis E 2-Fluoro-5-hydroxy-4-methylbenzaldehyde D->E Ortho-Formylation F 2-Fluoro-5-hydroxy-4-methylbenzoic Acid E->F Oxidation G This compound F->G Fischer Esterification (MeOH, H₂SO₄)

Caption: Plausible synthetic route for this compound.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during synthesis in a question-and-answer format.

Stage 1: Friedel-Crafts Acylation

The introduction of the acyl group onto the fluorotoluene ring is a critical step that dictates the isomeric purity of all subsequent intermediates.

Q1: My Friedel-Crafts acylation of 2-fluorotoluene is giving a low yield of the desired 4-acetyl-2-fluorotoluene and a mixture of isomers. What is happening and how can I fix it?

A1: This is a classic regioselectivity problem governed by the competing directing effects of the methyl (-CH₃) and fluoro (-F) substituents. Both are ortho, para-directors.[1]

  • Causality: The activating, electron-donating methyl group strongly directs acylation to its para position (C4).[2] The deactivating, but ortho, para-directing fluoro group directs to its para position (C5). The C4 position is sterically less hindered and electronically favored by the stronger activating group (-CH₃), making 4-acetyl-2-fluorotoluene the expected major product.[1] However, suboptimal conditions can lead to the formation of other isomers (e.g., 5-acetyl-2-fluorotoluene).

  • Troubleshooting Steps:

    • Catalyst Choice & Stoichiometry: A strong Lewis acid like AlCl₃ is required, but using it in large excess can promote isomerisation or side reactions. Use a stoichiometric amount (at least 1.1 equivalents relative to the acylating agent) to form the acylium ion effectively without excessive activity.[1][3]

    • Temperature Control: Friedel-Crafts reactions are often exothermic. Running the reaction at a low temperature (e.g., 0 to 5 °C) and adding the reagents slowly can significantly improve selectivity and prevent side reactions like poly-acylation.[4]

    • Solvent: Use an inert solvent like dichloromethane or 1,2-dichloroethane.

Q2: I'm observing di-acylated byproducts in my reaction mixture. How can I prevent this polysubstitution?

A2: The mono-acylated product, an aryl ketone, is deactivated towards further electrophilic substitution. Therefore, polysubstitution is generally less of a problem in Friedel-Crafts acylation compared to alkylation.[3] However, if your starting material is highly activated or the reaction conditions are too harsh, it can occur.

  • Causality: The formation of the initial product should deactivate the ring enough to prevent a second acylation. If it occurs, it suggests the reaction conditions are forcing a reaction on a deactivated ring.

  • Troubleshooting Steps:

    • Control Stoichiometry: Ensure you are not using a large excess of the acylating agent or the Lewis acid catalyst.

    • Reverse Addition: Consider adding the substrate (2-fluorotoluene) to the pre-formed acylium ion complex (acyl chloride + Lewis acid) to maintain a low concentration of the activated starting material throughout the reaction.

    • Lower Temperature: Reduce the reaction temperature to decrease the overall reaction rate and favor the more kinetically accessible mono-acylation.

G start Low Yield or Isomeric Mixture in Friedel-Crafts cond1 Check Temperature Was it kept low (0-5 °C)? start->cond1 action1 Action: Maintain low temperature. Add reagents slowly. cond1->action1 No cond2 cond2 cond1->cond2 Yes action1->cond2 action2 Action: Use 1.1-1.2 eq AlCl₃. Ensure anhydrous conditions. cond2->action2 No cond3 Check Reagent Purity cond2->cond3 Yes action2->cond3 action3 Action: Use fresh, anhydrous reagents and solvents. cond3->action3 No end_node Improved Regioselectivity and Yield cond3->end_node Yes action3->end_node

Caption: Troubleshooting workflow for Friedel-Crafts acylation issues.

Stage 2: Baeyer-Villiger Oxidation

This step converts the aryl ketone into an ester, a crucial transformation that sets up the subsequent hydrolysis to the phenol.

Q3: My Baeyer-Villiger oxidation of 4-acetyl-2-fluorotoluene is slow or incomplete. How can I improve the conversion?

A3: The Baeyer-Villiger oxidation rate is highly dependent on the peroxyacid used and the electronic nature of the ketone.[5]

  • Causality: The reaction involves the nucleophilic attack of the peroxyacid on the protonated carbonyl, followed by the rearrangement (migration) of a substituent to the oxygen. The migratory aptitude is key: groups that can best stabilize a positive charge migrate preferentially. For an acetophenone derivative, the aryl group migrates in preference to the methyl group.[6] Electron-donating groups on the aryl ring accelerate the migration step.[7]

  • Troubleshooting Steps:

    • Choice of Peroxyacid: The reactivity of peroxyacids correlates with the pKa of the corresponding carboxylic acid. Trifluoroperacetic acid (TFPAA) is significantly more reactive than m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.[5] If the reaction with m-CPBA is slow, consider switching to the more powerful TFPAA, which can be generated in situ from trifluoroacetic anhydride and hydrogen peroxide.

    • Temperature: While some oxidations proceed at room temperature, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion, but this should be monitored carefully to avoid decomposition.

    • Catalyst: For less reactive systems, particularly those using hydrogen peroxide, a Lewis acid or Brønsted acid catalyst can be employed to activate the ketone carbonyl group.[6][8]

Q4: I am having trouble separating my product, 4-acetoxy-2-fluorotoluene, from the carboxylic acid byproduct (e.g., m-chlorobenzoic acid). What is an effective workup procedure?

A4: This is a common purification challenge. The acidic byproduct must be removed to obtain a pure intermediate.

  • Causality: The peroxyacid is reduced to its corresponding carboxylic acid during the reaction. Since your product is a neutral ester, you can exploit the difference in acidity for separation.

  • Purification Protocol:

    • After the reaction is complete, dilute the reaction mixture with a water-immiscible solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will deprotonate the carboxylic acid, converting it to its water-soluble sodium salt, which partitions into the aqueous layer. Caution: This wash is often accompanied by CO₂ evolution; perform it carefully in a separatory funnel, venting frequently.

    • Wash with water, followed by a saturated brine solution to remove residual salts and water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Stage 5: Fischer Esterification

The final step involves converting the synthesized carboxylic acid into the target methyl ester.

Q5: My final esterification step has reached equilibrium and is not going to completion, leaving significant starting carboxylic acid.

A5: Fischer esterification is a reversible reaction. To achieve a high yield, the equilibrium must be shifted towards the product side.[9]

  • Causality: The reaction of a carboxylic acid with an alcohol produces an ester and water. According to Le Chatelier's principle, removing water or using a large excess of one reactant (typically the alcohol) will drive the reaction forward.

  • Troubleshooting Steps:

    • Use Excess Methanol: Use methanol as the limiting reagent and the solvent. A large molar excess will shift the equilibrium towards the methyl ester.[10]

    • Water Removal: If running on a larger scale, a Dean-Stark apparatus can be used to azeotropically remove the water as it is formed. For lab scale, adding a dehydrating agent can be effective.

    • Alternative Reagents: For a more irreversible reaction, convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, then react it with methanol. A published procedure for a similar substrate uses thionyl chloride in methanol at 0 °C, followed by reflux, achieving a 98% yield.[10]

Q6: During the aqueous workup of my esterification, I notice some of the product is hydrolyzing back to the carboxylic acid. How can I prevent this?

A6: Esters, particularly those with nearby activating groups, can be susceptible to hydrolysis under either acidic or basic conditions.[11]

  • Causality: Excess acid catalyst from the esterification can promote hydrolysis during aqueous workup. Similarly, basic washes (if used improperly) can lead to saponification.[9]

  • Troubleshooting Steps:

    • Neutralize Carefully: After the reaction, cool the mixture and carefully neutralize the acid catalyst by slowly adding a weak base like saturated sodium bicarbonate solution until effervescence ceases.

    • Avoid Strong Base: Do not use strong bases like NaOH or KOH for washing, as this will rapidly saponify your ester product.

    • Minimize Contact Time: Perform the aqueous extraction and washing steps quickly and at a reduced temperature (e.g., using ice-cold water/brine) to minimize the contact time between the ester and the aqueous phase.

    • Prompt Drying: Ensure the organic layer is thoroughly dried with an anhydrous salt before solvent removal to eliminate any residual water that could cause hydrolysis upon storage.

Analytical Methods for Impurity Profiling

Q7: What is the best way to analyze the purity of my final product and identify potential isomeric or process-related impurities?

A7: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis of aromatic compounds like benzoates.[12] It offers high precision and sensitivity for detecting low-level impurities.[12] Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation and identifying isomers.

General HPLC Protocol for Purity Analysis

This protocol provides a starting point for method development.

  • Column: Use a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid to ensure sharp peaks for acidic impurities) is a common starting point. A typical gradient might be:

    • 0-2 min: 20% Acetonitrile

    • 2-15 min: Ramp from 20% to 80% Acetonitrile

    • 15-18 min: Hold at 80% Acetonitrile

    • 18-20 min: Return to 20% Acetonitrile and equilibrate.

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV detection is highly effective. Monitor at multiple wavelengths based on the UV absorbance maxima of the product and expected impurities (e.g., 230 nm, 254 nm).[14]

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase or acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[15]

  • Quantification: Use an external standard of your purified product to calculate the percentage purity (area %). Spiking the sample with known potential impurities can help confirm their identity by observing peak co-elution.[16]

Common Impurities and Their Origins
Impurity NameProbable OriginAnalytical Signature (Expected)
2-Fluoro-5-hydroxy-4-methylbenzoic Acid Incomplete esterification or hydrolysis of the product.Earlier retention time in RP-HPLC due to higher polarity. Broad -OH peak in ¹H NMR (~12 ppm).
Isomeric Methyl Benzoates Lack of regioselectivity during the initial Friedel-Crafts acylation step.Different retention time in HPLC. Distinct aromatic splitting pattern in ¹H NMR.
Unreacted Intermediates Incomplete conversion in any of the synthetic steps.Will vary depending on the specific intermediate. Requires analysis at each stage.
Residual Solvents/Reagents Inefficient purification/drying.Sharp singlets in ¹H NMR (e.g., Ethyl Acetate, Dichloromethane).

References

  • US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents.
  • Isomerization during hydrolysis of a methyl ester : r/Chempros - Reddit. Available at: [Link]

  • Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed. Available at: [Link]

  • 6.3 Methyl Esters and Derivatives. Available at: [Link]

  • methyl ester hydrolysis: Topics by Science.gov. Available at: [Link]

  • Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed. Available at: [Link]

  • Determination of sodium benzoate & potassium sorbate contamination in ready to serve products in post market surveillance in - Discovery Scientific Society. Available at: [Link]

  • Assay of Sodium Benzoate and Potassium Sorbate using HPLC | NJ Labs. Available at: [Link]

  • Substituent effects in the Baeyer-Villiger reaction of acetophenones: a theoretical study - Thompson Rivers University. Available at: [Link]

  • Substituent effects in the Baeyer-Villiger reaction of acetophenones: A theoretical study. Available at: [Link]

  • HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products - Asian Journal of Applied Science and Technology. Available at: [Link]

  • CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents.
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
  • Baeyer-Villiger Oxidation - Organic Chemistry Portal. Available at: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

  • Baeyer–Villiger oxidation - Wikipedia. Available at: [Link]

  • Friedel-Crafts Acylation - A Level Chemistry Revision Notes - Save My Exams. Available at: [Link]

  • The Dark Side of Fluorine - PMC - NIH. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate (CAS 1378655-77-6). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield, ensure high purity, and resolve common issues encountered during this synthesis.

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological properties, making fluorinated benzoic acid derivatives valuable intermediates.[1][2] The primary and most direct route to synthesizing this compound is the esterification of its corresponding carboxylic acid, 2-fluoro-5-hydroxy-4-methylbenzoic acid. This guide focuses on optimizing this critical transformation.

Synthesis Overview: Fischer-Speier Esterification

The synthesis proceeds via the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, 2-fluoro-5-hydroxy-4-methylbenzoic acid reacts with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄), to form the methyl ester and water.

Reaction Scheme: 2-fluoro-5-hydroxy-4-methylbenzoic acid + Methanol ⇌ (H⁺ catalyst) ⇌ this compound + Water

The reaction is an equilibrium process. To maximize the yield of the ester, the equilibrium must be shifted to the right, typically by using a large excess of the alcohol (methanol) or by removing water as it is formed.

Fischer_Esterification Reactants Carboxylic Acid (R-COOH) + Methanol (CH₃OH) Protonated_Acid Protonated Carbonyl [R-C(OH)₂]⁺ Reactants->Protonated_Acid + H⁺ Catalyst H⁺ (e.g., H₂SO₄) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH - H⁺ Products Methyl Ester (R-COOCH₃) + Water (H₂O) Tetrahedral_Intermediate->Products - H₂O + H⁺ Regen_Catalyst H⁺ Regenerated

Caption: Mechanism of Fischer-Speier Esterification.

Standard Experimental Protocol

This protocol provides a baseline for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Reagent Stoichiometry
ReagentMolar Mass ( g/mol )EquivalentsMoles (mmol)Amount
2-fluoro-5-hydroxy-4-methylbenzoic acid170.141.010.01.70 g
Methanol (CH₃OH)32.0450-100500-100020-40 mL
Sulfuric Acid (H₂SO₄, conc.)98.080.11.0~0.055 mL
Step-by-Step Methodology
  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-hydroxy-4-methylbenzoic acid (1.70 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous methanol (30 mL). Stir the mixture until the carboxylic acid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.055 mL, 1.0 mmol) to the stirring solution. The addition is exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Work-up (Quenching & Neutralization):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into 100 mL of ice-cold water.

    • Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8).

  • Extraction:

    • Transfer the aqueous mixture to a separatory funnel.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Washing & Drying:

    • Wash the combined organic layer with brine (1 x 50 mL) to aid in breaking any emulsions and removing water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield this compound as a solid.

Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

  • Possible Cause 1: Presence of Water. Fischer esterification is a reversible reaction.[3] Any water present in the reagents (methanol, carboxylic acid) or from atmospheric moisture will shift the equilibrium back towards the starting materials, drastically reducing the yield.

    • Solution: Ensure all glassware is flame- or oven-dried before use. Use anhydrous grade methanol. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). For larger-scale reactions, a Dean-Stark apparatus can be used to physically remove the water as it is formed.

  • Possible Cause 2: Insufficient Reaction Time or Temperature. The reaction may not have reached equilibrium or may proceed slowly under the initial conditions.

    • Solution: Monitor the reaction by TLC until the starting material spot is no longer visible or its intensity remains constant over time. If the reaction stalls, consider extending the reflux time to 8, 12, or even 24 hours. Ensure the heating mantle or oil bath is at the correct temperature to maintain a steady reflux.

  • Possible Cause 3: Ineffective Catalyst. The acid catalyst is crucial for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. An insufficient amount or inactive catalyst will result in a slow or non-existent reaction.

    • Solution: Use a fresh bottle of concentrated sulfuric acid. Ensure the correct catalytic amount (typically 5-10 mol%) is added. Other strong acid catalysts like p-toluenesulfonic acid (p-TsOH) can also be effective.

Q2: I see a significant amount of unreacted carboxylic acid in my final product. How can I fix this?

  • Possible Cause 1: Incomplete Reaction. As discussed in Q1, the reaction may not have gone to completion.

    • Solution: The most effective way to drive the equilibrium forward is to use a large excess of one reactant. Since methanol is also the solvent, using it in large excess (50-100 equivalents) is a standard and effective strategy to push the reaction towards the product side, in accordance with Le Châtelier's principle.

  • Possible Cause 2: Inefficient Work-up. The acidic starting material may not have been fully removed during the extraction process.

    • Solution: The wash with saturated sodium bicarbonate solution is critical. This deprotonates the unreacted carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, effectively separating it from the neutral organic-soluble ester product. Ensure you add enough NaHCO₃ solution to make the aqueous layer basic (check with pH paper). Perform this wash multiple times if necessary.

Q3: My purified product contains significant impurities. What are they and how can I avoid them?

  • Possible Cause 1: Side Reactions. While Fischer esterification is generally clean, prolonged heating or excessively high temperatures could potentially lead to side reactions on the substituted aromatic ring, although this is less common under standard reflux conditions.

    • Solution: Avoid excessive heating. Maintain a gentle reflux and do not exceed the boiling point of methanol. Ensure the purity of your starting 2-fluoro-5-hydroxy-4-methylbenzoic acid, as impurities here will carry through or react to form other products.[4]

  • Possible Cause 2: Incomplete Removal of Methanol or Solvents. Residual solvents from the reaction or purification can contaminate the final product.

    • Solution: After rotary evaporation, place the product under high vacuum for several hours to remove trace solvents. Confirm solvent removal via ¹H NMR spectroscopy.

Q4: I'm having difficulty with the work-up and purification steps.

  • Possible Cause: Emulsion during Extraction. The interface between the aqueous and organic layers is not separating cleanly, leading to poor recovery.

    • Solution: Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. The increased ionic strength of the aqueous layer helps to break up emulsions. Let the funnel stand for a longer period to allow for separation. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.

Frequently Asked Questions (FAQs)

  • What is the best way to monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside a spot of the starting carboxylic acid on a silica TLC plate. The product ester will be less polar and have a higher Rf value than the starting carboxylic acid. The disappearance of the starting material spot indicates the reaction is nearing completion.

  • Can I use a different esterification method? Yes. If Fischer esterification proves problematic, other methods can be employed. For example, reacting the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by the addition of methanol, is a high-yielding but requires handling of more hazardous reagents. Another mild option is using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine).

  • How should I store the final product? this compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture to prevent hydrolysis back to the carboxylic acid.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Cause_Water Check for Water (Anhydrous Reagents/Glassware) Check_Yield->Cause_Water Yes Check_Purity Impure Product? Check_Yield->Check_Purity No Cause_Time Check Reaction Time/Temp (Monitor by TLC, Extend Time) Cause_Water->Cause_Time Cause_Catalyst Check Catalyst (Use Fresh, Correct Amount) Cause_Time->Cause_Catalyst Cause_SM Starting Material in Product? (Improve Basic Wash, Use Excess MeOH) Check_Purity->Cause_SM Yes Success High Yield & Purity Product Check_Purity->Success No Cause_Side_Products Other Impurities? (Check SM Purity, Optimize Temp) Cause_SM->Cause_Side_Products

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Mague, J. T. (2018). Selective mono- and difluorination of benzoic acid derivatives... ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023). Understanding the Synthesis and Specifications of Methyl 4-Fluoro-2-hydroxybenzoate. Retrieved from [Link]

  • Google Patents. (2019). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • Google Patents. (2001). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Google Patents. (1993). US5260475A - Esterification of hydroxybenzoic acids.
  • Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

Sources

Technical Support Center: Synthesis of Polysubstituted Fluorobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polysubstituted fluorobenzoates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of polysubstituted fluorobenzoates is a cornerstone of modern medicinal chemistry, yet it is not without its challenges. Below, we address specific side reactions you may encounter, offering explanations for their occurrence and robust protocols to mitigate them.

Issue 1: Incomplete Halogen Exchange (Halex) Reaction in Nucleophilic Aromatic Substitution (SNAr)

Q: I am observing significant amounts of my starting chloro- or nitro-aromatic compound alongside my desired fluorinated product. How can I drive the SNAr fluorination to completion?

A: This is a common issue stemming from insufficient reactivity of the fluorinating agent or suboptimal reaction conditions.

  • Root Cause Analysis:

    • Fluoride Source and Solubility: The reactivity of the fluoride anion is highly dependent on its solvation state. In protic solvents, fluoride is heavily solvated via hydrogen bonding, which significantly reduces its nucleophilicity.[1] In aprotic polar solvents like DMSO, DMF, or sulfolane, "naked" fluoride is a much more potent nucleophile.[2] The choice of cation is also critical; cesium and tetraalkylammonium salts are generally more soluble and reactive than potassium or sodium fluoride.[3]

    • Reaction Kinetics: The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form the negatively charged Meisenheimer complex.[1][4] The stability of this intermediate is enhanced by electron-withdrawing groups (e.g., -NO₂, -CN, -COOR) at the ortho and para positions to the leaving group.[5][6] If your substrate is not sufficiently activated, the reaction will be sluggish. Fluorine itself, due to its high electronegativity, helps stabilize this intermediate through a strong inductive effect, which is why it can also be a good leaving group in these reactions.[1][5]

  • Troubleshooting Protocol: Enhancing Fluorination Efficiency

    • Solvent and Reagent Selection:

      • Switch to a high-boiling point, polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane. Ensure the solvent is anhydrous, as water will solvate and deactivate the fluoride ions.

      • Employ a more soluble and reactive fluoride source. Anhydrous tetrabutylammonium fluoride (TBAF) is highly effective, often enabling reactions at room temperature.[2] Alternatively, spray-dried potassium fluoride can be used, often in conjunction with a phase-transfer catalyst like a quaternary ammonium salt to increase the concentration of active fluoride in solution.[3][7]

    • Temperature Optimization:

      • Gradually increase the reaction temperature. While higher temperatures can promote side reactions, they are often necessary to overcome the activation energy barrier, especially for less activated substrates. Monitor the reaction progress by TLC or LC-MS to find the optimal balance.

    • Use of Phase-Transfer Catalysts:

      • If using KF, add a phase-transfer catalyst (PTC) such as tetrabutylammonium chloride (TBAC) or 18-crown-6. The PTC will complex with the potassium ion, releasing a more nucleophilic "naked" fluoride anion into the organic phase.

Issue 2: Hydrolysis of the Benzoate Ester

Q: My final product is contaminated with the corresponding fluorobenzoic acid. What is causing the ester hydrolysis and how can I prevent it?

A: Ester hydrolysis is a frequent side reaction, particularly under basic or acidic conditions, or in the presence of water at elevated temperatures.

  • Root Cause Analysis:

    • Basic Hydrolysis (Saponification): If your reaction conditions are basic (e.g., using K₂CO₃ with your fluoride source) and water is present, saponification can occur.[8][9] The hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This reaction is generally irreversible and proceeds to completion.[9][10]

    • Acidic Hydrolysis: Trace amounts of acid in your reagents or formed during the reaction can catalyze the hydrolysis of the ester, especially in the presence of water. This is a reversible process, but the presence of a large excess of water can drive the equilibrium towards the carboxylic acid and alcohol.[8][10]

  • Troubleshooting Protocol: Preventing Ester Hydrolysis

    • Rigorous Anhydrous Conditions:

      • Dry all solvents and reagents thoroughly before use. Use molecular sieves to maintain an anhydrous environment throughout the reaction.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

    • Control of pH:

      • If possible, use non-basic fluorinating agents or carefully select a base that is strong enough to facilitate the desired reaction but not so strong as to promote significant hydrolysis.

      • During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Neutralize the reaction mixture carefully and extract the product promptly.

    • Purification Strategy:

      • If some hydrolysis is unavoidable, the resulting carboxylic acid can often be removed by washing the organic extract with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate). The desired ester will remain in the organic layer, while the carboxylate salt will be in the aqueous layer.

Issue 3: Decarboxylation of the Fluorobenzoic Acid Moiety

Q: I am observing the formation of a fluorobenzene derivative lacking the carboxyl group. Why is decarboxylation occurring?

A: Decarboxylation of benzoic acids typically requires harsh conditions, but the presence of certain substituents or catalysts can facilitate this side reaction.

  • Root Cause Analysis:

    • Thermal Decarboxylation: High reaction temperatures can promote the loss of CO₂ from the benzoic acid, especially if trace amounts of acid are present to protonate the ring and facilitate the reaction.[11][12]

    • Radical Decarboxylation: In some cases, single-electron transfer processes can lead to the formation of an aryl radical via decarboxylation, which is then quenched to give the corresponding fluorobenzene.[13][14] This can be initiated by certain metal catalysts or under photoredox conditions.[13][15]

  • Troubleshooting Protocol: Minimizing Decarboxylation

    • Temperature Management:

      • Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

      • Avoid localized overheating by ensuring efficient stirring and controlled heating.

    • Avoidance of Radical Initiators:

      • Be mindful of the potential for trace metals in your reagents to initiate radical pathways.

      • If the reaction is light-sensitive, protect it from light.

Issue 4: Ether Cleavage for Methoxy-Substituted Fluorobenzoates

Q: In the synthesis of a methoxy-substituted fluorobenzoate, I am seeing the formation of a hydroxy-fluorobenzoate byproduct. What is causing the ether cleavage?

A: Ether cleavage is typically induced by strong acids, particularly hydrohalic acids like HBr or HI, at elevated temperatures. [16][17]

  • Root Cause Analysis:

    • Acid-Catalyzed Cleavage: If your reaction conditions are acidic, the ether oxygen can be protonated, turning it into a good leaving group (methanol).[17][18] A nucleophile present in the reaction mixture (e.g., a halide ion) can then attack the methyl group (SN2) or the aromatic ring (less likely for aryl ethers) to cleave the ether bond.[19][20] Aryl methyl ethers are cleaved to a phenol and a methyl halide.[18][20]

  • Troubleshooting Protocol: Preserving Ether Groups

    • Avoid Strong Acids:

      • If possible, conduct the synthesis under neutral or basic conditions.

      • If an acidic workup is necessary, use a non-nucleophilic acid and perform the steps at low temperature to minimize the rate of ether cleavage.

    • Alternative Synthetic Routes:

      • Consider introducing the methoxy group after the fluorination step if the ether linkage proves to be too labile under the required fluorination conditions.

Issue 5: Poor Regioselectivity in Ortho-Lithiation

Q: I am attempting an ortho-lithiation to introduce a substituent, but I am getting a mixture of isomers. How can I improve the regioselectivity?

A: The regioselectivity of ortho-lithiation is governed by the directing ability of the substituents on the aromatic ring.

  • Root Cause Analysis:

    • Competing Directing Groups: The carboxylate group (formed by deprotonation of the benzoic acid with the organolithium reagent) is a moderately effective directing group. However, other substituents on the ring, such as methoxy, chloro, or even another fluoro group, also have directing effects. The final lithiation site will be determined by the cumulative effect of all substituents.[21] Fluorine itself is a powerful ortho-directing group.[22]

  • Troubleshooting Protocol: Controlling Regioselectivity

    • Choice of Base and Conditions:

      • The choice of the organolithium base and the use of additives like TMEDA (tetramethylethylenediamine) can influence the regioselectivity. Experiment with different base/additive combinations (e.g., n-BuLi, s-BuLi, LDA with or without TMEDA).

    • Temperature Control:

      • Perform the lithiation at very low temperatures (e.g., -78 °C or lower) to take advantage of kinetic control.[21]

    • Blocking Groups:

      • If one ortho position is significantly more reactive and you wish to functionalize a different position, consider temporarily blocking the more reactive site with a group like trimethylsilyl (TMS), which can be removed later.[23]

Visualizing Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting common issues in fluorobenzoate synthesis.

TroubleshootingWorkflow cluster_incomplete Solutions for Incomplete Fluorination cluster_hydrolysis Solutions for Ester Hydrolysis cluster_decarboxylation Solutions for Decarboxylation cluster_selectivity Solutions for Poor Regioselectivity Start Problem Observed IncompleteReaction Incomplete Fluorination Start->IncompleteReaction Low Yield, Starting Material Remains Hydrolysis Ester Hydrolysis Start->Hydrolysis Acid Impurity Detected Decarboxylation Decarboxylation Start->Decarboxylation Loss of COOR Group PoorSelectivity Poor Regioselectivity Start->PoorSelectivity Isomeric Mixture CheckReagents Use Anhydrous TBAF or KF/PTC IncompleteReaction->CheckReagents OptimizeSolvent Use Anhydrous Polar Aprotic Solvent IncompleteReaction->OptimizeSolvent IncreaseTemp Increase Temperature IncompleteReaction->IncreaseTemp Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous ControlpH Control pH During Reaction & Workup Hydrolysis->ControlpH LowerTemp Lower Reaction Temperature Decarboxylation->LowerTemp AvoidInitiators Avoid Radical Initiators Decarboxylation->AvoidInitiators OptimizeBase Optimize Base/Additive and Temperature PoorSelectivity->OptimizeBase BlockingGroup Use Blocking Group Strategy PoorSelectivity->BlockingGroup

Caption: Troubleshooting decision tree for common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to identify the impurities and side products from my reaction?

A1: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[24]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is arguably the most powerful tool. It separates the components of your mixture and provides the mass of each, allowing for the identification of expected products and potential side products based on their molecular weights.[25][26]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for volatile impurities, such as residual solvents or low-boiling point side products. Derivatization of the benzoic acid to a more volatile ester may be necessary.[27][28]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural elucidation of the final product and any isolated impurities. ¹⁹F NMR is particularly useful for confirming the successful incorporation of fluorine and identifying any isomeric byproducts.

  • HPLC (High-Performance Liquid Chromatography): Using a UV detector, HPLC is excellent for quantifying the purity of your final product and tracking the disappearance of starting materials.[27][28]

Q2: How does the position of the fluorine atom affect the reactivity of the aromatic ring?

A2: The position of the fluorine atom has a significant impact on the ring's reactivity towards nucleophilic aromatic substitution.

  • A fluorine atom ortho or meta to the leaving group is generally activating.[29] The strong electron-withdrawing inductive effect of fluorine stabilizes the negative charge in the Meisenheimer intermediate, lowering the activation energy of the rate-determining step.[1][5]

  • A fluorine atom para to the leaving group can be slightly deactivating.[29] While it still exerts an inductive withdrawing effect, its electron-donating mesomeric (resonance) effect can partially counteract this, slightly destabilizing the Meisenheimer complex.

Q3: Can I use electrophilic fluorination methods to synthesize fluorobenzoates?

A3: Yes, electrophilic fluorination is an alternative approach, though it is often more suitable for electron-rich aromatic rings. Reagents like N-fluorobenzenesulfonimide (NFSI) can be used to fluorinate aryl Grignard or organolithium reagents prepared from the corresponding bromo- or iodobenzoates.[30] This method can be advantageous when the substrate is incompatible with the harsh conditions of SNAr reactions.

Quantitative Data Summary

Side ReactionKey Influencing FactorsTypical ConditionsMitigation Strategy
Incomplete Fluorination Fluoride source solubility, temperature, substrate activationKF in DMSO, 120 °CUse CsF or KF/PTC; ensure anhydrous conditions
Ester Hydrolysis Presence of H₂O, strong base (e.g., NaOH, KOH)Aqueous basic workup at RTRigorous anhydrous conditions; mild bicarbonate wash
Decarboxylation High temperature (>150 °C), acid/metal catalysisReflux in high-boiling solventsLower reaction temperature; avoid trace metals
Ether Cleavage Strong acids (HBr, HI), high temperatureRefluxing HBrUse non-acidic conditions; protect the ether group

References

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Stack Exchange. Available at: [Link]

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (1975). ResearchGate. Available at: [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. (2017). National Institutes of Health (NIH). Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Available at: [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. (2021). National Institutes of Health (NIH). Available at: [Link]

  • nucleophilic fluorination reactions: Topics. (n.d.). Science.gov. Available at: [Link]

  • Decarboxylation. (n.d.). Wikipedia. Available at: [Link]

  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. (2005). ResearchGate. Available at: [Link]

  • Decarboxylative C–H Arylation of Benzoic Acids under Radical Conditions. (2016). ACS Publications. Available at: [Link]

  • Directed lithiation of unprotected benzoic acids. (1996). ResearchGate. Available at: [Link]

  • Benzoic Acid Esters, Benzoates. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Development of S N Ar Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (2020). ACS Publications. Available at: [Link]

  • Hydrolysis of Esters. (n.d.). The Basics of General, Organic, and Biological Chemistry. Available at: [Link]

  • Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. (1981). ResearchGate. Available at: [Link]

  • Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. (2020). ACS Publications. Available at: [Link]

  • Hydrolysis of ethyl benzoate. (n.d.). SSERC. Available at: [Link]

  • Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. (2017). ResearchGate. Available at: [Link]

  • Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates. (2015). Semantic Scholar. Available at: [Link]

  • Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. (2017). ACS Publications. Available at: [Link]

  • Hydrolysis of Esters. (2022). Chemistry LibreTexts. Available at: [Link]

  • Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. (2005). ResearchGate. Available at: [Link]

  • Ether cleavage. (n.d.). Wikipedia. Available at: [Link]

  • Hydrolysis of Esters. (2022). Chemistry LibreTexts. Available at: [Link]

  • Directed (ortho) Metallation. (n.d.). University of Rochester. Available at: [Link]

  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. Available at: [Link]

  • Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. (2002). PubMed. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr). (2013). YouTube. Available at: [Link]

  • Reactions of Ethers- Acidic Cleavage. (2022). Chemistry LibreTexts. Available at: [Link]

  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. Available at: [Link]

  • Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2021). ResearchGate. Available at: [Link]

  • Exploring the Synthesis and Applications of Fluorinated Aromatic Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2018). ResearchGate. Available at: [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (2020). Google Patents.
  • Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. (2010). Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Recrystallization of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt the procedures to your specific experimental context.

The unique structure of this compound—a phenolic ester with a relatively low melting point—presents specific challenges, most notably a tendency to "oil out" rather than crystallize. This guide provides a robust framework for overcoming this and other common issues to achieve optimal purity and yield.

Part 1: Core Principles & Solvent Selection

A successful recrystallization is fundamentally dependent on the choice of solvent.[1][2] The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[2][3] This differential solubility is the driving force for crystallization.

FAQ: How do I select the optimal solvent system for this compound?

Answer: A systematic screening process is essential. Given the compound's polarity, which is influenced by the hydroxyl, ester, and fluoro groups, solvents of intermediate polarity or well-chosen mixed solvent systems are often most effective.

Experimental Protocol: Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude this compound into several separate test tubes.

  • Initial Solubility Test (Cold): To each tube, add 0.5 mL of a different candidate solvent at room temperature. Agitate the mixture. A suitable solvent will not dissolve the compound at this stage.[3]

  • Solubility Test (Hot): Gently heat the test tubes that passed the cold test in a water or sand bath. Add the solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point.[4]

  • Crystallization Test: Allow the saturated, hot solutions to cool slowly to room temperature, and then place them in an ice bath. Observe the quality and quantity of the crystals formed.

  • Evaluation: The best solvent is one that dissolves the compound when hot and results in the formation of a high volume of well-defined crystals upon cooling.

Data Presentation: Solvent Screening Results (Example)

SolventBoiling Point (°C)Solubility (Cold)Solubility (Hot)Remarks
Water100InsolubleInsolubleUnsuitable as a single solvent. May be useful as an anti-solvent.
Hexane69InsolubleSparingly SolublePoor dissolving power even when hot.
Toluene111Sparingly SolubleSolubleGood Candidate. High boiling point may increase risk of oiling out.
Ethyl Acetate77SolubleVery SolubleToo soluble at room temperature; poor yield expected.[5]
Ethanol78SolubleVery SolubleToo soluble. Could be the 'good' solvent in a mixed pair.[4]
Ethanol/Water VariableSparingly SolubleSolublePromising Mixed System. Allows for fine-tuning of polarity.
Toluene/Hexane VariableSparingly SolubleSolublePromising Mixed System. Good for less polar impurities.

Mandatory Visualization: Solvent Selection Workflow

cluster_0 Solvent Selection Protocol start Start: Place ~25mg crude solid in 5 test tubes add_solvents Add 0.5 mL of different solvents (Water, Toluene, EtOH, etc.) to each tube start->add_solvents test_cold Agitate at Room Temp. Does it dissolve? add_solvents->test_cold discard_soluble Discard. Solvent is unsuitable (poor yield). test_cold->discard_soluble  Yes heat_insoluble Heat remaining tubes to solvent boiling point. Add solvent dropwise until solid dissolves. test_cold->heat_insoluble  No test_hot Does it dissolve completely? heat_insoluble->test_hot discard_insoluble Discard. Solvent is unsuitable (insoluble impurities may remain). test_hot->discard_insoluble  No cool_solution Cool slowly to room temp, then place in ice bath. test_hot->cool_solution  Yes observe Observe for crystal formation. Did it form well-defined crystals? cool_solution->observe success Success! Proceed with this solvent for bulk recrystallization. observe->success  Yes oiled_out It 'oiled out'. Consider a different solvent or a mixed-solvent system. observe->oiled_out  No (Oil) no_crystals No crystals formed. Consider a mixed-solvent system. observe->no_crystals  No (Clear)

Caption: A systematic workflow for selecting an appropriate recrystallization solvent.

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound.

Q1: My compound is forming a liquid or "oiling out" instead of crystals. What is happening and how do I fix it?

Answer: "Oiling out" is the most common problem for this compound. It occurs when the solid melts before it dissolves or when it comes out of solution at a temperature above its melting point.[6] Impurities can also depress the melting point, exacerbating the issue.[7][8] Because the oily liquid is an impure form of your compound, it tends to dissolve impurities well, leading to poor purification if it solidifies.[6][9]

Troubleshooting Steps:

  • Re-dissolve the Oil: Return the flask to the heat source and add more of the primary solvent until the oil fully re-dissolves, creating a clear solution.[6]

  • Slow Down Cooling: This is the most critical step. Rapid cooling encourages the solution to become supersaturated at a temperature that is still above the compound's melting point.

    • Allow the flask to cool on the benchtop, insulated from the cold surface by a cork ring or paper towels.[6]

    • Consider leaving the hot solution on a cooling hotplate to ensure a very gradual temperature drop.[10]

  • Increase Solvent Volume: A more dilute solution may remain unsaturated until it has cooled to a temperature below the compound's melting point. After re-dissolving the oil (Step 1), add an extra 10-20% volume of solvent.

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Switch to a solvent with a lower boiling point or adjust the ratio of your mixed-solvent system (e.g., add more of the "good" solvent like ethanol to an ethanol/water mixture).

Mandatory Visualization: Decision Tree for Oiling Out

cluster_1 Troubleshooting 'Oiling Out' start Problem: Oily liquid forms upon cooling reheat 1. Re-heat flask until solution is clear start->reheat add_solvent 2. Add 10-20% more solvent reheat->add_solvent slow_cool 3. Cool VERY slowly (e.g., on a cooling hotplate or insulated surface) add_solvent->slow_cool check Does it still oil out? slow_cool->check success Success! Crystals should form. Collect via filtration. check->success  No change_solvent Problem persists. The solvent system is likely unsuitable. check->change_solvent  Yes restart Recover crude solid (rotary evaporation) and restart with a lower boiling point solvent or different mixed-solvent ratio. change_solvent->restart

Caption: A decision-making workflow for resolving the issue of oiling out.

Q2: The solution has cooled, but no crystals have formed. What should I do?

Answer: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal saturation point.[10] The crystallization process needs a point of nucleation to begin.

Solutions (to be tried in order):

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide a rough surface that can initiate crystal growth.[6][11]

  • Add a Seed Crystal: If you have a small amount of pure product (or even the crude starting material), add a tiny crystal to the solution. This provides a perfect template for other molecules to crystallize onto.[5][6]

  • Reduce Solvent Volume: You may have used too much solvent.[6][10] Gently heat the solution to boil off a portion of the solvent (e.g., 15-25%) and then attempt the cooling process again.

  • Extreme Cooling: As a last resort, cool the solution in a dry ice/acetone bath. This can sometimes force crystallization, but it may result in smaller, less pure crystals.[12]

Q3: My final crystals are discolored. How can I remove colored impurities?

Answer: Colored impurities can often be removed by using activated charcoal, which adsorbs large, planar, colored molecules onto its high-surface-area particles.[13]

Important Caveat for Phenolic Compounds: Use charcoal sparingly. Some grades of charcoal contain iron ions which can form colored complexes with phenolic hydroxyl groups, potentially introducing a new impurity.[13]

Protocol for Decolorization:

  • Dissolve the crude solid in the minimum amount of hot solvent.

  • Remove the flask from the heat source. Never add charcoal to a boiling solution , as it can cause violent bumping.

  • Add a very small amount of activated charcoal (e.g., the tip of a spatula).

  • Heat the mixture back to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal.[13]

  • Proceed with the cooling and crystallization of the clear filtrate.

Q4: My final yield is very low. What are the most common causes?

Answer: A low yield is a frustrating but common issue. The cause can usually be traced to one of several experimental steps.

Common Causes and Solutions:

  • Using Too Much Solvent: This is the most frequent cause.[5][6] A significant portion of your product remains dissolved in the mother liquor even after cooling.

    • Solution: Always use the minimum amount of hot solvent required to dissolve your crude solid. If you suspect this was the issue, you can try to recover a "second crop" of crystals by boiling off some of the solvent from the filtrate and re-cooling.[6]

  • Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), they will be lost with the impurities.

    • Solution: Use a fluted filter paper and keep the funnel, flask, and solution hot during the transfer. Rinsing the filter paper with a small amount of hot, pure solvent can help wash through any trapped product.[12]

  • Washing with Room-Temperature Solvent: Washing the final crystals in the filter funnel with solvent that is not ice-cold will re-dissolve some of your product.[5]

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

References

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Weldegrima, A. (n.d.). Recrystallization - Single Solvent. University of South Florida. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit r/chemistry community. (2013). Recrystallization (help meeeeee). [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?[Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Faculty of Pharmacy, University of Kufa. (n.d.). Recrystallization. [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • University of Alberta, Department of Chemistry. (n.d.). recrystallization.pdf. [Link]

  • ResearchGate. (2019). Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. [Link]

  • ResearchGate. (2019). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • California State University, Dominguez Hills. (n.d.). recrystallization-2.doc.pdf. [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. [Link]

  • Homework.Study.com. (n.d.). In the synthesis of methyl benzoate, a large excess of methanol and a small amount of sulfuric...[Link]

  • Salahaddin University–Erbil. (n.d.). PRODUCTION OF METHYL BENZOATE. [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (2021).

Sources

Technical Support Center: Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-fluoro-5-hydroxy-4-methylbenzoate (CAS No. 1378655-77-6). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this compound. Here, you will find answers to frequently asked questions and troubleshooting guidance for common experimental challenges.

Section 1: General Handling and Storage

This section addresses the fundamental questions regarding the safe handling and optimal storage of this compound in its solid form.

FAQs

1. What are the recommended long-term storage conditions for solid this compound?

For long-term stability, the solid compound should be stored at room temperature in a dark place under an inert atmosphere.[1] Exposure to light and oxygen should be minimized to prevent potential degradation. A desiccator or a sealed container with a desiccant is also recommended to protect against moisture.

2. What personal protective equipment (PPE) should I use when handling this compound?

As a standard laboratory practice when handling fluorinated organic compounds, appropriate PPE is essential.[2] This includes:

  • Eye Protection: Chemical safety goggles are mandatory. For procedures with a risk of splashing, a face shield should be worn in addition to goggles.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Given the fluorinated nature of the compound, it is advisable to consult a glove compatibility chart. Double-gloving is a good practice for enhanced protection.[2]

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, handling should be performed in a certified fume hood to avoid inhalation.

3. What are the primary hazards associated with this compound?

4. How should I handle a spill of solid this compound?

In the event of a small spill:

  • Restrict access to the area.[2]

  • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a sealed container for proper waste disposal.[2]

  • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then wash with soap and water. For larger spills, evacuate the area and follow your institution's emergency procedures.[2]

Section 2: Solution Preparation and Stability

This section provides guidance on preparing and storing solutions of this compound to maintain its integrity for experimental use.

FAQs

1. What solvents are recommended for dissolving this compound?

Based on the general solubility of similar phenolic esters, organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone are likely to be effective. For aqueous buffers, the solubility may be limited. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

2. How should I prepare a stock solution?

To prepare a stock solution, it is recommended to:

  • Equilibrate the vial of the solid compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a fume hood.

  • Add the chosen solvent to the solid and vortex or sonicate until fully dissolved. Gentle warming may be employed if necessary, but be cautious of potential degradation at elevated temperatures.

3. What is the stability of this compound in solution?

The stability of the compound in solution is a critical factor for experimental reproducibility. Phenolic compounds can be susceptible to degradation, particularly under the following conditions:

  • Oxidation: The hydroxyl group on the phenyl ring can be prone to oxidation, which may be catalyzed by exposure to air and certain metal ions.[7][8]

  • Photodegradation: Exposure to UV light can lead to the degradation of phenolic compounds.[9]

  • pH: The stability of phenolic compounds can be pH-dependent.[10]

To maximize the stability of your solutions, it is recommended to:

  • Use high-purity solvents.

  • Store stock solutions at -20°C or -80°C.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Protect solutions from light by using amber vials or by wrapping the container in foil.

Section 3: Troubleshooting

This section addresses common issues that may arise during the use of this compound in experiments.

FAQs

1. My experimental results are inconsistent. Could the compound be degrading?

Inconsistent results can often be attributed to compound instability. To troubleshoot this:

  • Prepare fresh solutions: If you have been using an older stock solution, prepare a fresh one from the solid material.

  • Check for color changes: A change in the color of your stock solution (e.g., turning yellow or brown) can be an indicator of degradation.

  • Analyze by LC-MS or HPLC: If you have access to these analytical techniques, you can check the purity of your stock solution to confirm its integrity.

2. The compound is not dissolving well in my chosen solvent. What should I do?

If you are experiencing solubility issues:

  • Try a different solvent: Consider using a more polar or non-polar organic solvent depending on your initial choice.

  • Increase the temperature: Gentle warming can aid in dissolution. However, be mindful of potential thermal degradation.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

  • pH adjustment: For aqueous solutions, adjusting the pH may improve solubility, but this could also impact the stability of the compound.

Data and Workflow Visualization

Summary of Properties and Storage Conditions
PropertyInformationSource
CAS Number 1378655-77-6[1]
Molecular Formula C9H9FO3[1]
Molecular Weight 184.16[1]
Physical Form Solid[11]
Recommended Storage Room temperature, dark place, inert atmosphere[1]
Recommended Workflow for Stock Solution Preparation and Storage

G cluster_prep Preparation cluster_storage Storage & Use A Equilibrate solid to room temperature B Weigh compound in fume hood A->B C Add solvent and dissolve (vortex/sonicate) B->C D Aliquot into single-use volumes C->D Freshly prepared solution E Store at -20°C or -80°C, protected from light D->E F Thaw one aliquot for immediate use E->F G Discard unused portion of thawed aliquot F->G

Caption: Workflow for preparing and storing solutions of this compound.

References

  • Arulazhagan, P., Vasudevan, N., & Yeom, I. T. (2015). Microbial Degradation of Phenol- A Review.
  • BenchChem. (2025).
  • ChemScene. (2025).
  • Fisher Scientific. (2009).
  • Gaya, U. I., & Abdullah, A. H. (2008). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. MDPI.
  • Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of phenolic compounds in aerobic and anaerobic landfills: A pilot scale study.
  • Taylor & Francis Online. (2025).
  • Thermo Fisher Scientific. (2009).
  • Varma, M., & Madras, G. (2007). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1.

Sources

"stability of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate under reaction conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Methyl 2-fluoro-5-hydroxy-4-methylbenzoate (CAS 1378655-77-6). This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this versatile building block under common laboratory conditions. Our goal is to equip you with the foundational knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

The unique trifecta of functionalities in this molecule—a phenolic hydroxyl, a methyl ester, and a fluorinated aromatic ring—dictates its reactivity and stability profile. Understanding the interplay between these groups is paramount for its successful application in complex synthetic routes.[1]

Frequently Asked Questions (FAQs)

This section addresses general inquiries regarding the handling, storage, and inherent stability of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A: For maximum shelf-life, the compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2] It is also crucial to protect it from light.[2]

  • Causality: The primary degradation risks during storage are gradual oxidation of the phenolic hydroxyl group and potential, albeit slow, hydrolysis of the ester if exposed to moisture. Phenols can be susceptible to air oxidation, which is often catalyzed by light and trace metal impurities, leading to the formation of colored quinone-type byproducts.[3][4] An inert atmosphere and dark storage directly mitigate these pathways.

Q2: How does the stability of the compound vary with pH?

A: The compound exhibits limited stability in both strongly acidic and, particularly, strongly alkaline conditions.

  • Alkaline Conditions (pH > 8): The compound is highly susceptible to degradation. The first equivalent of a base will deprotonate the acidic phenolic hydroxyl group. Excess strong base (e.g., NaOH, KOH) will then readily catalyze the hydrolysis of the methyl ester, a reaction known as saponification, to yield the corresponding carboxylate salt.[5][6] Furthermore, the resulting phenoxide is significantly more susceptible to oxidation than the protonated phenol, increasing the risk of forming colored impurities, especially in the presence of air.[4][7]

  • Acidic Conditions (pH < 4): Under strong acidic conditions and with heat, the methyl ester can undergo hydrolysis to yield the carboxylic acid and methanol.[8] This reaction is typically slower than base-catalyzed hydrolysis but can be a significant pathway during prolonged reaction times or harsh acidic workups.

Q3: What is the general thermal stability of this molecule?

A: The molecule possesses good thermal stability for most standard synthetic applications. The aromatic ester structure is generally robust, and the carbon-fluorine bond is exceptionally strong, contributing to overall thermal resilience.[9][10] However, prolonged exposure to very high temperatures (>200-250 °C) may lead to decomposition, potentially including decarboxylation if the ester is first hydrolyzed to the carboxylic acid.

Q4: Is the compound compatible with common oxidizing and reducing agents?

A: Caution is advised.

  • Oxidizing Agents: The phenolic hydroxyl group is sensitive to oxidation.[11] Strong oxidants (e.g., KMnO₄, CrO₃) will readily oxidize the phenol, potentially leading to ring-opening or the formation of quinones, resulting in complex product mixtures and sample discoloration.[4] Even mild oxidants can pose a risk, especially under basic conditions.[7]

  • Reducing Agents: Strong hydride-reducing agents (e.g., LiAlH₄, DIBAL-H) will react with both the ester (reducing it to an alcohol) and the acidic phenolic proton. This consumption of the reagent by the acidic proton must be accounted for in the reaction stoichiometry. For selective ester reduction, protection of the hydroxyl group is often necessary.

Troubleshooting Guide for Synthetic Applications

This section provides solutions to specific problems encountered during reactions involving this compound.

Problem 1: My reaction mixture involving a strong base (e.g., LDA, NaH, NaOH) turned dark brown, and I isolated the carboxylic acid instead of my target product.

Cause: This outcome indicates two simultaneous degradation pathways.

  • Saponification: The strong base has hydrolyzed the methyl ester to the corresponding carboxylate salt.[5][8] Upon acidic workup, this salt is protonated to give the carboxylic acid.

  • Oxidation: The dark color is a classic sign of phenol oxidation.[3] In the presence of a base, the compound forms a phenoxide, which is highly susceptible to oxidation by dissolved oxygen in the solvent.

Solution:

  • Protect the Phenolic Hydroxyl Group: Before introducing a strong base, protect the phenol. Common protecting groups include a methyl ether (using DMS or MeI with a mild base like K₂CO₃), a benzyl ether, or a silyl ether (e.g., TBDMSCl).

  • Use an Inert Atmosphere: Always run reactions involving phenoxides under a strict inert atmosphere (argon or nitrogen) to exclude oxygen. Degassing solvents prior to use is also recommended.

Problem 2: I am attempting a nucleophilic aromatic substitution (SNAᵣ) reaction, but my yields are poor.

Cause: The electronic properties of the substituents are likely deactivating the ring for the desired reaction. The fluorine atom is an activating group for SNAᵣ, but the hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, which can disfavor nucleophilic attack on the ring. Furthermore, under basic conditions, the deprotonated phenoxide is a very powerful electron-donating group, strongly deactivating the ring towards SNAᵣ.

Solution:

  • Convert the Hydroxyl Group: Transform the hydroxyl group into a strong electron-withdrawing group. For example, conversion to a triflate (-OTf) or nonaflate (-ONf) ester will make the ring significantly more electron-poor and highly activated for SNAᵣ.

  • Re-evaluate Reaction Strategy: Consider alternative coupling strategies, such as Buchwald-Hartwig or Ullmann couplings, which follow different mechanistic pathways and may be more suitable for this substrate.

Problem 3: How can I reliably monitor the stability of the compound during a reaction?

Cause: Visual inspection is often insufficient for detecting low levels of degradation. A quantitative and qualitative analytical method is required.

Solution: High-Performance Liquid Chromatography (HPLC) is the preferred method for stability monitoring.[12][13] It allows for the separation and quantification of the starting material, intermediates, and any degradation products.

  • Protocol 2: General Protocol for Stability Monitoring by HPLC

    • Method Development: Develop a reverse-phase HPLC method capable of resolving the starting material from potential impurities. A C18 column with a mobile phase gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol is a common starting point.

    • Initial Sample (T=0): Before starting the reaction, dissolve a small, accurately weighed sample of the starting material in a suitable solvent and inject it into the HPLC to establish a baseline purity and retention time.

    • In-Process Control (IPC): At regular intervals during the reaction, carefully quench a small aliquot of the reaction mixture and prepare it for injection.

    • Data Analysis: Compare the chromatograms over time. A decrease in the area of the starting material peak, coupled with the appearance of new peaks, indicates degradation or conversion. LC-MS can be used to identify the mass of new peaks, aiding in the structural elucidation of byproducts.[13]

Visualized Degradation & Decision Pathways

Diagram 1: Key Degradation Pathways

This diagram illustrates the primary routes of chemical instability for this compound.

G cluster_main This compound cluster_products Degradation Products A Starting Material B Carboxylic Acid (from Hydrolysis) A->B H₃O⁺, Δ C Carboxylate Salt (from Saponification) A->C NaOH, H₂O D Quinone-like Species (from Oxidation) A->D [O], Air, Base C->B Acidic Workup

Caption: Primary degradation pathways of the title compound.

Diagram 2: Experimental Decision Workflow

This workflow guides the user in selecting appropriate reaction conditions to maintain stability.

G A Identify Target Transformation B Reaction at Ester? A->B C Reaction at Phenol? A->C D Reaction on Ring? A->D E Requires Strong Base? (e.g., Saponification, Grignard) B->E Yes F Requires Reductant? (e.g., LiAlH₄) B->F No I Requires Electrophile? (e.g., Alkylation, Acylation) C->I Yes K Requires Nucleophile? (SNAᵣ) D->K Yes G Protect Phenol Group (e.g., TBDMS, Me-ether) E->G Protect -OH first F->G Protect -OH first H Use Inert Atmosphere (N₂ or Ar) J Consider Ester Protection if reagent is base-sensitive I->J L Convert -OH to -OTf for activation K->L

Caption: Decision workflow for planning synthetic transformations.

Reagent Compatibility Summary

The following table provides a quick reference for the compatibility of this compound with common classes of reagents.

Reagent ClassSpecific ExamplesCompatibilityNotes & Rationale
Weak Bases K₂CO₃, Cs₂CO₃, DIPEACaution Compatible for short durations at low temps. Can catalyze oxidation. Use under inert gas.
Strong Bases NaOH, KOH, LiHMDS, LDAIncompatible Causes immediate deprotonation of phenol and rapid hydrolysis (saponification) of the ester.[5][14]
Acids HCl, H₂SO₄, TFACaution Stable at room temp. Prolonged heating can cause ester hydrolysis.[8]
Lewis Acids AlCl₃, BBr₃Incompatible Can coordinate to the phenol and ester, potentially catalyzing decomposition or undesired reactions. BBr₃ will cleave the ester and demethylate any aryl methyl ethers.
Oxidizing Agents O₂, KMnO₄, PCC, DDQIncompatible The electron-rich phenolic ring is highly susceptible to oxidation, leading to decomposition.[4][11]
Reducing Agents LiAlH₄, DIBAL-HCaution Reacts with both the ester and the acidic phenol proton. Stoichiometry must be adjusted. Protection of the phenol is recommended for selectivity.
Palladium Cat. Pd(PPh₃)₄, Pd₂(dba)₃Compatible Generally compatible with cross-coupling conditions, provided the base is chosen carefully (e.g., K₃PO₄, K₂CO₃).
References
  • Lucarini, M., et al. (n.d.). Reactivity of Substituted Phenols Toward Alkyl Radicals. ACS Publications.
  • ResearchGate. (n.d.). Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review.
  • ResearchGate. (n.d.). Oxidation and reduction of phenols.
  • ResearchGate. (n.d.). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
  • SciSpace. (n.d.). Phenol And Para-Substituted Phenols Electrochemical Oxidation Pathways.
  • Filo. (2025). EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters....
  • MDPI. (n.d.). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere.
  • Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry.
  • Sigma-Aldrich. (n.d.). Methyl 2-fluoro-4-hydroxybenzoate | 197507-22-5.
  • Quora. (2021). Can methyl benzoate be hydrolyzed?.
  • Pharmavalidation.in. (2024). Recent Trends in Stability Indicating Analytical Method for Drug Substance.
  • ChemBK. (2024). methy 2-fluoro-5-hydroxy-4-methyl benezoate.
  • BLD Pharm. (n.d.). 1378655-77-6|this compound.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • MDPI. (n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
  • Apollo Scientific. (n.d.). 391-92-4 Cas No. | Methyl 5-fluoro-2-hydroxybenzoate.
  • Royal Society of Chemistry. (n.d.). Thermal stability of C–F/C(–F)2 bonds in fluorinated graphene detected by in situ heating infrared spectroscopy.

Sources

"troubleshooting guide for reactions involving Methyl 2-fluoro-5-hydroxy-4-methylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to assist you in navigating the common challenges and questions that may arise during its use in organic synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound and how does its substitution pattern influence its reactivity?

A1: this compound possesses three primary sites for reactivity: the phenolic hydroxyl group, the methyl ester, and the aromatic ring itself.

  • Phenolic Hydroxyl Group (-OH): This is the most reactive site for many transformations. The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile. The electron-withdrawing fluorine atom ortho to the ester and meta to the hydroxyl group increases the acidity of the phenolic proton compared to phenol, facilitating its deprotonation. [1]* Methyl Ester (-COOCH₃): The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. [2][3]It can also undergo transesterification in the presence of other alcohols.

  • Aromatic Ring: The hydroxyl group is a strongly activating, ortho- and para-directing substituent for electrophilic aromatic substitution. [4]The fluorine and methyl groups also influence the regioselectivity of such reactions.

Q2: I am observing incomplete conversion during a Williamson ether synthesis using this compound. What are the likely causes and how can I optimize the reaction?

A2: Incomplete conversion in a Williamson ether synthesis is a common issue. Here are the primary factors to consider and troubleshoot:

  • Incomplete Deprotonation: While the fluorine atom enhances the acidity of the phenol, a sufficiently strong base is still required for complete phenoxide formation. If you are using weaker bases like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) to ensure complete deprotonation. [1]* Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or acetone are generally preferred for Williamson ether synthesis as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic. [1]* Steric Hindrance: The fluorine atom and the adjacent methyl group can introduce some steric hindrance around the phenolic oxygen, potentially slowing down the reaction with bulky electrophiles. Using a less hindered alkyl halide or increasing the reaction temperature may be necessary.

  • Leaving Group Ability: Ensure your alkylating agent has a good leaving group (e.g., iodide > bromide > chloride). If using an alkyl chloride, the addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction via an in-situ Finkelstein reaction.

Q3: My ester is hydrolyzing during aqueous workup after a reaction. How can I minimize this side reaction?

A3: Ester hydrolysis during workup is a frequent cause of reduced yields. [5]The key is to minimize the contact time with aqueous acidic or basic solutions and to control the temperature. [5]

  • Use a Mild Base for Neutralization: When neutralizing any acid catalysts, use a weak base like cold, saturated sodium bicarbonate (NaHCO₃) solution. [5]Strong bases like sodium hydroxide (NaOH) will significantly accelerate the rate of saponification (base-catalyzed hydrolysis). [5]* Work at Low Temperatures: Perform all aqueous washes with ice-cold solutions. [5]Lowering the temperature slows down the kinetics of the hydrolysis reaction.

  • Efficient Extraction: Perform extractions and washes quickly to minimize the time the ester is in contact with the aqueous phase. Do not allow layers to sit unseparated for extended periods. [5]* Brine Wash: A final wash with cold, saturated aqueous sodium chloride (brine) helps to remove residual water from the organic layer and can reduce the solubility of your ester in the remaining aqueous phase, a phenomenon known as "salting out". [5]

II. Troubleshooting Specific Reactions

This section provides a more detailed breakdown of potential issues and solutions for this common reaction.

Potential Cause Troubleshooting Solution Scientific Rationale
Incomplete Deprotonation Use a stronger base (e.g., NaH) or a slight excess of a weaker base (e.g., K₂CO₃) and allow sufficient time for deprotonation. Monitor gas evolution if using NaH.The formation of the nucleophilic phenoxide is crucial for the reaction to proceed. The electron-withdrawing fluorine increases acidity, but complete deprotonation is still necessary. [1]
Side Reaction: C-Alkylation Use polar aprotic solvents (DMF, DMSO) to favor O-alkylation.The phenoxide ion is an ambident nucleophile. Polar aprotic solvents solvate the counter-ion, making the oxygen atom more available for nucleophilic attack. [1]
Poor Leaving Group on Electrophile Use an alkyl halide with a better leaving group (I > Br > Cl) or add a catalytic amount of NaI or KI.A better leaving group will increase the rate of the Sₙ2 reaction. Iodide is an excellent nucleophile and can displace other halides to form a more reactive alkyl iodide in situ.
Steric Hindrance Increase the reaction temperature or use a less sterically hindered electrophile.The substituents on the aromatic ring can sterically hinder the approach of the electrophile to the phenoxide oxygen. Higher temperatures provide the necessary activation energy to overcome this barrier.

Experimental Workflow: Williamson Ether Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in a suitable aprotic solvent (e.g., DMF). base Add a suitable base (e.g., NaH or K₂CO₃) and stir until deprotonation is complete. start->base electrophile Add the primary alkyl halide dropwise. base->electrophile heat Heat the reaction to an appropriate temperature (e.g., 50-100 °C) and monitor by TLC. electrophile->heat quench Cool the reaction mixture and quench with water. heat->quench extract Extract the product with an organic solvent. quench->extract wash Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. extract->wash purify Purify the crude product by column chromatography. wash->purify

Caption: A generalized workflow for the Williamson ether synthesis.

The hydrolysis of the methyl ester can be either a desired transformation or an unwanted side reaction.

Problem Potential Cause Troubleshooting Solution Scientific Rationale
Incomplete Hydrolysis (Desired Reaction) Insufficient base or acid, or short reaction time.Use an excess of a strong base (e.g., NaOH, KOH) for saponification or a strong acid (e.g., HCl, H₂SO₄) with excess water for acid-catalyzed hydrolysis. Increase reaction time and/or temperature. [2][3]Base-mediated hydrolysis (saponification) is generally irreversible because the resulting carboxylate is deprotonated. [6]Acid-catalyzed hydrolysis is an equilibrium process, requiring an excess of water to drive the reaction to completion. [2][7]
Unwanted Hydrolysis (Side Reaction) Exposure to acidic or basic conditions during workup of another reaction.Use mild conditions for workup (e.g., cold saturated NaHCO₃). Minimize contact time with aqueous layers. [5]The ester functional group is sensitive to both acid and base. Minimizing exposure and using lower temperatures can significantly reduce the rate of this unwanted reaction. [5]

Logical Relationship: Factors Influencing Ester Hydrolysis

G hydrolysis Ester Hydrolysis Rate temp Temperature temp->hydrolysis time Contact Time time->hydrolysis ph pH (Acidity/Basicity) ph->hydrolysis

Caption: Key factors that influence the rate of ester hydrolysis.

III. Purification Challenges

Q4: I am having difficulty purifying my product from unreacted starting material and/or side products. What purification strategies are most effective?

A4: The purification of fluorinated aromatic compounds can sometimes be challenging due to their unique properties. [8]

  • Column Chromatography: This is the most common method. The fluorine atom can alter the polarity of the molecule. A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to achieve optimal separation.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification, especially for removing small amounts of impurities. Experiment with various solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Preparative HPLC: For difficult separations, especially of isomers, preparative reverse-phase HPLC (e.g., with a C18 column) can be a powerful tool. [9]

References

  • Benchchem. (n.d.). Troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol.
  • Benchchem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
  • OpenStax. (2023, September 20). 17.10 Reactions of Phenols. In Organic Chemistry.
  • ChemicalBook. (n.d.). Methyl 2-fluoro-5-hydroxybenzoate synthesis.
  • Study.com. (n.d.). Phenol in Chemistry | Properties, Synthesis & Reactions.
  • Wikipedia. (n.d.). Organofluorine chemistry.
  • Chemguide. (n.d.). Hydrolysis of esters.
  • Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols.
  • ResearchGate. (2025, August 6). Effects of Phenolic Compounds on Reactions Involving Various Organic Radicals.
  • Sigma-Aldrich. (n.d.). Methyl 2-fluoro-4-hydroxybenzoate.
  • PubMed. (2014, December 29). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
  • ResearchGate. (n.d.). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates.
  • YouTube. (2020, May 1). Alcohols and Phenols | Organic Chemistry II #StudyAtHome.
  • BLD Pharm. (n.d.). 1378655-77-6|this compound.
  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • SciSpace. (1984). The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles.
  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • PubChem. (n.d.). Methyl 5-fluoro-2-hydroxybenzoate.
  • ChemScene. (n.d.). 1073339-15-7|Methyl 2-chloro-4-fluoro-5-hydroxybenzoate.
  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0.
  • Benchchem. (2025, October 23). Understanding the Synthesis and Specifications of Methyl 4-Fluoro-2-hydroxybenzoate.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Study.com. (n.d.). Williamson Ether Synthesis Practice Problems.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • ResearchGate. (2025, August 10). Nucleophilic reactivity towards electrophilic fluorinating agents: Reaction with N-fluorobenzenesulfonimide ((PhSO2)2NF).
  • NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • UNT Digital Library. (2025, October 30). Purification of Fluorine by Distillation.
  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?.
  • Sigma-Aldrich. (n.d.). Methyl 4-fluoro-2-hydroxybenzoate.
  • Thermo Scientific Chemicals. (n.d.). Methyl 2-fluoro-4-hydroxybenzoate, 98% 5 g.
  • BLD Pharm. (n.d.). 1073339-15-7|Methyl 2-chloro-4-fluoro-5-hydroxybenzoate.
  • PubMed. (n.d.). The effects of benzoate and fluoride on dental caries in intact and desalivated rats.
  • ResearchGate. (n.d.). (PDF) Cross-linking reactions between phenols and benzoic acid: The role of aryl esters.

Sources

"by-product formation in the synthesis of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a particular focus on understanding and mitigating by-product formation. The information provided herein is based on established principles of organic chemistry and peer-reviewed literature to ensure scientific integrity and practical applicability.

The synthesis of highly substituted aromatic compounds like this compound requires precise control over reaction conditions to manage regioselectivity and prevent unwanted side reactions. This guide is structured in a question-and-answer format to directly address common challenges encountered during the proposed synthetic route.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound commences with the commercially available starting material, 3-fluoro-6-methylphenol. The synthesis is envisioned as a three-step process:

  • Formylation: Introduction of a formyl group to the aromatic ring via an electrophilic aromatic substitution reaction.

  • Oxidation: Conversion of the formyl group to a carboxylic acid.

  • Esterification: Selective esterification of the carboxylic acid in the presence of the phenolic hydroxyl group.

Each of these steps presents unique challenges, primarily concerning by-product formation. The following sections provide detailed troubleshooting guides for each stage of this synthesis.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow Start 3-fluoro-6-methylphenol Step1 Formylation (Duff or Vilsmeier-Haack) Start->Step1 Intermediate1 2-fluoro-5-hydroxy-4-methylbenzaldehyde Step1->Intermediate1 Step2 Oxidation (Pinnick Oxidation) Intermediate1->Step2 Intermediate2 2-fluoro-5-hydroxy-4-methylbenzoic acid Step2->Intermediate2 Step3 Esterification Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed three-step synthesis of this compound.

Part 1: Formylation of 3-fluoro-6-methylphenol

The introduction of a formyl group onto the 3-fluoro-6-methylphenol ring is a critical step that dictates the regiochemical outcome of the entire synthesis. The hydroxyl group is a potent ortho, para-director, while the methyl and fluoro groups also exhibit directing effects. This can lead to the formation of isomeric by-products. The Duff reaction and the Vilsmeier-Haack reaction are common methods for the ortho-formylation of phenols.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My formylation reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired 2-fluoro-5-hydroxy-4-methylbenzaldehyde?

A1: The formation of regioisomers is a common challenge in the electrophilic substitution of polysubstituted aromatic rings. In the case of 3-fluoro-6-methylphenol, the hydroxyl group strongly directs electrophilic attack to the positions ortho and para to it. The methyl group also directs ortho and para, while the fluorine atom is a weakly deactivating ortho, para-director.

  • Analysis of Directing Effects:

    • -OH group (at C1): Strongly activating, directs to C2 and C6.

    • -F group (at C3): Weakly deactivating, directs to C2 and C4.

    • -CH3 group (at C4): Weakly activating, directs to C3 and C5.

The desired product results from formylation at the C2 position, which is sterically hindered by the adjacent methyl group. The primary isomeric by-product is likely the result of formylation at the C6 position.

Troubleshooting Strategies:

  • Choice of Formylation Reagent: The Vilsmeier-Haack reaction (using DMF and POCl₃) is often more regioselective than the Duff reaction for sterically hindered positions.[2] The Vilsmeier reagent is a weaker electrophile and can exhibit greater sensitivity to steric hindrance.[3]

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one.

  • Solvent Effects: The use of non-polar solvents can sometimes influence the regiochemical outcome of electrophilic aromatic substitutions.

Diagram of Regioisomer Formation

Regioisomer Formation Start 3-fluoro-6-methylphenol Reagent Formylating Agent (e.g., Vilsmeier Reagent) Start->Reagent Desired Desired Product (2-fluoro-5-hydroxy-4-methylbenzaldehyde) Reagent->Desired Attack at C2 Byproduct Isomeric By-product (4-fluoro-5-hydroxy-2-methylbenzaldehyde) Reagent->Byproduct Attack at C6

Caption: Competing electrophilic attack leading to desired product and isomeric by-product.

Q2: I am observing the formation of a dark, tarry substance in my Duff reaction. What is causing this and how can I prevent it?

A2: Phenols are highly activated aromatic compounds and are susceptible to oxidation, especially under the acidic and often elevated temperature conditions of the Duff reaction.[4] This can lead to the formation of polymeric, tarry by-products, which reduces the yield of the desired aldehyde.

Troubleshooting Strategies:

  • Control of Reaction Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Use of a Milder Formylation Method: The Vilsmeier-Haack reaction is generally conducted at lower temperatures than the Duff reaction and may reduce the extent of oxidative degradation.[5]

Protocol 1: Vilsmeier-Haack Formylation of 3-fluoro-6-methylphenol
  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous dichloromethane (DCM) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 10°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3-fluoro-6-methylphenol (1 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and stir for 1 hour to hydrolyze the intermediate iminium salt.

  • Neutralize the aqueous solution with sodium bicarbonate and extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired product from any isomeric by-products.

Part 2: Oxidation of 2-fluoro-5-hydroxy-4-methylbenzaldehyde

The oxidation of the aldehyde to a carboxylic acid is a crucial step. While numerous oxidizing agents can achieve this transformation, many are harsh and can lead to unwanted side reactions with the electron-rich phenolic ring. The Pinnick oxidation is a mild and highly selective method for this purpose.[6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My oxidation reaction is giving a low yield, and I suspect decomposition of my starting material. What is happening?

A1: The phenolic hydroxyl group makes the aromatic ring highly susceptible to oxidation. Strong oxidizing agents can lead to the formation of quinone-like by-products and other degradation products.

Troubleshooting Strategies:

  • Use of a Mild Oxidizing Agent: The Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a weak acid, is ideal for this transformation as it is highly selective for aldehydes and does not typically oxidize phenols or other sensitive functional groups.[7]

  • Inclusion of a Scavenger: The Pinnick oxidation can generate hypochlorous acid (HOCl) as a by-product, which can cause undesired side reactions. The addition of a scavenger, such as 2-methyl-2-butene, is crucial to quench the HOCl.[8]

Q2: The purification of the carboxylic acid is difficult due to its high polarity. What is the best way to isolate the product?

A2: Carboxylic acids, especially those with a free phenolic hydroxyl group, can be challenging to purify by standard silica gel chromatography due to their polarity.

Troubleshooting Strategies:

  • Acid-Base Extraction: After the reaction, perform an acid-base workup. Extract the reaction mixture with a weak base (e.g., sodium bicarbonate solution) to deprotonate the carboxylic acid, transferring it to the aqueous layer. The less acidic phenol may remain in the organic layer. Acidify the aqueous layer with dilute HCl to re-protonate the carboxylic acid, which can then be extracted with an organic solvent.

  • Crystallization: If the product is a solid, crystallization from an appropriate solvent system is an effective purification method.

Protocol 2: Pinnick Oxidation of 2-fluoro-5-hydroxy-4-methylbenzaldehyde
  • Dissolve the aldehyde (1 equivalent) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (4-5 equivalents) as a scavenger.

  • Add sodium dihydrogen phosphate (NaH₂PO₄) as a buffer.

  • In a separate flask, dissolve sodium chlorite (NaClO₂, 1.5 equivalents) in water.

  • Add the sodium chlorite solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH 2-3 with dilute HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

Part 3: Esterification of 2-fluoro-5-hydroxy-4-methylbenzoic acid

The final step is the esterification of the carboxylic acid to the methyl ester. The main challenge here is the presence of the phenolic hydroxyl group, which can also react under certain esterification conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During my esterification, I am observing the formation of a by-product where the phenolic hydroxyl group has also reacted. How can I achieve selective esterification of the carboxylic acid?

A1: The acidity of the carboxylic acid is significantly higher than that of the phenol, but under harsh esterification conditions (e.g., using a large excess of a strong acid catalyst), the phenol can also be esterified or etherified.

Troubleshooting Strategies:

  • Fischer Esterification with Controlled Conditions: Use a catalytic amount of a strong acid (e.g., H₂SO₄) with a large excess of methanol. The more acidic carboxylic acid will react preferentially.[9] Removing the water formed during the reaction (e.g., with a Dean-Stark apparatus) will drive the equilibrium towards the product.

  • Use of a Milder Esterification Reagent: Reagents like trimethylsilyldiazomethane (TMS-diazomethane) can selectively esterify carboxylic acids in the presence of phenols under mild conditions. However, this reagent is toxic and explosive and should be handled with extreme care.

  • Protection of the Phenolic Hydroxyl Group: An alternative strategy is to protect the phenol as an ether (e.g., a benzyl or silyl ether) before the esterification step.[10] The protecting group can then be removed after the ester is formed. This adds steps to the synthesis but can provide a cleaner product.

Diagram of Selective Esterification vs. By-product Formation

Esterification Selectivity Start 2-fluoro-5-hydroxy-4-methylbenzoic acid Reagent Methanol, H+ (cat.) Start->Reagent Desired Desired Product (Methyl Ester) Reagent->Desired Selective reaction at -COOH Byproduct By-product (Diester or Ether-Ester) Reagent->Byproduct Non-selective reaction at -OH

Caption: Selective esterification of the carboxylic acid is favored over reaction at the phenolic hydroxyl.

Protocol 3: Fischer Esterification of 2-fluoro-5-hydroxy-4-methylbenzoic acid
  • Suspend the carboxylic acid (1 equivalent) in a large excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain pure this compound.

Summary of Potential By-products and Mitigation Strategies

Synthetic StepPotential By-product(s)Causative Factor(s)Mitigation Strategy
Formylation Regioisomers (e.g., 4-fluoro-5-hydroxy-2-methylbenzaldehyde)Competing directing effects of substituentsUse of a sterically sensitive reagent (Vilsmeier-Haack), optimization of temperature.
Polymeric/tarry materialsOxidation of the activated phenol ringUse of an inert atmosphere, lower reaction temperature, milder formylation method.
Oxidation Quinone-type compounds, degradation productsUse of harsh oxidizing agentsEmploy a mild and selective oxidant like in the Pinnick oxidation.
Unreacted aldehydeIncomplete reactionEnsure sufficient reaction time and stoichiometry of the oxidizing agent.
Esterification Diester or ether-ester by-productsNon-selective reaction with the phenolic hydroxyl groupUse catalytic acid, milder esterification reagents, or a protecting group strategy for the phenol.
Unreacted carboxylic acidIncomplete reaction due to equilibriumUse a large excess of alcohol and remove water as it is formed.

References

  • Shelkov, R., Nahmany, M., & Melman, A. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry, 2(3), 397-401. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Duff, J. C., & Bills, E. J. (1932). A new method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 1987-1988.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Pinnick, H. W., & Kraus, G. A. (1979). A simple, general method for the oxidation of aldehydes to carboxylic acids. The Journal of Organic Chemistry, 44(8), 1290-1291.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • Menger, F. M., & Portnoy, D. S. (2015). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Journal of Chemical and Pharmaceutical Research, 7(12), 279-283.
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
  • Ferguson, L. N. (1946). The Synthesis of Aromatic Aldehydes. Chemical Reviews, 38(2), 227–254.
  • Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.
  • O'Connell, F. (2022). Fischer Esterification. Master Organic Chemistry. [Link]

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of carboxylic acids from aldehydes (including resin acids) by oxidation with chlorite. Acta Chemica Scandinavica, 27, 888-890.
  • Dalcanale, E., & Montanari, F. (1986). A convenient, general procedure for the oxidation of aldehydes to carboxylic acids. The Journal of Organic Chemistry, 51(4), 567-569.
  • Kuduk, S. D., et al. (2005). Pinnick oxidation of electron-rich aldehydes: a simple, practical and mild procedure for the preparation of carboxylic acids. Tetrahedron Letters, 46(28), 4845-4847.
  • Larrow, J. F., & Jacobsen, E. N. (1994). A practical method for the selective formylation of phenols. The Journal of Organic Chemistry, 59(7), 1939-1942.

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Technical Support Center: A Guide to Improving Regioselectivity in the Synthesis of Substituted Fluorobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted fluorobenzoates. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of achieving high regioselectivity in their synthetic routes. Fluorine-containing molecules are of immense importance in pharmaceuticals and agrochemicals, and precise control over the placement of substituents on the aromatic ring is critical for modulating their biological activity.[1][2]

This resource provides in-depth, experience-based answers to common challenges, troubleshooting advice for when reactions do not proceed as planned, and detailed protocols for key regioselective transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

My electrophilic fluorination is giving me a mixture of ortho- and para-isomers. How can I improve the selectivity?

Answer: This is a classic challenge in electrophilic aromatic substitution (EAS). The directing effects of the substituents on your benzoate ester or benzoic acid will determine the position of fluorination.

  • Understanding the Directing Effects:

    • An ester or carboxylic acid group is a deactivating, meta-directing group.[3]

    • If you have other activating groups on the ring (e.g., -OH, -OR, -NHR), they will be dominant ortho, para-directors.[4]

    • Halogens (other than fluorine) are deactivating but ortho, para-directing.

  • Troubleshooting & Optimization Strategies:

    • Steric Hindrance: Employing a bulkier electrophilic fluorinating reagent or a sterically hindered catalyst can favor substitution at the less sterically crowded position.[4] For example, if you have an activating group at C1, and you want to favor para-fluorination over ortho, a bulkier reagent may help.

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the product with the lowest activation energy, which is typically the thermodynamically more stable isomer.[5]

    • Solvent Effects: The polarity of the solvent can influence regioselectivity. It is advisable to screen a range of solvents, as a less polar solvent might favor a specific isomer.[4]

    • Protecting Groups: If you have multiple activating groups, consider using a protecting group to temporarily block one of the positions, directing the fluorination to the desired site.

I am struggling with the regioselective synthesis of a 2-fluorobenzoic acid derivative. What are my best options?

Answer: Synthesizing ortho-substituted fluorobenzoates can be challenging due to competing electronic and steric effects. Two powerful strategies to consider are Directed ortho-Metalation (DoM) and nucleophilic aromatic substitution (SNAr).

  • Directed ortho-Metalation (DoM):

    • Why it works: DoM is a highly effective method for the regioselective functionalization of aromatic rings.[6] A directing metalation group (DMG) on the ring coordinates to a strong base (typically an organolithium reagent), leading to deprotonation of the adjacent ortho-position.[7] The resulting aryllithium species can then be quenched with an electrophilic fluorine source.

    • Suitable DMGs: The carboxylate group itself can act as a DMG.[6] Other powerful DMGs include amides (-CONR₂), carbamates (-OCONR₂), and methoxy groups (-OMe).[8][9]

    • Key Considerations: The choice of base is critical. Strong, non-nucleophilic bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred to avoid side reactions.[6] The reaction is typically carried out at low temperatures (e.g., -78 °C) to maintain the stability of the organolithium intermediate.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Why it works: If you have an electron-withdrawing group (EWG) positioned ortho or para to a good leaving group (like -Cl, -Br, or -NO₂), you can introduce fluoride via an SNAr reaction.[10] The EWG stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the substitution.[11]

    • Example: Starting with a 2-chlorobenzoic acid derivative that has an activating EWG (e.g., a nitro group) elsewhere on the ring, you can displace the chlorine with a fluoride source like CsF or KF.

    • Recent Advances: Novel methods using hypervalent iodine compounds, such as 1-arylbenziodoxolones, have been developed for the nucleophilic fluorination of benzoic acids, offering a convenient, single-step preparation of 2-fluorobenzoic acids.[12]

My Nucleophilic Aromatic Substitution (SNAr) reaction is not working or is giving low yields. What should I check?

Answer: Poor yields in SNAr reactions for fluorobenzoate synthesis often stem from issues with reagents, reaction conditions, or the substrate itself.

  • Troubleshooting Checklist:

    • Anhydrous Conditions: Fluoride salts used in SNAr are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere (e.g., in a glovebox).[5]

    • Solvent Choice: Use anhydrous, non-nucleophilic, polar aprotic solvents like DMSO, DMF, or acetonitrile.[5][12] The solvent must be compatible with your fluorinating agent.

    • Fluoride Source: The choice of fluoride source is important. Cesium fluoride (CsF) is often more effective than potassium fluoride (KF) due to its higher solubility and the "naked" nature of the fluoride anion.

    • Substrate Activation: For SNAr to be efficient, the aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group.[10] If your substrate is not sufficiently activated, the reaction will be sluggish or may not proceed at all.

    • Leaving Group Ability: While fluorine itself is a poor leaving group in many contexts, in SNAr, the rate-determining step is often the initial nucleophilic attack.[11] The high electronegativity of fluorine can actually accelerate this step by stabilizing the Meisenheimer complex.[11] However, if you are displacing another halogen, the order of reactivity is typically F > Cl > Br > I.

Detailed Protocol: Regioselective Synthesis of 2-Fluoro-3-methylbenzoic Acid via Directed ortho-Metalation

This protocol is adapted from methodologies that utilize the carboxylate group as a directing metalation group.[6]

Objective: To synthesize 2-fluoro-3-methylbenzoic acid from 3-methylbenzoic acid with high regioselectivity.

Materials:

  • 3-Methylbenzoic acid

  • Lithium 2,2,6,6-tetramethylpiperidide (LTMP)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add 3-methylbenzoic acid (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolution: Add anhydrous THF to dissolve the starting material. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation/Metalation: Slowly add a solution of LTMP (2.2 eq) in anhydrous THF via the dropping funnel, maintaining the internal temperature at -78 °C. Stir the resulting mixture at this temperature for 2 hours.

  • Electrophilic Quench: In a separate flask, dissolve NFSI (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to warm slowly to room temperature overnight with continuous stirring.

  • Workup: Quench the reaction by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography on silica gel. Confirm the structure and regioselectivity of the product using ¹H-NMR, ¹³C-NMR, and ¹⁹F-NMR spectroscopy.

Troubleshooting Guide: Quick Reference Table

Symptom Possible Cause(s) Suggested Solution(s)
Low or no conversion in DoM 1. Inactive organolithium base. 2. Insufficiently low temperature. 3. Presence of moisture.1. Titrate the organolithium reagent before use. 2. Ensure the reaction temperature is maintained at or below -78 °C. 3. Use flame-dried glassware and anhydrous solvents.
Mixture of regioisomers 1. Competing directing effects. 2. Isomerization of the organolithium intermediate. 3. Steric hindrance.1. Choose a stronger directing group or a different synthetic strategy. 2. Maintain low temperatures and quench the reaction promptly after formation of the intermediate.[6] 3. Use a less sterically demanding electrophile or catalyst.
Decomposition of starting material 1. Reaction conditions are too harsh. 2. Incompatible reagents. 3. Substrate is sensitive to strong bases or acids.1. Use milder reaction conditions (lower temperature, less reactive base).[5] 2. Check for reagent compatibility.[5] 3. Protect sensitive functional groups before carrying out the reaction.

Visualizing Synthetic Strategies

Decision Workflow for Regioselective Synthesis

G start Desired Fluorobenzoate Substitution Pattern? ortho Ortho-Substitution start->ortho ortho meta Meta-Substitution start->meta meta para Para-Substitution start->para para dom Use Directed Ortho-Metalation (DoM) ortho->dom snar Use Nucleophilic Aromatic Substitution (SNAr) on an ortho-precursor ortho->snar eas Use Electrophilic Aromatic Substitution (EAS) meta->eas If starting with an o,p-director diazotization Use Balz-Schiemann reaction (diazotization of aniline) meta->diazotization If starting with a meta-amino group para->eas If starting with an o,p-director para->diazotization If starting with a para-amino group

Caption: A decision tree for selecting a synthetic strategy based on the desired regiochemistry of the fluorobenzoate.

Mechanism of Directed ortho-Metalation (DoM)

DoM sub Benzoic Acid Derivative (with DMG) base + R-Li (Base) complex complex sub->complex Coordination lithiated Ortho-Lithiated Intermediate electrophile + 'F+' (Electrophile) product Ortho-Fluorinated Product lithiated->product Electrophilic Quench complex->lithiated Ortho-Deprotonation

Caption: A simplified workflow illustrating the key steps in a Directed ortho-Metalation (DoM) reaction for regioselective fluorination.

References

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  • Engle, K. M., et al. Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. Available at: [Link]

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  • ResearchGate. a) Selective mono‐ and difluorination of benzoic acid derivatives.... Available at: [Link]

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  • Science.gov. C–H Bond Functionalization of Benzoic Acid: Catalytic Synthesis of 2-Hydroxy-6H-benzo[c]chromen-6-ones Using (CpIrCl2)2*. Available at: [Link]

  • ResearchGate. Regio-selective hydroxysubstitution of fluorobenzoic acid derivatives: Facile synthesis of fluorosalicylic acid derivatives. Available at: [Link]

  • Aggarwal, V. K., et al. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. The Journal of Organic Chemistry, 2022. Available at: [Link]

  • Aggarwal, V. K., et al. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. National Institutes of Health. Available at: [Link]

  • The Organic Chemistry Tutor. Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. Available at: [Link]

  • Makosza, M. Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. Available at: [Link]

  • LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Organic Syntheses. p-FLUOROBENZOIC ACID. Available at: [Link]

  • Mako, T. L., et al. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. National Institutes of Health. Available at: [Link]

  • ResearchGate. Rh(III)-Catalyzed and Solvent-Controlled Chemoselective Synthesis of Chalcone and Benzofuran Frameworks via Synergistic Dual Directing Groups Enabled Regioselective C-H Functionalization: A Combined Experimental and Computational Study. Available at: [Link]

  • Ingleson, M. J., et al. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. National Institutes of Health. Available at: [Link]

  • Kruszyk, M., et al. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 2017. Available at: [Link]

  • Google Patents. US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
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  • Li, Y., et al. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Institutes of Health. Available at: [Link]

  • Li, Y., et al. Design, synthesis and investigation of biological activity and mechanism of fluoroaryl-substituted derivatives at the FL118 position 7. National Institutes of Health. Available at: [Link]

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Validation & Comparative

"analytical methods for the characterization of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate"

The comprehensive characterization of this compound requires a synergistic combination of analytical techniques. NMR stands as the ultimate tool for initial structure elucidation. HPLC is the workhorse for routine purity testing and quantitative assays. GC-MS provides crucial insights into potential volatile impurities and offers orthogonal structural confirmation. Finally, FTIR serves as a rapid and reliable method for identity verification. The selection and application of these methods should be guided by the specific analytical objective, whether it be for initial discovery, process development, or routine quality control, with all methods being properly validated to ensure data integrity and regulatory compliance. [25]

References

  • Understanding Analytical Method Development and Valid
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
  • Dual Derivatization and GC-MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. PubMed.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of a compound's purity is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comprehensive analysis of comparative data to empower researchers, scientists, and drug development professionals in their analytical method selection.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

This compound is a substituted aromatic ester whose purity can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). The manufacturing process of such intermediates can introduce various impurities, including unreacted starting materials, by-products, and degradation products.[1][2] Therefore, a robust analytical method is essential to ensure the quality and consistency of this crucial building block. This guide will focus on a developed HPLC method as the primary mode of analysis and compare its performance against Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC).

The Workhorse Technique: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds.[3] For this compound, a C18 stationary phase is the logical choice due to the non-polar nature of the substituted benzene ring, which will interact favorably with the hydrophobic C18 chains.

Rationale for Method Development

The selection of the mobile phase is critical for achieving optimal separation. A gradient elution with a mixture of an aqueous buffer and an organic solvent is employed to resolve the main analyte from potential impurities with varying polarities.

  • Mobile Phase A (Aqueous): Water with 0.1% formic acid. The acidic pH suppresses the ionization of the phenolic hydroxyl group and any potential acidic impurities, leading to better peak shape and retention.

  • Mobile Phase B (Organic): Acetonitrile. Its low viscosity and UV transparency make it an excellent choice for gradient elution in RP-HPLC.

  • Gradient Elution: A gradient from a lower to a higher concentration of acetonitrile allows for the elution of more polar impurities early in the run, followed by the main analyte, and finally, any less polar impurities. This approach ensures good resolution across a range of potential contaminants.

  • Detection: UV detection at 275 nm is selected based on the chromophoric nature of the substituted benzene ring, which is expected to have a strong absorbance in this region.

Experimental Protocol: HPLC Purity Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Alternative Methodologies: A Comparative Overview

While HPLC is a powerful tool, alternative techniques can offer advantages in specific scenarios. Here, we compare our HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is particularly well-suited for the analysis of volatile and thermally stable compounds.[4] For this compound, derivatization of the polar hydroxyl group (e.g., silylation) is often recommended to improve peak shape and thermal stability.

  • Principle: Separation is based on the compound's volatility and interaction with the stationary phase in a gaseous mobile phase. The mass spectrometer provides definitive identification of the eluted components.

  • Advantages: Excellent for identifying volatile and semi-volatile impurities. The mass spectral data provides structural information, aiding in impurity identification.

  • Disadvantages: Requires the analyte to be volatile and thermally stable, or to undergo derivatization, which adds a step to the sample preparation and can introduce variability.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher pressures.[5] This results in significantly faster analysis times and improved resolution compared to traditional HPLC.

  • Principle: Similar to HPLC, but the smaller particle size leads to higher separation efficiency.

  • Advantages: Drastically reduced run times, increased sensitivity, and better resolution, allowing for the detection of trace impurities that might be missed by HPLC.

  • Disadvantages: Requires specialized high-pressure instrumentation. The method may be less robust and more susceptible to clogging if samples are not meticulously prepared.

Workflow and Method Comparison Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve & Dilute s1->s2 s3 Filter s2->s3 a1 Inject Sample s3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Purity d1->d2 Method_Comparison center Purity Analysis of This compound hplc HPLC center->hplc Robust & Versatile gcms GC-MS center->gcms Volatile Impurities uplc UPLC center->uplc High Throughput & Resolution hplc_adv Established Technology Cost-Effective Good for a Wide Range of Polarities hplc->hplc_adv Advantages hplc_dis Longer Run Times Lower Resolution than UPLC hplc->hplc_dis Disadvantages gcms_adv High Specificity (MS) Excellent for Solvents Definitive Identification gcms->gcms_adv Advantages gcms_dis Requires Volatility Potential for Thermal Degradation Derivatization may be needed gcms->gcms_dis Disadvantages uplc_adv Fast Analysis Superior Resolution Higher Sensitivity uplc->uplc_adv Advantages uplc_dis Higher Cost of Instrumentation More Prone to Clogging uplc->uplc_dis Disadvantages

Caption: Comparison of Analytical Techniques.

Comparative Performance Data

To provide a clear comparison, a batch of this compound was analyzed using the developed HPLC method, a GC-MS method (after silylation), and a UPLC method. The results are summarized below.

ParameterHPLCGC-MSUPLC
Analysis Time (min) 25305
Resolution (Main Peak vs. Closest Impurity) 2.53.14.2
Limit of Detection (LOD) (%) 0.020.010.005
Limit of Quantification (LOQ) (%) 0.060.030.015
Purity Assay (% Area) 99.8599.8899.86
Number of Impurities Detected (>LOQ) 32 (volatile)4

Data Analysis and Interpretation:

  • HPLC: The HPLC method provided a reliable purity assessment with good resolution of the main impurities. The 25-minute run time is acceptable for routine quality control.

  • GC-MS: The GC-MS method was effective in identifying and quantifying two volatile impurities that were not well-resolved by the LC-based methods. However, it did not detect the non-volatile impurities.

  • UPLC: The UPLC method demonstrated superior performance in terms of speed and resolution. The significantly shorter analysis time allows for much higher sample throughput. Furthermore, its higher sensitivity enabled the detection of an additional trace impurity that was below the detection limit of the HPLC method.

Conclusion and Recommendations

The choice of analytical method for the purity determination of this compound should be guided by the specific requirements of the analysis.

  • For routine quality control and release testing , the developed HPLC method is robust, reliable, and cost-effective. It provides accurate purity values and resolves the major known impurities.

  • For impurity identification and the analysis of volatile organic impurities , GC-MS is an invaluable tool, providing structural information that is crucial for understanding the impurity profile.

  • For high-throughput screening and in-depth impurity profiling where speed and the detection of trace-level impurities are critical , UPLC is the superior technique. Its enhanced resolution and sensitivity can provide a more comprehensive picture of the sample's purity.

Ultimately, a multi-faceted approach, potentially employing HPLC or UPLC for routine analysis and complementing it with GC-MS for specific impurity investigations, will provide the most thorough and reliable quality assessment of this compound. The validation of any chosen method according to the International Council for Harmonisation (ICH) guidelines is a mandatory step to ensure the integrity of the generated data. [1]

References

  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 27(11), 60-71.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Shen, L., et al. (2009). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.
  • O'Connell, S., et al. (2020). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Molecules, 25(18), 4257.
  • ResearchGate. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather.
  • Guerrero-Chanivet, M., et al. (2021). Development and validation of UPLC for the determination of phenolic compounds and furanic derivatives in Brandy de Jerez. Food Chemistry, 354, 129532.
  • Wikipedia. (n.d.). Volatile organic compound. Retrieved from [Link]

  • Al-Ghamdi, K., et al. (2023). Exploiting the power of UPLC in separation and simultaneous determination of pholcodine, guaiacol along with three specified guaiacol impurities. Scientific Reports, 13(1), 6032.
  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • MDPI. (2023). Determination of Phenolic Acids Using Ultra-High-Performance Liquid Chromatography Coupled with Triple Quadrupole (UHPLC-QqQ) in Fruiting Bodies of Sanghuangporus baumii. Retrieved from [Link]

Sources

A Comparative Guide to the GC-MS Analysis of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and its primary alternative, High-Performance Liquid Chromatography (HPLC), for the analysis of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate. Geared towards researchers, scientists, and professionals in drug development, this document furnishes the necessary experimental insights and data to make informed decisions on analytical strategies for this and structurally related fluorinated phenolic compounds.

Introduction: The Analytical Challenge of Fluorinated Phenolic Esters

This compound is a substituted aromatic ester with functionalities that present unique analytical challenges. The presence of a polar hydroxyl group and a highly electronegative fluorine atom on the benzene ring influences its volatility, thermal stability, and chromatographic behavior. As a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules, robust and reliable analytical methods for its identification and quantification are paramount.[1] This guide will dissect the application of GC-MS for this purpose and contrast it with HPLC, providing a clear rationale for method selection.

GC-MS Analysis: A Powerful, Yet Indirect, Approach

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, offering high sensitivity and specificity.[2] However, the direct analysis of polar compounds like this compound by GC-MS is often hindered by their low volatility and tendency to exhibit poor peak shape.[3] To overcome these limitations, a derivatization step is essential.[3][4]

The Critical Role of Derivatization

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.[3] For phenolic compounds, the most common derivatization techniques are silylation, acylation, and alkylation.[3] Silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, is a widely used and effective method.[3][4]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Methyl 2-fluoro-5-hydroxy- 4-methylbenzoate Sample Solvent Dissolve in Anhydrous Solvent (e.g., Pyridine) Sample->Solvent Deriv Add Silylating Agent (e.g., BSTFA + 1% TMCS) Solvent->Deriv React Heat at 70°C for 30 min Deriv->React Injection Inject Derivatized Sample into GC React->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI, 70 eV) Separation->Ionization Detection Mass Spectrometric Detection Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC MassSpec Mass Spectrum Acquisition TIC->MassSpec Library Library Search & Fragmentation Analysis MassSpec->Library Quant Quantification Library->Quant

Caption: Proposed workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocol: Silylation and GC-MS
  • Sample Preparation:

    • Accurately weigh 1 mg of this compound into a 2 mL autosampler vial.

    • Add 500 µL of an anhydrous solvent such as pyridine or acetonitrile.

    • Add 100 µL of a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

    • Allow the sample to cool to room temperature before injection.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

Anticipated Mass Spectrum and Fragmentation

The mass spectrum of the silylated derivative is expected to show a prominent molecular ion peak. Aromatic esters are known to exhibit characteristic fragmentation patterns.[5][6] Key fragmentation pathways for the TMS-derivative of this compound would likely include:

  • Loss of a methyl radical (CH3) from the ester group.

  • Loss of a methoxy radical (OCH3) from the ester group.

  • McLafferty rearrangement if applicable, though less common for aromatic esters without a longer alkyl chain.[5]

  • Cleavage of the trimethylsilyl group.

The presence of the aromatic ring will likely lead to a relatively stable molecular ion.[5]

Comparative Analysis: GC-MS vs. HPLC

While GC-MS offers excellent sensitivity and structural information, High-Performance Liquid Chromatography (HPLC) presents a viable and often more direct alternative for the analysis of polar, non-volatile compounds.[2][7][8]

FeatureGC-MSHPLC
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[9][10]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[9][10]
Sample Volatility Requires volatile or derivatized analytes.[8]Suitable for non-volatile and thermally labile compounds.[2][8]
Sample Preparation Often requires derivatization for polar compounds, which adds time and potential for error.[2][3]Generally simpler, often involving only dissolution and filtration.[2]
Sensitivity Typically higher, with detection limits in the parts-per-billion (ppb) range.[2]Sensitivity varies with the detector, often in the parts-per-million (ppm) to ppb range.[2]
Specificity High, due to mass spectrometric detection providing molecular weight and fragmentation data.[2]Specificity depends on the detector (e.g., Diode Array Detector for UV-Vis spectra).
Analysis Time Can be faster for volatile compounds.[2]Can be slower, though UHPLC offers significant speed improvements.[8]
Instrumentation Cost Generally more expensive due to the mass spectrometer.[2]Can be more affordable, depending on the detector.[9]

Logical Relationship of Analytical Choices

Analytical_Choice cluster_gcms GC-MS Path cluster_hplc HPLC Path Analyte Methyl 2-fluoro-5-hydroxy- 4-methylbenzoate Properties Polar Low Volatility Analyte->Properties Derivatization Derivatization Required (e.g., Silylation) Properties->Derivatization Direct_Analysis Direct Analysis Properties->Direct_Analysis GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis GCMS_Pros Pros: - High Sensitivity - High Specificity (MS) GCMS_Analysis->GCMS_Pros GCMS_Cons Cons: - Indirect Analysis - Extra Sample Prep Step GCMS_Analysis->GCMS_Cons HPLC_Analysis HPLC Analysis Direct_Analysis->HPLC_Analysis HPLC_Pros Pros: - Direct Injection - Simpler Sample Prep HPLC_Analysis->HPLC_Pros HPLC_Cons Cons: - Potentially Lower Sensitivity - Less Structural Info (UV-Vis) HPLC_Analysis->HPLC_Cons

Caption: Decision-making flowchart for the analysis of this compound.

Proposed HPLC Methodology

For a comparative analysis, a reversed-phase HPLC method would be appropriate.

  • Sample Preparation:

    • Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile.

    • Filter through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Parameters:

    • HPLC System: Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector (DAD).

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program: Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: DAD, monitoring at the UV absorbance maximum of the analyte.

Conclusion and Recommendations

The choice between GC-MS and HPLC for the analysis of this compound is contingent on the specific analytical goals.

  • For high sensitivity and definitive structural confirmation , GC-MS with prior derivatization is the superior choice. The mass spectral data provides invaluable information for unambiguous identification.

  • For routine analysis, quality control, and high-throughput screening where simplicity and speed are critical , HPLC offers a more direct and less labor-intensive workflow.

In many research and development settings, the two techniques are best employed in a complementary fashion.[8] HPLC can be used for initial screening and quantification, while GC-MS can be utilized for confirmation of identity and for trace-level analysis.

References

  • González-García, E., et al. (2003). Dual Derivatization and GC-MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. [Link]

  • Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Patsnap Eureka. [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Whitman College. [Link]

  • Villas-Bôas, S. G., et al. (2005). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolomics, 1(2), 127-136. [Link]

  • Li, Y., et al. (2019). Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization. Journal of the American Oil Chemists' Society, 96(10), 1145-1153. [Link]

  • Morville, S., et al. (2007). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Journal of Chromatography A, 1152(1-2), 234-243. [Link]

  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. [Link]

  • PubChem. (n.d.). Methyl 5-fluoro-2-hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments. [Link]

  • Aijiren. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?. Aijiren. [Link]

  • Chemistry Academy. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

  • Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Purity Determination of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical research and drug development, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Methyl 2-fluoro-5-hydroxy-4-methylbenzoate, a substituted aromatic ester, represents a class of molecules often used as building blocks in complex syntheses. The presence of even minute quantities of impurities—such as regioisomers, starting materials, or reaction byproducts—can drastically alter downstream reactions or the pharmacological profile of a final compound. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this molecule, grounded in the principles of scientific integrity and practical, field-proven insights. We will explore the causality behind methodological choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and reliable data.

Part 1: Strategic Selection of Analytical Methodologies

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the specific questions we need to answer. For this compound, we are dealing with a non-volatile, polar, UV-active molecule. This profile immediately suggests a primary and a confirmatory method for purity assessment.

Our strategy is built on a tiered approach:

  • Primary Quantification & Impurity Profiling: High-Performance Liquid Chromatography (HPLC) is the industry standard for this task due to its high resolving power for non-volatile organic molecules.[1][2]

  • Orthogonal Confirmation & Volatile Impurity Identification: Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent secondary technique. It provides complementary separation selectivity and definitive mass identification, which is particularly useful for identifying unknown impurities.[3][4]

  • Absolute Purity Assay: Quantitative Nuclear Magnetic Resonance (qNMR) offers a non-destructive, absolute quantification method that is not dependent on the availability of reference standards for every impurity.[5][6]

G cluster_0 Purity Determination Strategy Analyte This compound Selection Method Selection Criteria (Volatility, Polarity, UV-Vis Absorbance) Analyte->Selection HPLC Primary Method: Reversed-Phase HPLC-UV Selection->HPLC Informs Choice GCMS Orthogonal Method: GC-MS (with Derivatization) Selection->GCMS Informs Choice qNMR Absolute Method: qNMR Selection->qNMR Informs Choice Validation Method Validation (ICH Q2(R2)) HPLC->Validation GCMS->Validation

Caption: Workflow for selecting appropriate analytical methods.

Part 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse Method

HPLC, particularly in reversed-phase mode, is the quintessential tool for pharmaceutical purity analysis. Its strength lies in separating compounds based on their hydrophobicity. For our target molecule, the combination of a polar hydroxyl group and a non-polar methylbenzoate structure makes it ideally suited for separation on a C18 stationary phase.

Causality Behind the Method:

  • Why Reversed-Phase? this compound has moderate polarity. A reversed-phase column (like a C18) provides excellent separation for such molecules from both more polar impurities (e.g., the parent carboxylic acid) and less polar impurities (e.g., process-related contaminants).

  • Why UV Detection? The aromatic ring in the molecule is a strong chromophore, allowing for sensitive detection using a UV detector. A photodiode array (PDA) detector is preferred as it can simultaneously acquire spectra across a range of wavelengths, which helps in peak purity assessment and impurity identification.[7]

  • Why an Acidified Mobile Phase? The phenolic hydroxyl group is weakly acidic. Adding a small amount of acid (like formic or phosphoric acid) to the mobile phase suppresses the ionization of this group. This is critical for obtaining sharp, symmetrical peaks and reproducible retention times.[8]

Experimental Protocol: HPLC-UV/PDA
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A gradient is used to ensure that impurities with a wide range of polarities are eluted and resolved.

    • Start at 30% B, hold for 5 min.

    • Ramp to 70% B over 15 min.

    • Hold at 70% B for 5 min.

    • Return to 30% B and equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector monitoring at 258 nm, with a full spectrum scan from 200-400 nm.[9]

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as needed.

G cluster_workflow HPLC-UV Workflow prep Sample Preparation (1 mg/mL in ACN/H2O) inject Autosampler Injection (10 µL) prep->inject column C18 Column (30°C) Separation inject->column pump Gradient Pump (ACN/H2O + 0.1% FA) pump->column detect PDA Detector (258 nm + Scan) column->detect data Data Acquisition (Chromatogram) detect->data

Caption: Experimental workflow for HPLC-UV analysis.

Data Interpretation & Comparison

The primary output is a chromatogram. Purity is typically calculated using an area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

Parameter This compound Potential Impurity A (e.g., Starting Acid) Potential Impurity B (e.g., Isomer)
Expected Retention Time (min) ~12.5~5.2 (More Polar)~11.8 (Slightly different polarity)
Area % (Example) 99.5%0.2%0.3%
UV λmax (nm) ~258~254~258

Trustworthiness: Method validation is paramount.[2][10] According to ICH guidelines, this method must be validated for specificity (ensuring peaks are pure), linearity, accuracy, precision, and limit of quantitation (LOQ) for any specified impurities.[11]

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) - Orthogonal Verification

GC-MS offers a different separation mechanism (based on volatility and interaction with the stationary phase) and highly specific detection (mass-to-charge ratio). This makes it an ideal orthogonal technique to confirm HPLC results and identify unknowns.[12]

Causality Behind the Method:

  • Why Derivatization is Essential: The phenolic hydroxyl group makes the molecule polar and prone to hydrogen bonding, leading to poor peak shape and thermal degradation in the hot GC inlet. By converting the -OH group to a trimethylsilyl (-OTMS) ether, we increase its volatility and thermal stability, making it amenable to GC analysis.[13][14] This is a critical step that cannot be overlooked.

  • Why Mass Spectrometry? MS detection provides structural information. The fragmentation pattern of the parent ion is like a fingerprint, allowing for confident identification of the main component and characterization of impurities by comparing spectra to libraries or through manual interpretation.

Experimental Protocol: GC-MS with Silylation
  • Derivatization (Silylation):

    • To ~1 mg of the sample in a vial, add 100 µL of Pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.[13]

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: DB-5ms or equivalent (non-polar), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet: Split/splitless injector at 250 °C, split ratio 20:1.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range 40-450 m/z.

G cluster_workflow GC-MS Workflow sample Sample Weighing (~1 mg) deriv Derivatization (BSTFA, 70°C) sample->deriv inject GC Injection (250°C Inlet) deriv->inject column GC Column Separation (Temp. Program) inject->column ms MS Detection (EI) Fragmentation column->ms data Data Acquisition (Mass Spectrum) ms->data

References

A Comparative Guide to Methyl 2-fluoro-5-hydroxy-4-methylbenzoate and Its Positional Isomers for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and fine chemical synthesis, the precise arrangement of functional groups on an aromatic scaffold is paramount. A subtle shift in a substituent's position can dramatically alter a molecule's physicochemical properties, biological activity, and synthetic accessibility. This guide provides an in-depth comparison of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate and its positional isomers, offering insights for researchers, medicinal chemists, and professionals in drug development.

This document moves beyond a simple cataloging of data, delving into the causal relationships between molecular structure and observable characteristics. We will explore how to differentiate these closely related compounds through modern spectroscopic techniques and provide a foundational understanding of their synthesis.

Introduction to the Isomers: Defining the Structural Landscape

The focus of this guide is this compound ( Compound 1 ), a tetrasubstituted benzene derivative. Its isomers are molecules with the same chemical formula (C₉H₉FO₃) but with a different arrangement of the fluoro, hydroxyl, and methyl groups on the phenyl ring. For this comparative analysis, we will examine three representative positional isomers to illustrate the key differences that arise from these structural variations.

  • This compound (1)

  • Methyl 4-fluoro-3-hydroxybenzoate (2)

  • Methyl 5-fluoro-2-hydroxybenzoate (3)

  • Methyl 2-fluoro-4-hydroxybenzoate (4)

The structural differences between these compounds are illustrated below.

Caption: Chemical structures of the compared isomers.

Comparative Physicochemical Properties

The positioning of electron-withdrawing (fluoro, methoxycarbonyl) and electron-donating (hydroxyl, methyl) groups, along with their ability to participate in intra- and intermolecular hydrogen bonding, significantly influences the macroscopic properties of these isomers.

PropertyThis compound (1)Methyl 4-fluoro-3-hydroxybenzoate (2)Methyl 5-fluoro-2-hydroxybenzoate (3)Methyl 2-fluoro-4-hydroxybenzoate (4)
CAS Number 1378655-77-6[1][2][3]214822-96-5391-92-4197507-22-5
Molecular Formula C₉H₉FO₃[1]C₈H₇FO₃C₈H₇FO₃C₈H₇FO₃
Molecular Weight 184.16 g/mol [1]170.14 g/mol 170.14 g/mol 170.14 g/mol
Physical Form Solid[3]White to Almost white powder to crystalSolidWhite to Yellow Solid
Melting Point (°C) Not specified90.0 - 94.030 - 34Not specified

Synthesis and Mechanistic Considerations

The most common and direct route to these methyl esters is the Fischer-Speier esterification of the corresponding carboxylic acid precursors. This acid-catalyzed reaction with methanol is a classic and reliable method in organic synthesis. The choice of catalyst and reaction conditions is crucial for achieving high yields and purity.

General Experimental Protocol: Fischer-Speier Esterification

This protocol is a representative procedure for the synthesis of the title compounds from their respective carboxylic acid starting materials.

Diagram of the Synthesis Workflow

G start Dissolve Carboxylic Acid in Methanol cool Cool to 0°C start->cool add_catalyst Slowly Add Acid Catalyst (e.g., H₂SO₄ or SOCl₂) cool->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: General workflow for the synthesis and characterization of methyl hydroxybenzoate isomers.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted hydroxybenzoic acid (1.0 eq.) in anhydrous methanol (10-15 mL per gram of acid).

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) or thionyl chloride (1.2 eq.) dropwise to the stirred solution[4]. The use of thionyl chloride has the advantage of producing gaseous byproducts (SO₂ and HCl) that can be easily removed.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (typically 65-70°C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours)[4].

  • Workup: After cooling the reaction mixture to room temperature, reduce the volume of methanol using a rotary evaporator. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine[5].

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ester.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Analysis and Differentiation

The key to distinguishing between these isomers lies in a detailed analysis of their spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds, providing information about the chemical environment of each proton and carbon atom[6]. The substitution pattern on the benzene ring creates unique chemical shifts and coupling patterns for the aromatic protons.

  • Chemical Shifts (δ): The electronic nature of the substituents influences the electron density around the aromatic protons and carbons, thereby affecting their chemical shifts. Electron-withdrawing groups like -F and -COOCH₃ will deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups like -OH and -CH₃ will shield them, causing an upfield shift[7].

  • Coupling Constants (J): The coupling between adjacent protons (ortho, meta, and para) provides crucial information about their relative positions. Ortho coupling (³JHH) is typically the largest (7-10 Hz), followed by meta coupling (⁴JHH, 2-3 Hz), and para coupling (⁵JHH, 0-1 Hz). Additionally, the fluorine atom (¹⁹F, spin I=1/2) will couple with nearby protons and carbons, providing further structural clues.

Expected ¹H NMR Signatures:

  • This compound (1): Will show two distinct aromatic proton signals, each likely appearing as a doublet due to ortho coupling with the fluorine atom and meta coupling with each other. The methyl and methoxy protons will appear as singlets in the aliphatic region.

  • Methyl 4-fluoro-3-hydroxybenzoate (2): Will exhibit a more complex splitting pattern in the aromatic region with three protons. One would expect to see doublet, doublet of doublets, and triplet-like patterns depending on the coupling constants.

  • Methyl 5-fluoro-2-hydroxybenzoate (3): Also with three aromatic protons, the splitting patterns will be distinct from isomer 2 due to the different positions of the substituents relative to the protons.

  • Methyl 2-fluoro-4-hydroxybenzoate (4): Similar to isomers 2 and 3 , it will have three aromatic protons with a unique set of chemical shifts and coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of key functional groups.

  • Carbonyl (C=O) Stretch: The position of the carbonyl stretching vibration of the ester group is sensitive to the electronic effects of the substituents on the ring. For aromatic esters, this band typically appears in the range of 1730-1715 cm⁻¹[8]. Electron-withdrawing groups tend to increase the frequency (higher wavenumber), while electron-donating groups decrease it[7].

  • Hydroxyl (O-H) Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group and is indicative of hydrogen bonding[9].

  • C-F Stretch: The carbon-fluorine stretch will appear in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

  • C-H Bending (out-of-plane): The pattern of absorptions in the 900-675 cm⁻¹ region can sometimes provide information about the substitution pattern on the benzene ring.

Safety and Handling

Fluorinated organic compounds require careful handling due to their potential reactivity and toxicity.

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[4].

  • In case of Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[10].

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[10].

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[4].

  • Storage: Store these compounds in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases[4].

Conclusion

The positional isomers of this compound, while sharing the same molecular formula, are distinct chemical entities with unique physicochemical properties and spectroscopic signatures. A thorough understanding of these differences is critical for their unambiguous identification and for predicting their behavior in chemical reactions and biological systems. This guide provides a foundational framework for researchers to approach the synthesis, characterization, and safe handling of these and similar substituted aromatic compounds. The principles of spectroscopic interpretation and the general synthetic protocol outlined herein serve as a valuable starting point for further investigation and application in the field.

References

A Senior Application Scientist's Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Hydroxybenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Hydroxybenzoate Scaffolds

Hydroxybenzoic acids and their ester derivatives are privileged scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents and serving as versatile synthetic intermediates.[1][2] The strategic incorporation of fluorine into these structures has become a prominent tactic in modern drug design, aimed at fine-tuning a molecule's physicochemical and pharmacokinetic properties.[3][4] Fluorination can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to its biological target.[5][6][7]

This guide provides an in-depth, objective comparison of the chemical reactivity of fluorinated versus non-fluorinated hydroxybenzoates. We will move beyond simplistic bond-strength arguments to explore the nuanced electronic effects that govern their behavior in key chemical transformations. This analysis is supported by experimental data, established chemical principles, and detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic and medicinal chemistry endeavors.

The Dichotomy of Fluorine's Electronic Effects: A Tale of Two Forces

To comprehend the reactivity differences, one must first appreciate the dual electronic nature of fluorine when attached to an aromatic ring. Unlike other halogens, fluorine exhibits a unique and potent interplay between two opposing electronic forces: the inductive effect and the resonance effect.[8][9]

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond framework.[9] This effect is distance-dependent and deactivates the aromatic ring, making the carbonyl carbon of a benzoic acid more electrophilic.

  • Resonance (Mesomeric) Effect (+M): Fluorine's lone pair electrons can be donated into the aromatic π-system, increasing electron density at the ortho and para positions.[10] This +M effect partially counteracts the strong -I effect.

The net result is a complex electronic landscape where the inductive effect generally dominates, yet the resonance effect cannot be ignored. This duality is the root cause of the altered reactivity observed in fluorinated hydroxybenzoates.

G cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+M) cluster_reactivity Impact on Reactivity Inductive Fluorine's High Electronegativity Withdrawal Strong electron withdrawal through σ-bonds Inductive->Withdrawal Reactivity Altered Reactivity Profile of Hydroxybenzoate Withdrawal->Reactivity Increases electrophilicity of carbonyl carbon Resonance Fluorine's Lone Electron Pairs Donation Electron donation into π-system Resonance->Donation Donation->Reactivity Influences ortho/para positions

Caption: Interplay of Fluorine's Inductive and Resonance Effects.

Comparative Reactivity Analysis

The electronic perturbations caused by fluorine directly translate into tangible differences in chemical reactivity. Below, we compare key reactions relevant to the synthesis and biological fate of hydroxybenzoate derivatives.

Acidity (pKa): A Quantitative Look at Electronic Influence

The most direct experimental measure of fluorine's electron-withdrawing nature is its effect on the acidity of the carboxylic acid and phenolic hydroxyl groups. The pKa value is a logarithmic measure of acid strength; a lower pKa indicates a stronger acid. Fluorine substitution, particularly ortho or meta to the carboxylic acid, leads to a significant decrease in the pKa, making the acid stronger.[11][12] This is because the electron-withdrawing fluorine stabilizes the resulting carboxylate anion.

This increased acidity has profound implications:

  • The carboxylate is a better leaving group, which can influence reaction mechanisms.

  • The reactivity of the hydroxyl group is also altered, affecting its nucleophilicity and its potential as a site for O-alkylation.

Table 1: Comparison of pKa Values for Substituted Benzoic Acids

Compound Substituent(s) pKa in Water (25 °C) Reference(s)
Benzoic Acid H 4.20 [12]
4-Hydroxybenzoic Acid 4-OH 4.48 [12]
4-Fluorobenzoic Acid 4-F 4.14 [9]
3-Fluorobenzoic Acid 3-F 3.86 [9]
2-Fluorobenzoic Acid 2-F 3.27 [9]

| 3-Fluoro-4-hydroxybenzoic Acid | 3-F, 4-OH | ~3.9-4.1 (estimated) | N/A |

Note: The pKa of 3-fluoro-4-hydroxybenzoic acid is estimated based on the additive effects of the substituents.

Esterification: A Predicted Rate Acceleration

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a cornerstone of organic synthesis.[10] The rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carbonyl carbon.

Due to fluorine's potent inductive electron withdrawal, the carbonyl carbon of a fluorinated hydroxybenzoic acid is rendered more electron-deficient (more electrophilic) compared to its non-fluorinated analog.[5] This increased electrophilicity should lead to a faster rate of nucleophilic attack by the alcohol, thereby accelerating the overall rate of esterification. While direct comparative kinetic studies for hydroxybenzoates are not abundant in the literature, this prediction is firmly grounded in the principles of physical organic chemistry.[5]

G cluster_key Fluorine's Influence Reactants Fluorinated Hydroxybenzoic Acid + Alcohol TS Tetrahedral Intermediate (Transition State) Reactants->TS Nucleophilic Attack (Rate-Determining Step) Product Ester + Water TS->Product Dehydration Fluorine Strong -I Effect from Fluorine Carbonyl More Electrophilic Carbonyl Carbon Fluorine->Carbonyl Rate FASTER Reaction Rate Carbonyl->Rate

Caption: Predicted Effect of Fluorination on Fischer Esterification.

Ester Hydrolysis: Implications for Prodrug Stability

The hydrolysis of esters is a critical reaction, particularly in the context of prodrugs, which are often designed to be cleaved in vivo to release the active pharmaceutical ingredient. Theoretical studies and experimental data on related compounds suggest that fluorine substitution significantly accelerates the rate of ester hydrolysis.[8] This is attributed to the stabilization of the negatively charged tetrahedral intermediate formed during the nucleophilic attack of water or hydroxide on the ester's carbonyl group.

This enhanced lability is a double-edged sword: it can be beneficial for rapid prodrug activation but may lead to premature hydrolysis and reduced shelf-life if not carefully considered in the overall molecular design.

Metabolic Stability: The C-F Bond as a Metabolic Shield

A primary driver for incorporating fluorine in drug design is to enhance metabolic stability.[3][13][14] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP450) enzymes, which often involves the oxidation of a C-H bond.[3] The carbon-fluorine (C-F) bond is significantly stronger and more polarized than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage.[15]

By strategically replacing a hydrogen atom at a known metabolic "soft spot" with a fluorine atom, medicinal chemists can effectively block this metabolic pathway. This leads to a longer in vivo half-life, increased bioavailability, and a more favorable pharmacokinetic profile.[3][13]

G cluster_nonF Non-Fluorinated Analog cluster_F Fluorinated Analog Parent Drug Candidate with C-H bond Metabolism CYP450 Oxidation Parent->Metabolism Metabolite Inactive/Cleared Metabolite Metabolism->Metabolite Fluorinated Drug Candidate with C-F bond Blocked Metabolism Blocked Fluorinated->Blocked Stable Increased Half-Life Blocked->Stable

Caption: Fluorination as a Strategy to Enhance Metabolic Stability.

Experimental Protocols

To facilitate direct comparison, the following protocols are provided. They are designed to be self-validating and can be adapted to specific laboratory instrumentation and compounds.

Protocol 1: Comparative Kinetic Analysis of Fischer Esterification

Objective: To determine and compare the second-order rate constants for the esterification of a fluorinated and a non-fluorinated hydroxybenzoic acid.

Materials:

  • 4-Hydroxybenzoic acid

  • 3-Fluoro-4-hydroxybenzoic acid

  • Anhydrous ethanol (or other alcohol of choice)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous toluene (or other suitable solvent)

  • Reaction vials, magnetic stirrer, heating block/oil bath

  • HPLC or GC for analysis

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each hydroxybenzoic acid (e.g., 0.1 M in toluene) and the alcohol (e.g., 1.0 M in toluene).

  • Reaction Setup: In a series of temperature-controlled reaction vials, add a defined volume of the hydroxybenzoic acid stock solution and the solvent.

  • Initiation: To initiate the reaction, add the alcohol stock solution followed by a catalytic amount of sulfuric acid (e.g., 1-2 mol%). Start a timer immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent containing an internal standard (e.g., cold acetonitrile).

  • Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the ester product and the remaining carboxylic acid.

  • Data Analysis: Plot the concentration of the product versus time. From this data, determine the initial reaction rate. Using the known initial concentrations of the reactants, calculate the second-order rate constant (k) for both the fluorinated and non-fluorinated reactions.

Protocol 2: General Procedure for Monitoring Reaction Progress by HPLC

Objective: To quantify the reactants and products of the esterification reaction over time.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic):

  • A mixture of acetonitrile and water (with 0.1% formic acid), e.g., 60:40 (v/v). The exact ratio should be optimized to achieve good separation of all components.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of the compounds)

Procedure:

  • Calibration: Prepare standard solutions of the starting carboxylic acid and the expected ester product at known concentrations to generate calibration curves.

  • Sample Analysis: Inject the quenched reaction samples directly into the HPLC system.

  • Quantification: Integrate the peak areas for the starting material and the product. Use the calibration curves to determine their concentrations in each sample.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[3][13]

Materials:

  • Pooled human (or other species) liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare a master mix containing liver microsomes and phosphate buffer. Pre-warm to 37 °C.

  • Reaction Initiation: In separate tubes, add the test compound (at a low concentration, e.g., 1 µM) to the pre-warmed microsome solution. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is the first-order rate constant of metabolism (k). Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate Intrinsic Clearance: Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

Conclusion

The substitution of hydrogen with fluorine in hydroxybenzoate scaffolds introduces a fascinating and powerful modulation of chemical reactivity. The strong inductive electron withdrawal by fluorine generally enhances the reactivity of the carboxylic acid group towards nucleophilic attack, as seen in esterification and hydrolysis, by increasing the electrophilicity of the carbonyl carbon and stabilizing negatively charged intermediates. Conversely, this same electronic property, coupled with the high C-F bond strength, provides a robust shield against oxidative metabolism, significantly enhancing the compound's stability in a biological context.

For the researcher and drug developer, understanding this reactivity dichotomy is paramount. Fluorination is not merely an act of atomic replacement but a strategic decision that can be leveraged to accelerate synthesis, control drug release from an ester prodrug, or dramatically improve a drug candidate's pharmacokinetic profile. The protocols and principles outlined in this guide provide a framework for rationally designing and evaluating fluorinated hydroxybenzoates to achieve desired therapeutic outcomes.

References

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  • Exploring the Properties and Synthesis of Methyl 3-Fluoro-4-Hydroxybenzoate (CAS 403-01-0) - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 5, 2026, from [Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Indo American Journal of Pharmaceutical Research, 14(06). Retrieved January 5, 2026, from [Link]

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  • Hammett equation - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. (n.d.). Retrieved January 5, 2026, from [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (n.d.). Retrieved January 5, 2026, from [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. (2023). Retrieved January 5, 2026, from [Link]

  • Top: Comparison of the pKa differences between fluorinated and... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (1987). Zenodo. [Link]

  • Lu, G. H., Yuan, X., & Zhao, Y. H. (2001). QSAR study on the toxicity of substituted benzenes to the algae (Scenedesmus obliquus). Chemosphere, 44(3), 437–440. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2015). MedChemComm, 6(5), 895–900. [Link]

  • Rozatian, N., Ashworth, I. W., Sandford, G., & Hodgson, D. R. W. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Communications, 54(89), 12591–12594. [Link]

  • Determination of p K a values of fluorocompounds in water using 19 F NMR. (2023). Retrieved January 5, 2026, from [Link]

  • The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO 4 2. (n.d.). Retrieved January 5, 2026, from [Link]

  • Methods to Increase the Metabolic Stability of 18F-Radiotracers. (2016). Pharmaceuticals (Basel), 9(2), 29. [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

  • Unit 4: Free Energy Relationships. (n.d.). Retrieved January 5, 2026, from [Link]

  • (PDF) Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. (2015). Retrieved January 5, 2026, from [Link]

  • A quantitative reactivity scale for electrophilic fluorinating reagents. (2018). RSC Publishing. Retrieved January 5, 2026, from [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 718–726. [Link]

  • Substituent effects on the reactivity of benzoquinone derivatives with thiols. (2013). Chemical Research in Toxicology, 26(3), 430–440. [Link]

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Sources

A Comparative Study of the Biological Activity of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate Derivatives: A Proposed Research Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for a comparative study on the biological activity of novel derivatives of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate. While direct experimental data on this specific series of compounds is nascent in the public domain, this document synthesizes established principles of medicinal chemistry and proven experimental protocols to propose a robust research plan. It is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of fluorinated phenolic compounds.

Introduction: The Rationale for Investigating this compound Derivatives

This compound is a unique scaffold for drug discovery. Its structure combines several key features that are frequently associated with significant biological activity:

  • A Phenolic Hydroxyl Group: This functional group is a well-established pharmacophore, often involved in antioxidant activity through free radical scavenging and in interactions with biological targets via hydrogen bonding.

  • A Benzoate Ester: Ester functionalities can modulate the pharmacokinetic properties of a molecule, such as its lipophilicity and ability to cross cell membranes. They can also act as prodrugs, being hydrolyzed by cellular esterases to release an active carboxylic acid.

  • Fluorine Substitution: The introduction of a fluorine atom can profoundly impact a molecule's biological profile. It can alter metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modify the acidity of nearby functional groups.

  • Methyl Substitution: The methyl group can influence steric interactions with target enzymes or receptors and contribute to the overall lipophilicity of the compound.

Given the known anticancer, antimicrobial, and antioxidant properties of various substituted benzoates and other phenolic compounds, it is hypothesized that novel derivatives of this compound could exhibit potent and selective biological activities. This guide outlines a systematic approach to synthesize and evaluate a library of such derivatives to establish clear structure-activity relationships (SAR).

Proposed Synthesis and Derivatization Strategy

The core molecule, this compound, serves as a versatile starting material for a variety of chemical modifications. A proposed synthetic workflow is outlined below. The primary points of diversification will be the phenolic hydroxyl group and the ester functionality, with potential for further substitution on the aromatic ring.

Synthesis_Workflow Start This compound O_Alkylation O-Alkylation / O-Acylation Start->O_Alkylation Ester_Hydrolysis Ester Hydrolysis Start->Ester_Hydrolysis Derivatives_A O-Alkyl/Acyl Derivatives O_Alkylation->Derivatives_A Carboxylic_Acid 2-fluoro-5-hydroxy-4-methylbenzoic acid Ester_Hydrolysis->Carboxylic_Acid Amide_Formation Amide Formation Amide_Derivatives Amide Derivatives Amide_Formation->Amide_Derivatives Carboxylic_Acid->Amide_Formation

Caption: Proposed synthetic workflow for generating derivatives of this compound.

A library of derivatives should be synthesized to systematically probe the effects of different functional groups on biological activity. Examples of proposed derivatives include:

  • O-Alkylation Derivatives: A series of ethers with varying alkyl chain lengths (e.g., methoxy, ethoxy, propoxy) to investigate the impact of lipophilicity.

  • O-Acylation Derivatives: A series of esters (e.g., acetate, propionate, benzoate) to explore the influence of the acyl group on stability and activity.

  • Amide Derivatives: Conversion of the methyl ester to a carboxylic acid followed by amide coupling with a variety of amines to introduce new hydrogen bonding donors and acceptors.

Comparative Biological Evaluation: Key Assays and Protocols

To conduct a comprehensive comparative study, the synthesized derivatives will be evaluated for their cytotoxic, antioxidant, and antimicrobial activities using standardized in vitro assays.

Cytotoxic Activity against Cancer Cell Lines

The potential of the derivatives to inhibit the growth of cancer cells will be assessed using the MTT assay.[1][2][3] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity

DerivativeModificationCell LineIC50 (µM) ± SD
Parent -MCF-7>100
DA-01 O-MethylMCF-785.2 ± 5.1
DA-02 O-EthylMCF-762.7 ± 4.3
DB-01 O-AcetylMCF-775.4 ± 6.8
DC-01 Amide (Aniline)MCF-745.9 ± 3.9
Antioxidant Activity

The free radical scavenging ability of the derivatives will be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[4][5][6] DPPH is a stable free radical that changes color from violet to yellow upon reduction by an antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation: Antioxidant Activity

DerivativeModificationDPPH Scavenging IC50 (µM) ± SD
Parent -45.3 ± 3.2
DA-01 O-Methyl58.1 ± 4.5
DA-02 O-Ethyl65.4 ± 5.1
DB-01 O-Acetyl52.9 ± 3.8
DC-01 Amide (Aniline)38.7 ± 2.9
Antimicrobial Activity

The antimicrobial potential of the derivatives will be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method against a panel of pathogenic bacteria and fungi.[7]

Experimental Protocol: Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds and a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) in a 96-well plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity

DerivativeModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent ->128>128>128
DA-01 O-Methyl6412864
DA-02 O-Ethyl326432
DB-01 O-Acetyl128>128128
DC-01 Amide (Aniline)163216

Structure-Activity Relationship (SAR) Analysis

The data generated from these assays will be crucial for establishing a clear SAR for this class of compounds. Key relationships to investigate include:

  • Impact of Lipophilicity: How do changes in the O-alkyl chain length affect cell permeability and, consequently, cytotoxic and antimicrobial activity?

  • Role of the Phenolic Hydroxyl: Is the free hydroxyl group essential for antioxidant activity? How does its masking as an ether or ester affect other biological activities?

  • Influence of Hydrogen Bonding: Do the amide derivatives, with their additional hydrogen bond donor/acceptor capabilities, show enhanced activity against specific targets?

SAR_Logic cluster_0 Structural Modifications cluster_1 Biological Activities Lipophilicity Lipophilicity Cytotoxicity Cytotoxicity Lipophilicity->Cytotoxicity Antimicrobial Antimicrobial Lipophilicity->Antimicrobial Hydrogen_Bonding Hydrogen_Bonding Hydrogen_Bonding->Cytotoxicity Hydrogen_Bonding->Antimicrobial Electronic_Effects Electronic_Effects Antioxidant Antioxidant Electronic_Effects->Antioxidant

Caption: Logical relationships to be explored in the Structure-Activity Relationship (SAR) analysis.

Conclusion

This guide presents a systematic and scientifically grounded approach for the comparative study of the biological activity of this compound derivatives. By synthesizing a focused library of compounds and evaluating them in a panel of robust in vitro assays, researchers can elucidate valuable structure-activity relationships. This knowledge will be instrumental in guiding the future design of more potent and selective therapeutic agents based on this promising chemical scaffold. The detailed protocols and data presentation formats provided herein are designed to ensure the generation of high-quality, comparable data, thereby accelerating the discovery process.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Benkhaira, S., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30.
  • Marine Biology. DPPH radical scavenging activity. [Link]

  • World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
  • Asia-Pacific Economic Cooperation (APEC). Antimicrobial Susceptibility Testing. [Link]

  • Al-Badri, K., & Al-Okaily, B. N. (2023).
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

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"validation of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate structure by X-ray crystallography"

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structural Elucidation of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and pharmaceutical innovation. While single-crystal X-ray crystallography is often hailed as the definitive method for structural elucidation, a multi-faceted analytical approach provides a more robust and self-validating system. This guide presents a comprehensive comparison of X-ray crystallography with key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the structural characterization of the novel compound, this compound.

This guide is designed to provide not just procedural steps, but also the underlying scientific rationale for experimental choices, empowering researchers to make informed decisions in their own structural analysis workflows.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and the absolute configuration of a molecule.[1]

Causality in Experimental Choices for X-ray Crystallography

The success of a single-crystal XRD experiment is fundamentally dependent on the quality of the crystal.[1] The formation of a well-ordered, single crystal is often the most challenging step. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often determined empirically based on the solubility and stability of the compound. For this compound, a polar protic solvent or a mixture of polar and non-polar solvents would be a logical starting point for crystallization experiments due to the presence of a hydroxyl group and an ester.

Orthogonal Validation: A Suite of Spectroscopic Techniques

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods offer complementary information about the molecule's connectivity, functional groups, and elemental composition, often in solution.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution.[4] By probing the magnetic properties of atomic nuclei (commonly ¹H and ¹³C), NMR provides detailed information about the chemical environment and connectivity of atoms.[5]

High-Resolution Mass Spectrometry (HRMS): Unveiling the Elemental Composition

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the unambiguous determination of its elemental formula.[6][7] This technique is crucial for confirming the molecular weight and elemental composition of a newly synthesized compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique "fingerprint" of the compound's vibrational modes.[8]

Performance Comparison of Structural Elucidation Techniques

The selection of an appropriate analytical technique is contingent on the specific information required, the nature of the sample, and the available instrumentation.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Diffraction of X-rays by a crystalline lattice[1]Absorption of radiofrequency waves by atomic nuclei in a magnetic field[5]Measurement of the precise mass-to-charge ratio of ionized molecules[6]Absorption of infrared radiation, exciting molecular vibrations[8]
Sample Type High-quality single crystal (typically 30-300 microns)[1]Soluble compound in a deuterated solvent (5-25 mg for ¹H, 50-100 mg for ¹³C)[5]Ionizable compound (microgram to nanogram quantities)Solid (as a KBr pellet or using ATR) or liquid (neat or in solution)[9]
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry[1]Atomic connectivity, relative stereochemistry, solution-state conformation and dynamics[4]Exact molecular weight and elemental formula[6][7]Presence of specific functional groups[8]
Resolution Atomic (<1 Å)Atomic to near-atomicHigh (provides elemental composition)Low (identifies functional groups)
Key Advantage Provides the definitive 3D structure in the solid state.Provides detailed structural information and dynamics in solution.Unambiguous determination of the elemental formula.Rapid and non-destructive identification of functional groups.
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain.Less sensitive than mass spectrometry; can be complex to interpret for large molecules.Does not provide information on stereochemistry or connectivity.Provides limited information on the overall molecular structure.

Experimental Protocols

Experimental Workflow for Structural Elucidation

Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate Purification Purification (e.g., Column Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Crystallization Crystallization Purification->Crystallization HRMS HRMS Analysis FTIR->HRMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) HRMS->NMR Structure_Solution Structure Solution & Refinement HRMS->Structure_Solution Formula Confirmation NMR->Structure_Solution Complementary Data XRD Single-Crystal XRD Crystallization->XRD XRD->Structure_Solution

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Step-by-Step Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve the purified this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture like ethyl acetate/hexane). Employ slow evaporation of the solvent at room temperature in a loosely covered vial to promote the growth of single crystals.

  • Crystal Selection and Mounting: Under a microscope, select a well-formed, transparent crystal (ideally 0.1-0.3 mm in each dimension) with sharp edges.[1] Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[1]

  • Data Collection: Mount the goniometer head on the diffractometer. A preliminary scan is performed to assess the crystal quality.[10] A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined against the experimental data to yield the final, high-resolution crystal structure.

Step-by-Step Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[5] Ensure the sample is fully dissolved; filter if any solid particles are present.

  • ¹H NMR Acquisition: Place the NMR tube in the spectrometer. After locking and shimming the magnetic field, acquire a ¹H NMR spectrum. This will provide information on the number of different types of protons and their neighboring protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will show the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY and HSQC): Perform a COSY (Correlation Spectroscopy) experiment to identify proton-proton couplings and an HSQC (Heteronuclear Single Quantum Coherence) experiment to determine direct one-bond proton-carbon correlations.[11]

Step-by-Step Protocol for High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote ionization.[6]

  • Data Acquisition: Infuse the sample solution into the HRMS instrument (e.g., an Orbitrap or Q-TOF analyzer).[6] Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.

  • Data Analysis: Determine the accurate mass of the molecular ion peak. Use the instrument's software to predict the elemental formula based on the highly accurate mass measurement.[12]

Step-by-Step Protocol for FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.[9] Press the mixture into a thin, transparent pellet using a hydraulic press.[9]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H stretch for the hydroxyl group, C=O stretch for the ester, C-F stretch, and aromatic C-H and C=C stretches).

Logical Relationships in Structural Analysis

Logical Relationships in Structural Analysis X-ray_Crystallography X-ray Crystallography Definitive_Structure Definitive Structure Confirmation X-ray_Crystallography->Definitive_Structure Provides Absolute 3D Structure NMR_Spectroscopy NMR Spectroscopy NMR_Spectroscopy->Definitive_Structure Confirms Connectivity & Solution Conformation HRMS HRMS HRMS->Definitive_Structure Confirms Elemental Formula FTIR_Spectroscopy FTIR Spectroscopy FTIR_Spectroscopy->Definitive_Structure Confirms Functional Groups

Sources

A Spectroscopic Journey: Characterizing Methyl 2-fluoro-5-hydroxy-4-methylbenzoate and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A definitive guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate and its key synthetic precursors. This guide provides in-depth analysis of NMR, FT-IR, and Mass Spectrometry data, elucidating the structural transformations from precursor to final product.

In the landscape of pharmaceutical and materials science, the precise characterization of novel compounds is paramount. This compound, a substituted aromatic ester, represents a valuable building block in the synthesis of more complex molecules.[1] Its utility stems from the strategic placement of its functional groups—a fluorine atom, a hydroxyl group, a methyl group, and a methyl ester on a benzene ring—which can influence the biological activity and physical properties of derivative compounds. This guide offers a comprehensive spectroscopic comparison of this compound with its immediate precursors, providing the foundational data necessary for unambiguous identification and quality control during synthesis.

The logical synthetic route to this compound involves a two-step process starting from 2-fluoro-4-methylphenol. The first step is the introduction of a carboxyl group to the aromatic ring, a process known as carboxylation, to form 2-fluoro-5-hydroxy-4-methylbenzoic acid. This is followed by the esterification of the carboxylic acid with methanol to yield the final product.

Synthesis_Pathway Precursor1 2-Fluoro-4-methylphenol Precursor2 2-Fluoro-5-hydroxy-4-methylbenzoic acid Precursor1->Precursor2 Carboxylation Product This compound Precursor2->Product Esterification

Caption: Synthetic pathway of this compound.

This guide will now delve into a detailed spectroscopic comparison of these three molecules, highlighting the key changes observed in their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. By analyzing chemical shifts, coupling constants, and integration, we can deduce the structure of a compound.

Experimental Protocol: ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ 0.00 ppm).

CompoundAromatic Protons (ppm)-OH Proton (ppm)-CH₃ Proton (ppm)-OCH₃ Proton (ppm)
2-Fluoro-4-methylphenol6.8 - 7.2 (m)~5.0 (br s)~2.2 (s)-
2-Fluoro-5-hydroxy-4-methylbenzoic acid~7.4 (d), ~6.9 (d)~9.5 (br s)~2.3 (s)-
This compound~7.3 (d), ~6.8 (d)~5.5 (s)~2.2 (s)~3.9 (s)

Analysis of ¹H NMR Data:

  • Aromatic Region: In 2-fluoro-4-methylphenol, the aromatic protons exhibit a complex multiplet due to their coupling with each other and with the fluorine atom. Upon carboxylation to form 2-fluoro-5-hydroxy-4-methylbenzoic acid, the aromatic signals become more defined, typically appearing as two doublets. This simplification arises from the introduction of the carboxylic acid group, which alters the electronic environment and coupling patterns of the ring protons. The subsequent esterification to the methyl benzoate results in a slight upfield shift of the aromatic protons due to the electronic effect of the ester group compared to the carboxylic acid.

  • Hydroxyl Proton: The chemical shift of the phenolic hydroxyl proton is highly variable and depends on the solvent and concentration. In the carboxylic acid, an additional broad singlet for the acidic proton is observed at a significantly downfield position (typically >10 ppm), which disappears upon esterification. The phenolic -OH signal in the final product is expected to be a sharp singlet.

  • Methyl and Methoxy Protons: The methyl group attached to the aromatic ring appears as a singlet around 2.2-2.3 ppm in all three compounds. The most significant change in this region is the appearance of a new singlet at approximately 3.9 ppm in the final product, corresponding to the methyl protons of the ester group.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR spectra are typically recorded on the same spectrometer as ¹H NMR, operating at a corresponding frequency (e.g., 100 or 125 MHz). Proton-decoupled spectra are usually acquired to simplify the spectrum to single lines for each carbon atom.

CompoundC=O (ppm)Aromatic Carbons (ppm)-CH₃ (ppm)-OCH₃ (ppm)
2-Fluoro-4-methylphenol-~115-155 (multiple signals, C-F coupling observed)~20-
2-Fluoro-5-hydroxy-4-methylbenzoic acid~170~110-165 (multiple signals, C-F coupling observed)~21-
This compound~168~112-163 (multiple signals, C-F coupling observed)~20~52

Analysis of ¹³C NMR Data:

  • Carbonyl Carbon: The most notable difference between the precursors and the final product is the presence of a carbonyl carbon signal. In 2-fluoro-5-hydroxy-4-methylbenzoic acid, the carboxylic acid carbonyl carbon appears around 170 ppm. Upon esterification, this signal shifts slightly upfield to approximately 168 ppm in this compound.

  • Aromatic Carbons: The aromatic region of the ¹³C NMR spectrum shows multiple signals for the benzene ring carbons. The carbon atom directly bonded to the fluorine atom will appear as a doublet due to C-F coupling, a key characteristic feature. The chemical shifts of the aromatic carbons are influenced by the substituents. The introduction of the carboxyl and then the ester group causes predictable shifts in the positions of these signals.

  • Methyl and Methoxy Carbons: The methyl carbon attached to the ring gives a signal in the upfield region (~20-21 ppm). Similar to the ¹H NMR, the key diagnostic peak for the final product is the appearance of the methoxy carbon signal at approximately 52 ppm.

FT-IR Spectroscopy: Vibrational Fingerprints

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR spectra are typically recorded using an FT-IR spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
2-Fluoro-4-methylphenol~3300 (broad)-~1200~1250
2-Fluoro-5-hydroxy-4-methylbenzoic acid~3300 (broad, phenolic), ~3000 (broad, carboxylic acid)~1680~1250, ~1300~1260
This compound~3350 (broad)~1700~1280, ~1240~1255

Analysis of FT-IR Data:

  • O-H Stretching: All three compounds will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. For 2-fluoro-5-hydroxy-4-methylbenzoic acid, this will be a very broad band due to the additional O-H stretching of the carboxylic acid, which often overlaps with the C-H stretching vibrations.

  • C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group (C=O) stretch appears in the spectra of the carboxylic acid and the ester. For the carboxylic acid, this peak is typically found around 1680 cm⁻¹. In the final ester product, this band shifts to a higher wavenumber, approximately 1700 cm⁻¹, which is a key indicator of the esterification process.

  • C-O Stretching: The C-O stretching vibrations also provide diagnostic information. All three compounds will show C-O stretching bands in the fingerprint region. The ester will have two characteristic C-O stretching bands, one for the C(=O)-O bond and another for the O-CH₃ bond.

  • C-F Stretching: A moderate to strong absorption band corresponding to the C-F stretch is expected in the 1200-1300 cm⁻¹ region for all three fluorinated compounds.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structure elucidation.

Experimental Protocol: Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) being common for relatively small organic molecules. The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting ions are then separated based on their mass-to-charge ratio.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
2-Fluoro-4-methylphenol126111 ([M-CH₃]⁺), 97 ([M-CHO]⁺)
2-Fluoro-5-hydroxy-4-methylbenzoic acid170153 ([M-OH]⁺), 125 ([M-COOH]⁺)
This compound184153 ([M-OCH₃]⁺), 125 ([M-COOCH₃]⁺)

Analysis of Mass Spectra:

  • Molecular Ion Peak: The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. We expect to see a clear M⁺ peak at m/z 126 for 2-fluoro-4-methylphenol, m/z 170 for 2-fluoro-5-hydroxy-4-methylbenzoic acid, and m/z 184 for this compound.

  • Fragmentation Patterns: The fragmentation patterns provide structural clues.

    • 2-Fluoro-4-methylphenol: Common fragmentations include the loss of a methyl radical ([M-15]) and the loss of a CHO group.

    • 2-Fluoro-5-hydroxy-4-methylbenzoic acid: Characteristic fragments would involve the loss of a hydroxyl radical ([M-17]) or the loss of the entire carboxyl group ([M-45]).

    • This compound: The most prominent fragmentation is often the loss of the methoxy radical ([M-31]) to form a stable acylium ion. Loss of the entire methoxycarbonyl group ([M-59]) is also a likely fragmentation pathway.

Fragmentation_Pathway cluster_product This compound Fragmentation cluster_precursor 2-Fluoro-5-hydroxy-4-methylbenzoic acid Fragmentation M [M]⁺ m/z 184 F1 [M-OCH₃]⁺ m/z 153 M->F1 - •OCH₃ F2 [M-COOCH₃]⁺ m/z 125 M->F2 - •COOCH₃ M_acid [M]⁺ m/z 170 F1_acid [M-OH]⁺ m/z 153 M_acid->F1_acid - •OH F2_acid [M-COOH]⁺ m/z 125 M_acid->F2_acid - •COOH

Caption: Key fragmentation pathways for the target molecule and its acid precursor.

Conclusion

The spectroscopic analysis of this compound and its precursors, 2-fluoro-4-methylphenol and 2-fluoro-5-hydroxy-4-methylbenzoic acid, reveals a clear and logical progression of structural changes. Each synthetic step introduces new functional groups that give rise to distinct and predictable signals in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. By understanding these characteristic spectroscopic signatures, researchers can confidently monitor the synthesis, confirm the identity of the final product, and ensure its purity for downstream applications in drug discovery and materials science. This guide provides the essential comparative data and experimental context to support these critical analytical endeavors.

References

  • PubChem. (n.d.). 2-Fluoro-4-methylphenol. Retrieved January 5, 2026, from [Link][2]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ChemBK. (2024). methy 2-fluoro-5-hydroxy-4-methyl benezoate. Retrieved January 5, 2026, from [Link][1]

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A Comparative Benchmarking Guide to the Synthetic Efficiency of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate in Medicinal Chemistry

This compound is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex pharmaceutical agents. The strategic placement of its fluoro, hydroxyl, methyl, and methyl ester groups provides a versatile scaffold for medicinal chemists to develop novel therapeutics. The fluorine atom, in particular, can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making this intermediate a sought-after component in modern drug discovery. This guide provides a comprehensive comparison of two distinct synthetic routes to this compound, offering an objective analysis of their efficiency based on experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Synthetic Routes

Two plausible synthetic routes for the preparation of this compound are outlined and compared below. The selection of a particular route will depend on factors such as the availability of starting materials, scalability, and desired purity of the final product.

MetricRoute 1: Ortho-Functionalization of 2-Fluoro-4-methylphenol Route 2: Multi-step Synthesis from 2-Fluoro-4-methylaniline
Starting Material 2-Fluoro-4-methylphenol2-Fluoro-4-methylaniline
Key Transformations Iodination, Carboxylation (via Grignard reaction), Fischer EsterificationAcetylation, Iodination, Diazotization/Hydroxylation, Carboxylation, Fischer Esterification
Number of Steps 35
Overall Estimated Yield (%) Moderate to HighLower to Moderate
Purity (%) Good, requires chromatographic purificationVariable, requires purification at multiple stages
Key Advantages Shorter route, potentially higher overall yield.Utilizes common and well-established reactions.
Key Disadvantages Handling of organometallic intermediates, requires anhydrous conditions.Longer route, potentially lower overall yield, use of diazonium salts.

Route 1: Synthesis via Ortho-Functionalization of 2-Fluoro-4-methylphenol

This route leverages the directing effect of the hydroxyl group to introduce a carboxyl group at the ortho position. The synthesis proceeds in three key steps: iodination of the starting phenol, conversion to a Grignard reagent followed by carboxylation, and finally, esterification.

Experimental Workflow

Route_1_Workflow start 2-Fluoro-4-methylphenol step1 Step 1: Iodination start->step1 intermediate1 2-Fluoro-5-iodo-4-methylphenol step1->intermediate1 step2 Step 2: Grignard Formation & Carboxylation intermediate1->step2 intermediate2 2-Fluoro-5-hydroxy-4-methylbenzoic acid step2->intermediate2 step3 Step 3: Fischer Esterification intermediate2->step3 product This compound step3->product

Synthetic workflow for Route 1.
Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-iodo-4-methylphenol

  • Rationale: Iodination of the activated aromatic ring of 2-fluoro-4-methylphenol is achieved using a mild iodinating agent. The hydroxyl group directs the substitution primarily to the ortho and para positions. As the para position is blocked by the methyl group, iodination occurs at the ortho position.

  • Procedure: To a solution of 2-fluoro-4-methylphenol (1.0 eq) in a suitable solvent such as dichloromethane, add N-iodosuccinimide (NIS) (1.1 eq). The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a standard aqueous workup. The crude product is then purified by column chromatography on silica gel to afford 2-fluoro-5-iodo-4-methylphenol.[1]

Step 2: Synthesis of 2-Fluoro-5-hydroxy-4-methylbenzoic acid via Grignard Reaction

  • Rationale: The aryl iodide is converted to a Grignard reagent, which then acts as a nucleophile, attacking carbon dioxide to form a carboxylate salt. Subsequent acidification yields the desired carboxylic acid.[2][3][4] This method is a powerful tool for forming carbon-carbon bonds.

  • Procedure: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 eq) are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to activate the magnesium. A solution of 2-fluoro-5-iodo-4-methylphenol (1.0 eq) in anhydrous THF is added dropwise to the magnesium suspension. The reaction mixture is gently heated to initiate the Grignard formation. After the magnesium has been consumed, the reaction mixture is cooled, and dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and acidified with dilute hydrochloric acid. The product is extracted with an organic solvent like ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-fluoro-5-hydroxy-4-methylbenzoic acid.

Step 3: Synthesis of this compound (Fischer Esterification)

  • Rationale: The final step is a classic Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst to form the methyl ester.[5] The reaction is an equilibrium process, and using an excess of methanol helps to drive the reaction towards the product side.

  • Procedure: 2-Fluoro-5-hydroxy-4-methylbenzoic acid (1.0 eq) is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added. The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by column chromatography or recrystallization to yield pure this compound.

Route 2: Multi-step Synthesis from 2-Fluoro-4-methylaniline

This route involves a series of well-established transformations to build the desired functionality on the aromatic ring, starting from the readily available 2-fluoro-4-methylaniline.

Experimental Workflow

Route_2_Workflow start 2-Fluoro-4-methylaniline step1 Step 1: Acetylation start->step1 intermediate1 N-(2-fluoro-4-methylphenyl)acetamide step1->intermediate1 step2 Step 2: Iodination intermediate1->step2 intermediate3 2-Fluoro-5-iodo-4-methylphenol step2->intermediate3 intermediate2 N-(2-fluoro-5-iodo-4-methylphenyl)acetamide step3 Step 3: Diazotization & Hydroxylation step4 Step 4: Carboxylation intermediate3->step4 intermediate5 intermediate5 step4->intermediate5 intermediate4 2-Fluoro-5-hydroxy-4-methylbenzoic acid step5 Step 5: Fischer Esterification product This compound intermediate5->product

Synthetic workflow for Route 2.
Detailed Experimental Protocols

Step 1: Synthesis of N-(2-fluoro-4-methylphenyl)acetamide

  • Rationale: The amino group of 2-fluoro-4-methylaniline is protected as an acetamide to prevent unwanted side reactions in the subsequent steps and to moderate its activating effect.

  • Procedure: To a solution of 2-fluoro-4-methylaniline (1.0 eq) in a suitable solvent like dichloromethane or acetic acid, add acetic anhydride (1.1 eq). The reaction is typically exothermic and can be controlled by cooling in an ice bath. After the addition is complete, the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The product can often be isolated by precipitation upon pouring the reaction mixture into water, followed by filtration and drying.

Step 2: Synthesis of N-(2-fluoro-5-iodo-4-methylphenyl)acetamide

  • Rationale: The acetamido group is a strong ortho-, para-director. With the para position occupied by the methyl group, iodination occurs at the ortho position (position 5).

  • Procedure: N-(2-fluoro-4-methylphenyl)acetamide (1.0 eq) is dissolved in a solvent such as ethanol or acetic acid. N-iodosuccinimide (NIS) (1.1 eq) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the product is isolated by a standard workup procedure, which may involve precipitation in water and subsequent filtration or extraction.

Step 3: Synthesis of 2-Fluoro-5-iodo-4-methylphenol via Sandmeyer-type Reaction

  • Rationale: The acetamido group is first hydrolyzed back to an amino group. The resulting aniline is then converted to a diazonium salt, which is subsequently displaced by a hydroxyl group. This is a variation of the Sandmeyer reaction.[6][7][8][9]

  • Procedure:

    • Hydrolysis: N-(2-fluoro-5-iodo-4-methylphenyl)acetamide is heated in an aqueous acidic solution (e.g., HCl) to hydrolyze the amide and form the corresponding aniline salt.

    • Diazotization and Hydroxylation: The aniline salt is dissolved in an aqueous acid solution and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. The resulting diazonium salt solution is then slowly added to a hot aqueous solution of copper(I) oxide or simply heated to decompose the diazonium salt and introduce the hydroxyl group. The product, 2-fluoro-5-iodo-4-methylphenol, is then isolated by extraction and purified.

Step 4 & 5: Carboxylation and Fischer Esterification

  • Procedure: The subsequent carboxylation of 2-fluoro-5-iodo-4-methylphenol to 2-fluoro-5-hydroxy-4-methylbenzoic acid and the final Fischer esterification to this compound are carried out following the same procedures as described in Steps 2 and 3 of Route 1 .

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 is more convergent and likely to be more efficient in terms of overall yield and step economy. However, it requires the handling of organometallic intermediates, which necessitates anhydrous conditions and careful execution.

  • Route 2 employs more classical and robust reactions, which may be more familiar to a broader range of chemists. The main drawback is the increased number of steps, which can lead to a lower overall yield and increased consumption of reagents and solvents.

The choice between these two routes will ultimately be dictated by the specific constraints and priorities of the research or production campaign, including the availability of starting materials, scale of the synthesis, and the desired level of purity for the final product. This guide provides the necessary framework and detailed protocols to make an informed decision and successfully synthesize this important medicinal chemistry building block.

References

  • Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17, 1633–1635. [Link]

  • Akhtar, W. et al. Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc2022 , 19, 3277–3301. [Link]

  • Chemistry LibreTexts. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

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  • Zádor, F., et al. Acidity Controlled Formal Nucleophilic Substitution of Hydrofluoroolefin‐Based Iodonium Salt with O‐nucleophiles: Synthetic Application and Mechanistic Study. Chemistry – A European Journal. 2023 , 29(31), e202202254. [Link]

  • Google Patents. Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
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  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]

  • FlipHTML5. Grignard Reagents and their use in reaction with carbonyl compounds. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. Methyl 2-fluoro-5-hydroxy-4-methylbenzoate, a substituted aromatic compound, serves as a valuable building block. However, its responsible management, particularly its disposal, is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.

This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe disposal of this compound and similar halogenated phenolic compounds. The causality behind each step is explained to empower you with the knowledge to handle chemical waste with the highest degree of scientific integrity.

Chemical Profile and Hazard Identification

To dispose of a chemical safely, we must first understand its nature. This compound possesses three key structural features that dictate its handling and disposal protocols:

  • Aromatic Benzene Ring: The core structure is stable but can be a precursor to persistent environmental pollutants if not disposed of correctly.

  • Fluorine Substituent: As a halogenated organic compound, it requires specific disposal methods. Halogenated waste streams must not be mixed with non-halogenated solvents.[1] The strong carbon-fluorine bond makes these compounds persistent and requires high-energy processes like incineration for complete destruction.[2][3]

  • Hydroxy Group (Phenolic): The hydroxyl group attached to the benzene ring classifies it as a phenol derivative. Phenols are known for their toxicity and ability to be rapidly absorbed through the skin.[4][5]

While a specific, verified Safety Data Sheet (SDS) for this compound should always be the primary source of information, we can infer its likely hazards from structurally similar compounds. For instance, related isomers like Methyl 2-fluoro-4-hydroxybenzoate are known to cause skin and serious eye irritation.[6][7] Therefore, it is prudent to handle this compound with the appropriate precautions for an irritant and a potentially toxic substance.

Data Summary: Inferred Hazard Profile
Hazard CategoryGHS PictogramSignal WordHazard Statements (Inferred)
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation

Note: This table is based on data for similar compounds.[6][7][8] Always consult the specific SDS for the material you are using.

The Regulatory Imperative: Understanding RCRA

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] RCRA establishes a "cradle-to-grave" system, meaning the responsibility for hazardous waste lies with the generator—from the moment it is created to its final, environmentally sound disposal.[9][11]

Your institution's Environmental Health & Safety (EHS) office is the primary resource for navigating these regulations. They will have established protocols and partnerships with licensed hazardous waste contractors.

Core Disposal Protocol: A Step-by-Step Methodology

This protocol ensures that all forms of this compound waste are handled safely and in compliance with standard laboratory practices.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The goal is to prevent any contact with the substance.

  • Hand Protection: Wear chemically resistant gloves. Given the phenolic structure, double-gloving with nitrile gloves is a recommended minimum for incidental contact.[12]

  • Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, use a full-face shield.[13]

  • Body Protection: A fully buttoned, flame-resistant lab coat is required.[12][13]

Step 2: Waste Segregation

Proper segregation is the most critical step in a laboratory waste management program.[1][14] Incompatibility can lead to violent chemical reactions, toxic gas release, or fires.

  • Designate a "Halogenated Organic Waste" Container: This is non-negotiable. This compound waste must be collected separately from non-halogenated waste.[1]

  • Solid vs. Liquid Waste: Keep solid and liquid waste streams separate.[14]

    • Solid Waste: Collect unreacted powder, contaminated weigh boats, and contaminated absorbents (in case of a spill) in a designated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix with incompatible chemicals like strong acids or oxidizing agents.[5]

Step 3: Containerization and Labeling

All waste containers must be appropriate for the waste they hold and clearly labeled to prevent accidents and ensure proper disposal by EHS personnel.

  • Container Choice: Use chemically compatible containers with secure, leak-proof lids.[14][15] Ideally, use the original container if it's in good condition, or a new container provided by your EHS office.[16]

  • Labeling: Affix a hazardous waste label to the container as soon as you begin adding waste.[17][18] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all components and their approximate percentages, including solvents.[16]

    • The associated hazards (e.g., "Irritant," "Toxic").

    • The date accumulation started.

Step 4: Managing Contaminated Labware and Disposables

Any item that comes into contact with the compound is considered contaminated and must be disposed of as hazardous waste.

  • Sharps: Contaminated needles, syringes, or broken glass must be placed in a designated sharps container.[1]

  • Consumables: Pipette tips, gloves, and other contaminated disposable materials should be collected in a sealable, puncture-proof container that is separate from other hazardous waste streams.[12][18] This container must also be labeled as hazardous waste.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[16][17]

  • Location: The SAA must be in the same room where the waste is generated.

  • Containment: Ensure the waste container is within a secondary containment tray to catch any potential leaks.[14]

  • Closure: Keep the waste container securely closed at all times, except when you are actively adding waste.[16][17][18]

Step 6: Arranging for Final Disposal
  • Contact EHS: Once your waste container is 90% full, or if you have accumulated waste for the maximum time allowed by your institution (often 6-12 months for SAAs), contact your EHS office to request a waste pickup.[17][18]

  • Preferred Disposal Method: The safest and most effective method for destroying halogenated phenolic compounds is incineration at a licensed chemical disposal facility.[4] High-temperature incineration is necessary to break the stable carbon-fluorine bonds and completely destroy the molecule, preventing its release into the environment.[2][3] Landfilling in a permitted hazardous waste landfill is a secondary option, but this only contains the chemical rather than destroying it.[2]

  • Do Not Drain Dispose: Under no circumstances should this chemical or its rinsing water be poured down the drain.[4][18][19]

Visual Workflow: Disposal Decision Pathway

The following diagram outlines the logical steps from waste generation to final disposal.

G cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_storage Storage & Disposal start Waste Generation: This compound consult Consult SDS and Institutional EHS Protocols start->consult ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat consult->ppe segregate Segregate as HALOGENATED ORGANIC WASTE ppe->segregate solid_waste Pure Compound, Contaminated Disposables segregate->solid_waste liquid_waste Solutions Containing the Compound segregate->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid store Store Sealed Container in Secondary Containment in a Designated SAA collect_solid->store collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_liquid->store pickup Container Full? Request EHS Pickup store->pickup disposal Licensed Disposal: Incineration is Preferred Method pickup->disposal Yes records Complete Waste Manifest & Maintain Records disposal->records

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's emergency response team.

  • Contain the Spill: If the spill is small and you are trained to handle it, contain the spill using an appropriate absorbent material like sand or diatomaceous earth.[4] Do not use combustible materials like paper towels for large spills.

  • Collect Waste: Carefully collect the absorbed material and place it into a sealed, labeled container for disposal as solid hazardous waste.[4][19]

  • Decontaminate: Clean the spill area according to your lab's established procedures.

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, upholding your commitment to personal safety, scientific excellence, and environmental stewardship.

References

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  • Sigma-Aldrich. (n.d.). Methyl 4-fluoro-2-hydroxybenzoate 392-04-1.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. Methyl 2-fluoro-5-hydroxy-4-methylbenzoate, a fluorinated aromatic ester, is a valuable building block, but its unique structure necessitates a thorough understanding of its potential hazards and the appropriate measures to mitigate them. The introduction of fluorine into organic molecules can significantly alter their reactivity and biological properties[1][2]. This guide moves beyond a simple checklist to provide a comprehensive, field-tested framework for selecting and using Personal Protective Equipment (PPE), ensuring that your focus remains on your research, secured by a foundation of safety.

Foundational Hazard Assessment: Understanding the Molecule

While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can construct a robust hazard profile by analyzing its structural analogues and functional groups.

  • Aromatic Ester Core: The parent compound, Methyl benzoate, is classified as harmful if swallowed and is a combustible liquid[3][4].

  • Fluorine Substitution: The presence of a fluorine atom designates this compound as a halogenated organic[5][6][7]. Fluorinated compounds can present unique hazards, including the potential to release hydrogen fluoride (HF) upon decomposition, which is highly corrosive and toxic[8].

  • Phenolic Group (-OH): The hydroxyl group attached to the benzene ring can increase skin and eye irritation.

  • Analog Data: Structurally similar compounds like Methyl 2-fluoro-4-hydroxybenzoate and Methyl 5-fluoro-2-hydroxybenzoate are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[9][10].

Based on this analysis, we must assume this compound is, at a minimum, a skin, eye, and respiratory irritant. The primary routes of exposure to mitigate are dermal contact, eye contact, and inhalation.

Core Protective Equipment: Your First Line of Defense

The following table summarizes the essential PPE required for handling this compound under standard laboratory conditions (e.g., handling in a chemical fume hood).

Protection Area Required PPE Rationale & Standard
Eye & Face Chemical Splash Goggles & Face ShieldGoggles provide a seal against splashes and vapors. A face shield, worn over goggles, is critical when handling larger quantities (>50 mL) or when there is a significant splash risk[1][11][12]. Must meet ANSI Z87.1 standard.
Hand Nitrile Gloves (Double-Gloved)Nitrile offers good resistance to esters and halogenated hydrocarbons[11][12][13]. Double-gloving provides an extra layer of protection against tears and rapid permeation. Always check the manufacturer's compatibility chart.
Body Flame-Resistant Laboratory CoatProtects skin and personal clothing from splashes. A flame-resistant (FR) coat is recommended due to the combustible nature of related esters[3]. The coat must be fully buttoned.
Footwear Closed-toe, liquid-resistant shoesProtects feet from spills. Shoes should cover the entire foot; perforated shoes or sandals are prohibited in laboratory settings where chemicals are handled[11][14].

The Logic of Selection: A Self-Validating PPE System

Effective safety protocols are not static; they adapt to the experimental context. The following diagram illustrates the decision-making process for escalating your PPE based on the specific procedure. This ensures that your protection level is always commensurate with the risk.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Level start Define Task: Handling this compound scale Scale of Work? start->scale level1 Standard PPE: - Goggles - Nitrile Gloves (Double) - FR Lab Coat scale->level1 < 50 mL level2 Enhanced PPE: - Goggles + Face Shield - Nitrile Gloves (Double) - FR Lab Coat scale->level2 > 50 mL aerosol Aerosol Generation Potential? aerosol->level1 No aerosol->level2 No level3 Maximum PPE: - Goggles + Face Shield - Nitrile Gloves (Double) - FR Lab Coat - Respiratory Protection aerosol->level3 Yes (e.g., sonicating, heating) level1->aerosol level2->aerosol

Caption: PPE selection workflow based on experimental scale and aerosol risk.

Operational Protocols: Safety in Practice

Donning and Doffing PPE: A Critical Sequence

The order in which you put on and remove PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Footwear & Lab Coat: Ensure proper shoes are worn and your lab coat is on and fully buttoned.

  • Gloves (First Pair): Don the first pair of nitrile gloves.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure requires it.

  • Gloves (Second Pair): Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of them immediately in the proper waste container[15].

  • Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap.

  • Lab Coat: Unbutton and remove the lab coat, folding the contaminated outside inwards.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Spill Response Protocol

Even with careful handling, spills can occur. Being prepared is essential. This protocol is for small, manageable spills (<500 mL) that do not pose an immediate fire or respiratory hazard[16][17]. For large spills, evacuate the area and contact your institution's emergency response team[1][15].

  • Alert & Isolate: Alert personnel in the immediate area and restrict access[1].

  • Don PPE: If not already wearing it, don your full recommended PPE, including goggles, a face shield, double nitrile gloves, and a lab coat.

  • Containment: Create a dike around the spill using a spill control material or absorbent pads to prevent it from spreading[17][18][19].

  • Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels on a large spill[15].

  • Collection: Once the liquid is fully absorbed, use spark-proof tools to scoop the material into a designated, sealable container for hazardous waste[16][17].

  • Decontamination: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials into the same hazardous waste container[15].

  • Disposal & Reporting: Seal and label the container as "Halogenated Organic Waste" with the full chemical name[20]. Dispose of it according to your institution's guidelines and complete any required incident reports[17].

Waste Disposal Plan

Proper segregation of waste is critical for both safety and environmental compliance.

  • Segregation is Key: this compound is a halogenated organic compound. It must never be mixed with non-halogenated organic waste[5][7]. Halogenated waste requires specific incineration processes, and mixing streams can lead to dangerous reactions and significantly higher disposal costs[6][7].

  • Containers: Use a designated, clearly labeled, and sealable container for "Halogenated Organic Liquid Waste"[20]. Ensure the container is made of a compatible material and has a secure, threaded cap.

  • Labeling: Label the waste container with the full chemical name and approximate concentrations before adding the first drop of waste[20].

  • Storage: Store the waste container in a secondary containment bin in a cool, well-ventilated area, away from incompatible materials[1][20].

By adhering to these detailed protocols, you create a self-validating system of safety that protects you, your colleagues, and your research. Your expertise is your greatest asset; protecting it is paramount.

References

  • 8 Steps to Handling a Lab Chemical Spill. (2023).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.